molecular formula C6H12N2O B1403786 1-(3-Oxetanyl)-3-azetidinamine CAS No. 1368005-98-4

1-(3-Oxetanyl)-3-azetidinamine

Cat. No.: B1403786
CAS No.: 1368005-98-4
M. Wt: 128.17 g/mol
InChI Key: RTLWLFDGXCPUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Oxetanyl)-3-azetidinamine is a chemical building block of high interest in medicinal chemistry and drug discovery, designed for research applications only. It features a unique molecular architecture combining two strained, four-membered heterocycles: an oxetane and an azetidine. This combination provides researchers with a compact, polar, and three-dimensional scaffold that is valuable for exploring new chemical space and improving the physicochemical properties of lead compounds . The primary research value of this compound lies in its role as a synthetic intermediate for creating novel molecules. Its structure is particularly useful in the synthesis of various N-heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmacologically active agents . The presence of both the oxetane and the azetidine rings makes it a promising precursor for generating compounds with potential biological activity. The azetidine ring is a known component in natural products and synthetic bioactive molecules, sometimes exhibiting cytotoxic or antibacterial properties . The oxetane ring is increasingly employed as a stable, polar motif that can act as an isostere for carbonyl-containing functional groups, potentially enhancing aqueous solubility and metabolic stability in target molecules . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxetan-3-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLWLFDGXCPUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Oxetanyl)-3-azetidinamine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Small Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacokinetic properties is relentless. Small, saturated heterocycles, such as oxetanes and azetidines, have emerged as powerful tools for medicinal chemists.[1] These three-dimensional, sp³-rich motifs offer a strategic departure from traditional flat, aromatic structures, often leading to improvements in solubility, metabolic stability, and target engagement.[2] This guide focuses on the chemical properties, structure, and synthesis of 1-(3-Oxetanyl)-3-azetidinamine, a bifunctional building block that elegantly combines the advantageous features of both oxetane and azetidine rings.

This molecule serves as a valuable scaffold, enabling the exploration of new chemical space and the fine-tuning of drug-like properties. The oxetane ring, a four-membered cyclic ether, is recognized for its ability to act as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to significant enhancements in aqueous solubility and metabolic stability.[3][4] Simultaneously, the azetidine ring, a nitrogen-containing four-membered heterocycle, provides a rigid scaffold with defined vectors for substitution, influencing the basicity of adjacent functional groups and improving pharmacokinetic profiles.[5] The strategic combination of these two rings in this compound presents a unique opportunity to modulate multiple properties of a lead compound in a single, compact structural unit.

Chemical Structure and Properties

This compound, with the CAS number 1368005-98-4, possesses a unique structure where a primary amine is attached to an azetidine ring, which is in turn N-alkylated with an oxetane ring.[6] This arrangement of strained four-membered rings results in a compact, three-dimensional structure.

IUPAC Name: 1-(oxetan-3-yl)azetidin-3-amine[6] Molecular Formula: C₆H₁₂N₂O[7] Molecular Weight: 128.17 g/mol [7]

Physicochemical Properties
PropertyPredicted/Estimated ValueRationale/Reference
Boiling Point Not availableData for similar small amines suggests it would be a liquid at room temperature.[3]
pKa (of azetidine N) ~8-9The pKa of azetidine is 11.3.[5] The oxetane substituent will lower this value.
pKa (of primary amine) ~9-10Typical for a primary amine on a small ring.
LogP -0.877This calculated value indicates high hydrophilicity.[6]
Storage Store in freezer, under -20°C, sealed in dry, dark place.Recommended by suppliers, indicating potential sensitivity to temperature, moisture, and light.[9]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of similar structures reported in the literature, a confident prediction of its key spectroscopic features can be made.[10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons on the two four-membered rings.

  • Oxetane Ring Protons: The four methylene protons of the oxetane ring are expected to appear as two distinct multiplets in the range of δ 4.5-4.8 ppm. These protons are diastereotopic and will likely show geminal coupling.[10]

  • Azetidine Ring Protons: The methylene protons of the azetidine ring are expected to resonate at around δ 3.3-3.8 ppm. The proton at the 3-position (CH-NH₂) will be a multiplet further downfield.

  • Methine Proton (Oxetane-N): The proton on the carbon of the oxetane ring attached to the azetidine nitrogen will likely appear as a multiplet around δ 3.5-4.0 ppm.

  • Amine Protons (NH₂): A broad singlet corresponding to the two protons of the primary amine is expected, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

  • Oxetane Ring Carbons: The methylene carbons of the oxetane ring (C2 and C4) are expected to have a chemical shift of approximately δ 76 ppm. The methine carbon (C3) attached to the azetidine nitrogen will be further downfield.[4]

  • Azetidine Ring Carbons: The methylene carbons of the azetidine ring are expected to resonate around δ 55-60 ppm. The carbon bearing the amino group (C3) will be in a similar region.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and ether functionalities.

  • N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ is expected, characteristic of a primary amine. This may appear as a doublet.

  • C-O-C Stretch: A strong absorption band in the range of 1000-1250 cm⁻¹ will indicate the presence of the oxetane ether linkage.

  • C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ region will correspond to the C-N bonds of the azetidine ring and the primary amine.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a highly plausible and efficient synthetic route can be designed based on established methodologies for the formation of N-substituted azetidines. The most logical approach involves the reductive amination of a suitable azetidinone precursor with oxetan-3-amine or a related oxetane synthon.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product N-Boc-3-azetidinone N-Boc-3-azetidinone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) N-Boc-3-azetidinone->Reductive_Amination Oxetan-3-one Oxetan-3-one Oxetan-3-one->Reductive_Amination with a primary amine source Boc_Deprotection Boc Deprotection (e.g., TFA or HCl) Reductive_Amination->Boc_Deprotection Intermediate: N-Boc-1-(oxetan-3-yl)azetidin-3-amine Target_Molecule This compound Boc_Deprotection->Target_Molecule

Experimental Protocol: Reductive Amination Approach

This protocol is a well-established method for the synthesis of N-substituted azetidines and is adapted for the preparation of the target molecule.

Step 1: Synthesis of N-Boc-1-(oxetan-3-yl)azetidin-3-amine

  • Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add oxetan-3-amine (1.0-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), portion-wise to the reaction mixture. Maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-(oxetan-3-yl)azetidin-3-amine.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified N-Boc protected intermediate from Step 1 in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the solvent and excess acid under reduced pressure. If an HCl salt is formed, it can be isolated by filtration or used directly. To obtain the free base, neutralize the salt with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extract with an organic solvent. Dry the organic extracts and concentrate to afford the final product, this compound.

Applications in Drug Discovery

The unique structural and physicochemical properties of this compound make it a highly attractive building block for drug discovery programs. Its utility lies in its ability to act as a "bioisosteric hub," allowing for the modulation of multiple parameters simultaneously.

Drug_Discovery_Applications cluster_lead Lead Compound cluster_modification Structural Modification cluster_improvements Improved Properties cluster_candidate Optimized Candidate Lead Lead Compound (e.g., with high LogP, metabolic instability) Modification Incorporate This compound Lead->Modification Solubility Increased Aqueous Solubility Modification->Solubility Metabolism Improved Metabolic Stability Modification->Metabolism pKa_Modulation pKa Modulation Modification->pKa_Modulation 3D_Shape Enhanced 3D Character Modification->3D_Shape Candidate Optimized Drug Candidate Solubility->Candidate Metabolism->Candidate pKa_Modulation->Candidate 3D_Shape->Candidate

  • Improving Solubility and Reducing Lipophilicity: The incorporation of the polar oxetane ring can significantly increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[3] This can be a key strategy to rescue promising but poorly soluble lead compounds.

  • Enhancing Metabolic Stability: The strained four-membered rings of both the oxetane and azetidine moieties are generally more resistant to metabolic degradation compared to more flexible aliphatic chains. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Modulating Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can be strategically employed to reduce the basicity of the azetidine nitrogen. This is a valuable tool for medicinal chemists to mitigate potential off-target effects associated with high basicity, such as hERG channel inhibition.[8]

  • Exploring 3D Chemical Space: The rigid, non-planar structure of this compound provides a scaffold to project substituents in well-defined vectors, allowing for more precise interactions with biological targets. This increased three-dimensionality can lead to enhanced potency and selectivity.[2]

Conclusion

This compound represents a prime example of a "privileged" building block in contemporary medicinal chemistry. By combining the beneficial attributes of both oxetane and azetidine rings, it offers a versatile and powerful tool for addressing common challenges in drug discovery, including poor solubility, metabolic instability, and off-target toxicity. The synthetic accessibility of this scaffold, through well-established methods like reductive amination, further enhances its appeal for use in drug development programs. As the demand for novel, three-dimensional chemical entities continues to grow, the strategic incorporation of scaffolds like this compound will undoubtedly play a crucial role in the design of the next generation of therapeutics.

References

A Technical Guide to the Physicochemical Characterization of 1-(3-Oxetanyl)-3-azetidinamine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-Oxetanyl)-3-azetidinamine, a heterocyclic building block of increasing interest in medicinal chemistry. The molecule's unique architecture, combining a polar, three-dimensional oxetane ring with a functionalized azetidine moiety, presents a distinct profile critical for drug design and development. This document details the theoretical importance and provides field-proven, step-by-step experimental protocols for determining its core physicochemical characteristics: ionization constant (pKa), lipophilicity (LogP), aqueous solubility, and thermal properties (melting point and stability). The causality behind experimental choices and the interpretation of data are discussed to provide researchers, scientists, and drug development professionals with a practical framework for evaluating this and similar scaffolds for progression in discovery campaigns.

Introduction: Strategic Context and Molecular Identity

The pursuit of novel chemical space with favorable drug-like properties is a central theme in modern medicinal chemistry. Small, strained heterocyclic rings have emerged as valuable motifs for escaping the "flatland" of traditional aromatic structures. This compound (CAS 1368005-98-4) is an exemplar of this strategy, incorporating two distinct four-membered rings.[1]

The Role of Oxetane and Azetidine Motifs

The oxetane ring is not merely a structural component; it is a strategic tool for modulating molecular properties. As an emergent motif in drug discovery, it offers low molecular weight, high polarity, and significant three-dimensionality.[2] The electronegative oxygen atom imparts a powerful inductive electron-withdrawing effect, which can be used to fine-tune the basicity (pKa) of adjacent amines.[2] This can be crucial for optimizing target engagement, reducing off-target effects associated with high basicity, and improving metabolic stability. The azetidine ring provides a robust scaffold with a primary amine handle for further chemical elaboration.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent characterization.

Identifier Value
IUPAC Name 1-(oxetan-3-yl)azetidin-3-amine[1]
CAS Number 1368005-98-4[1]
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol [1]
Chemical Structure Chemical structure of this compound

Ionization Constant (pKa)

The pKa is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly influences solubility, permeability, target binding, and pharmacokinetic properties. This compound possesses two basic nitrogen centers: the primary amine on the azetidine ring and the tertiary amine within the azetidine ring.

Expertise & Experience: The primary amine is expected to be the more basic site. However, the key feature is the oxetane ring, which is positioned beta to the tertiary azetidine nitrogen. The oxetane's inductive effect is known to reduce the pKa of a beta-amine by approximately 1.9 pKa units.[2] This tactical placement can lower the overall basicity, potentially mitigating risks such as hERG channel inhibition often associated with highly basic compounds.

Experimental Determination of pKa: UV-Vis Spectrophotometry

This method is chosen for its high precision and applicability to compounds with a UV chromophore, however small. It relies on the principle that the protonated and neutral forms of a molecule have different UV absorbance spectra.[3] By monitoring absorbance changes across a range of pH values, a sigmoid curve is generated from which the pKa can be determined at the inflection point.[4]

Protocol:

  • Preparation of Buffers: Prepare a series of universal buffers covering a pH range from 2 to 12 in 0.5 pH unit increments. Verify the pH of each buffer with a calibrated pH meter.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~50-100 µM.

  • Spectrophotometric Analysis: Scan the absorbance of each well from ~210 nm to 400 nm to identify the analytical wavelength where the largest difference in absorbance between the acidic and basic forms is observed.

  • Data Acquisition: Measure the absorbance of all samples at this single analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve corresponds to the pKa.[4][5]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution mix Aliquot Stock into Buffer Series in UV Plate prep_stock->mix prep_buffers Prepare Universal Buffers (pH 2-12) prep_buffers->mix scan Identify Analytical Wavelength (λ_max) mix->scan measure Measure Absorbance at λ_max vs. pH scan->measure plot Plot Absorbance vs. pH measure->plot fit Fit to Sigmoidal Curve plot->fit pka Determine pKa at Inflection Point fit->pka

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] A calculated LogP (cLogP) for this molecule is -0.877, suggesting it is predominantly hydrophilic.[1] Experimental verification is essential.

Experimental Determination of LogP: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[4][6]

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be chosen to be detectable in both phases after partitioning.

  • Partitioning: In a separation funnel, combine a known volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached.

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[7]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[8]

Visualization: LogP Shake-Flask Workflow

LogP_Workflow start Start saturate Pre-saturate Octanol and Water start->saturate dissolve Dissolve Compound in Aqueous Phase saturate->dissolve mix Mix Aqueous & Octanol Phases (1:1) dissolve->mix equilibrate Shake to Equilibrate mix->equilibrate separate Separate Phases equilibrate->separate quantify Quantify Concentration in each Phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate end End calculate->end

Caption: The "gold standard" shake-flask method for LogP determination.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution.[9] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[10] It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Experimental Determination: Kinetic vs. Thermodynamic Solubility

Trustworthiness: Kinetic solubility is a high-throughput method used in early discovery to quickly flag problematic compounds.[11] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer.[12][13] Thermodynamic solubility is the true equilibrium solubility. It is a lower-throughput, more resource-intensive assay considered the "gold standard" for lead optimization and formulation stages.[9][11]

Protocol: Kinetic Solubility (Turbidimetric Method)

  • Sample Preparation: Prepare a high-concentration (e.g., 10-20 mM) stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation.

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.[13]

  • Analysis: The solubility is defined as the concentration at which the turbidity signal significantly rises above the background.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess of the solid, crystalline compound to vials containing an aqueous buffer (e.g., pH 7.4).

  • Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[9]

  • Separation: Filter or centrifuge the suspension to remove all undissolved solid.

  • Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[11] This concentration represents the thermodynamic solubility.

Parameter Kinetic Solubility Thermodynamic Solubility
Principle Measures precipitation from a supersaturated solutionMeasures true equilibrium of a saturated solution[9]
Compound Form DMSO stock solutionSolid, crystalline powder[11]
Throughput HighLow to Medium
Application Stage Early Discovery, High-Throughput Screening[11]Lead Optimization, Pre-formulation[11]
Typical Value Often overestimates true solubilityConsidered the "gold standard" value

Thermal Properties

The solid-state properties of a compound, including its melting point and thermal stability, are vital for handling, storage, and formulation.

Melting Point (Tm) by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It provides a precise melting point (Tm), which is an indicator of purity, and reveals other thermal events like glass transitions or polymorphic phase changes.[15][16]

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the solid compound into a small aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: The melting point is determined from the resulting thermogram. It is typically taken as the onset temperature or the peak temperature of the endothermic event corresponding to melting.[17][18]

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is heated.[19][20] It is used to determine the temperature at which the compound begins to decompose, providing critical information about its thermal stability.[21][22][23]

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound onto the TGA microbalance pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) in a controlled atmosphere (e.g., nitrogen or air).[22]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Analysis: The resulting TGA curve plots percent weight loss vs. temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Summary and Conclusion

The physicochemical characterization of this compound is essential for its effective application in drug discovery. The strategic incorporation of the oxetane ring is predicted to confer beneficial properties, such as increased hydrophilicity and modulated basicity, which are critical for developing candidates with favorable ADME profiles. The experimental protocols detailed in this guide provide a robust framework for validating these predictions and generating the high-quality data required for informed decision-making in drug development programs.

Physicochemical Property Summary Table
Property Predicted/Calculated Value Recommended Experimental Method Significance in Drug Discovery
pKa Two basic centers; pKa influenced by oxetaneUV-Vis Spectrophotometry, Potentiometric TitrationGoverns solubility, absorption, target binding, off-target effects
LogP -0.877 (Calculated)[1]Shake-Flask (Octanol/Water)Measures lipophilicity; impacts permeability, metabolism, distribution
Aqueous Solubility Expected to be high due to polarityThermodynamic (Shake-Flask) & Kinetic (Turbidimetry)Essential for absorption, bioavailability, and formulation
Melting Point (Tm) To be determinedDifferential Scanning Calorimetry (DSC)Indicator of purity, solid-state form, and stability
Thermal Stability To be determinedThermogravimetric Analysis (TGA)Defines degradation temperature for handling and storage

By systematically applying these validated methodologies, researchers can build a comprehensive and reliable physicochemical profile for this compound, enabling its confident deployment in the synthesis of next-generation therapeutics.

References

Spectroscopic Characterization of 1-(3-Oxetanyl)-3-azetidinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, small, strained heterocyclic scaffolds such as oxetanes and azetidines have garnered significant attention. Their incorporation into molecular frameworks can impart desirable physicochemical properties, including improved solubility, metabolic stability, and conformational rigidity. The molecule 1-(3-Oxetanyl)-3-azetidinamine, which combines both of these valuable motifs, represents a compelling building block for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its characterization and application. Although experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of structurally related compounds, coupled with detailed experimental protocols and interpretive guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular framework.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the protons of the azetidine and oxetane rings, as well as the amine proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the strained nature of the four-membered rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-4' (Oxetane)4.6 - 4.8Triplet (t)6.0 - 7.0
H-3' (Oxetane)4.0 - 4.2Quintet6.0 - 7.0
H-2, H-4 (Azetidine)3.5 - 3.7Triplet (t)7.0 - 8.0
H-2, H-4 (Azetidine)3.0 - 3.2Triplet (t)7.0 - 8.0
H-3 (Azetidine)3.3 - 3.5Multiplet (m)-
NH₂1.5 - 2.5Broad Singlet (br s)-

Causality Behind Predictions: The protons on the oxetane ring (H-2', H-4') are expected to be the most deshielded due to the direct attachment to the electronegative oxygen atom. The azetidine protons (H-2, H-4) attached to the nitrogen will also be downfield, but to a lesser extent. The methine proton on the oxetane (H-3') will be coupled to the adjacent methylene protons, resulting in a quintet. The diastereotopic protons on the azetidine ring may exhibit complex splitting patterns. The amine protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration[1].

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information, with the carbons attached to the heteroatoms appearing at the downfield region of the spectrum.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2', C-4' (Oxetane)75 - 80
C-3' (Oxetane)60 - 65
C-2, C-4 (Azetidine)55 - 60
C-3 (Azetidine)40 - 45

Causality Behind Predictions: The carbons of the oxetane ring (C-2', C-4') are predicted to have the highest chemical shift due to the strong deshielding effect of the oxygen atom. The azetidine ring carbons (C-2, C-4) will also be deshielded by the nitrogen atom. The C-3 carbon of the azetidine, bearing the amino group, will appear at a more upfield position compared to the carbons directly bonded to the ring nitrogen. These predictions are based on data from similar substituted oxetane and azetidine derivatives[2][3][4][5][6][7].

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtain high-resolution NMR spectra. The choice of solvent is paramount to avoid signal overlap with the analyte.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the amine protons.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm for optimal shimming.

2. Instrument Setup and Data Acquisition:

  • Rationale: Proper instrument setup ensures optimal sensitivity and resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which indicates a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bonds of the amine and the C-O and C-N bonds of the heterocyclic rings.

Predicted IR Absorption Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3400Medium, two bands for primary amine
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
N-H Bend (amine)1590 - 1650Medium
C-O Stretch (ether)1050 - 1150Strong
C-N Stretch (amine)1020 - 1250Medium

Causality Behind Predictions: The N-H stretching of the primary amine is expected to show two distinct bands corresponding to symmetric and asymmetric stretching modes[1][8]. The strong C-O stretching absorption is characteristic of the ether linkage within the oxetane ring. The C-N stretching frequency will also be present, confirming the azetidine moiety.

Experimental Protocol for FT-IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Rationale: ATR is a convenient technique for liquid or solid samples, requiring minimal sample preparation.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small drop of liquid this compound or a small amount of the solid powder directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

Diagram of the FT-IR Experimental Workflow:

Caption: Workflow for FT-IR spectroscopic analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Proposed Fragment Significance
128[M]⁺Molecular Ion
113[M - NH]⁺Loss of imine radical
99[M - C₂H₅]⁺Ring opening and fragmentation
85[M - C₃H₇]⁺Further fragmentation
71[C₄H₉N]⁺Azetidine ring fragment
57[C₃H₅O]⁺Oxetane ring fragment

Causality Behind Predictions: The molecular ion peak at m/z 128 is expected to be observed. Common fragmentation pathways for cyclic amines and ethers involve ring opening followed by the loss of small neutral molecules or radicals. Cleavage of the C-N and C-O bonds within the rings will lead to characteristic fragment ions corresponding to the azetidine and oxetane moieties[9].

Experimental Protocol for Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • Rationale: The sample must be introduced into the ion source in a gaseous state for electron ionization.

  • Procedure:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization and Analysis:

  • Rationale: Electron ionization is a "hard" ionization technique that causes fragmentation, providing structural information.

  • Procedure:

    • The sample is vaporized in the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Diagram of the EI-MS Experimental Workflow:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, a molecule of significant interest in medicinal chemistry. By leveraging predictive analysis based on structurally similar compounds, this guide offers a robust framework for the characterization of this novel building block. The detailed experimental protocols and interpretive insights are intended to empower researchers to confidently acquire and analyze the spectroscopic data, thereby facilitating the rational design and synthesis of new chemical entities with therapeutic potential.

References

A Technical Guide to Oxetane and Azetidine Motifs in Medicinal Chemistry: Strategic Bioisosteric Tools for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic modulation of physicochemical and pharmacokinetic properties is paramount to the success of therapeutic candidates. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving these improvements. This guide provides an in-depth technical analysis of two such motifs: the oxetane and the azetidine ring. These four-membered heterocycles have transitioned from academic curiosities to indispensable components in the medicinal chemist's toolbox.[1][2] We will explore the causal relationships behind their effects on drug-like properties, provide validated experimental context, and present actionable insights into their synthesis and application.

Introduction: The Imperative for Novel Scaffolds

The drive to address increasingly complex biological targets often leads to molecules with high molecular weight and lipophilicity, resulting in poor pharmacokinetic profiles.[3] Traditional chemical functionalities can present liabilities such as metabolic instability or undesirable off-target effects. Oxetanes (oxygen-containing) and azetidines (nitrogen-containing) offer a compelling solution.[4][5] These small, polar, three-dimensional motifs can act as bioisosteric replacements for more common groups, profoundly and beneficially altering a molecule's properties.[4][6] Their incorporation can enhance aqueous solubility, improve metabolic stability, modulate basicity, and increase the fraction of sp³-hybridized carbons, a trait often correlated with higher clinical success rates.[3][7]

Part 1: The Oxetane Motif - A Polar Workhorse

The oxetane ring, a four-membered cyclic ether, is a compact, polar, and rigid scaffold that has seen a surge in applications.[8][9] Its unique combination of stability and polarity makes it an attractive bioisostere for several problematic functional groups.[10][11]

Impact on Physicochemical Properties

The introduction of an oxetane can lead to dramatic improvements in a compound's drug-like properties.[6][12]

  • Solubility and Lipophilicity: The oxygen atom acts as a hydrogen bond acceptor, and the ring's significant dipole moment can disrupt crystal lattice packing, often leading to a substantial increase in aqueous solubility.[8][12] Concurrently, it can reduce lipophilicity (LogP/LogD) compared to sterically similar aliphatic groups like a gem-dimethyl moiety.[5][6]

  • Metabolic Stability: Oxetanes are often used to replace metabolically vulnerable groups.[9][13] For instance, replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can block sites of oxidative metabolism by cytochrome P450 enzymes without the associated increase in lipophilicity.[6][14]

  • Basicity (pKa) Modulation: When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane ring significantly reduces the amine's pKa.[5][15] This inductive effect can be finely tuned by altering the distance between the ring and the amine, providing a strategic tool to optimize basicity, which in turn influences solubility, cell permeability, and off-target activities like hERG inhibition.[3][6]

The Oxetane as a Bioisostere

Pioneering work established oxetanes as valuable bioisosteric replacements for carbonyl and gem-dimethyl groups.[4][5]

  • gem-Dimethyl Replacement: Offers a similar steric profile while introducing polarity and metabolic stability.[6][9]

  • Carbonyl Replacement: Maintains a comparable dipole moment and hydrogen bond accepting capacity but is generally more resistant to metabolic reduction.[6][9] This swap also increases the three-dimensionality of the molecule.[3]

Data-Driven Comparison: Physicochemical Property Modulation

The following table summarizes the typical effects observed when replacing common motifs with an oxetane.

Original MotifReplacement MotifKey Property ChangeRationale & Causality
gem-Dimethyl3,3-Disubstituted Oxetane↓ LogP, ↑ Solubility, ↑ Metabolic StabilityIntroduction of a polar ether oxygen and blockage of oxidative metabolism site.[6][16]
Carbonyl (Ketone)3-Spiro-oxetane↑ Metabolic Stability, ↑ sp³ characterOxetane is less susceptible to metabolic reduction; increases non-planarity.[3][9]
Amine Side ChainAmine with α-Oxetane↓ pKa (by ~2.7 units)Strong electron-withdrawing inductive effect from the proximal oxygen atom.[15]
Synthetic Accessibility: A Key Consideration

While historically challenging to synthesize, robust methods for creating oxetane-containing building blocks are now available.[10][17] The intramolecular Williamson ether synthesis from 1,3-diols and the Paternò-Büchi [2+2] cycloaddition are foundational methods.[15] The availability of versatile starting materials like 3-oxetanone has greatly expanded the accessibility of diverse 3-substituted oxetanes.[9][15]

Diagram: Bioisosteric Role of Oxetane

G cluster_0 Common Medicinal Chemistry Motifs cluster_1 Oxetane Bioisostere cluster_2 Resulting Property Improvements gem_dimethyl gem-Dimethyl (Metabolically Liable, Lipophilic) oxetane Oxetane (Metabolically Stable, Polar, 3D) gem_dimethyl->oxetane Replaces carbonyl Carbonyl (Metabolically Labile, Planar) carbonyl->oxetane Replaces solubility ↑ Aqueous Solubility oxetane->solubility metabolism ↑ Metabolic Stability oxetane->metabolism lipophilicity ↓ Lipophilicity oxetane->lipophilicity 3d ↑ 3D Character oxetane->3d

Caption: Bioisosteric replacement of common motifs with an oxetane ring.

Part 2: The Azetidine Motif - A Constrained Amine

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique blend of conformational rigidity and chemical functionality.[14][18] It has emerged as a valuable scaffold, particularly as a bioisostere for larger, more flexible cyclic amines like pyrrolidine and piperidine.[1][19]

Impact on Physicochemical Properties

The azetidine ring's properties are largely dictated by the embedded nitrogen atom.[18]

  • Basicity (pKa) and Solubility: The pKa of the azetidine nitrogen is typically lower than that of its five- and six-membered counterparts (pyrrolidine and piperidine) due to increased s-character in the nitrogen lone pair orbital, a consequence of ring strain. This attenuated basicity can be advantageous for reducing off-target ion channel interactions and improving oral absorption. The nitrogen atom also serves as a hydrogen bond acceptor and, when protonated, a donor, contributing positively to aqueous solubility.[1][18]

  • Metabolic Stability and Rigidity: The azetidine scaffold is generally metabolically robust.[7] Its rigid, puckered conformation restricts the conformational freedom of appended substituents, which can be beneficial for locking in a bioactive conformation and improving binding affinity to a target protein.[14][20]

  • Vectorial Exit Point: The azetidine ring provides well-defined exit vectors from its 1, 2, and 3-positions, making it an excellent scaffold for orienting substituents into specific regions of a binding pocket.[21]

The Azetidine as a Bioisostere

Azetidines are frequently employed as conformationally restricted analogues of larger saturated heterocycles.

  • Pyrrolidine/Piperidine Replacement: This substitution reduces molecular weight and lipophilicity while increasing rigidity. The altered pKa can be a key design element to optimize ADME properties.[1][7]

  • Scaffold and Linker Element: The defined geometry of azetidines makes them useful as central scaffolds or as rigid linkers in more complex molecules, such as PROTACs.[5]

Data-Driven Comparison: Cyclic Amine Properties
PropertyAzetidinePyrrolidinePiperidine
Ring Strain (kcal/mol)~25.4~5.4~0
pKa (of conjugate acid)~11.29~11.27~11.12
General CharacteristicsRigid, Lower MW, Attenuated BasicityFlexible, Higher MWFlexible, Higher MW

Note: pKa values can vary based on substitution.[18]

Synthetic Accessibility

A variety of synthetic routes to functionalized azetidines have been developed, making them readily accessible.[18][22] Common methods include the intramolecular cyclization of γ-amino alcohols or γ-haloamines and various cycloaddition reactions.[14][23] The availability of diverse azetidine building blocks from commercial suppliers has further facilitated their integration into drug discovery programs.[21][24]

Diagram: Drug Discovery Workflow with Strained Rings

G start Identify Lead Compound with ADME Liabilities hypothesis Hypothesize Bioisosteric Replacement (e.g., gem-dimethyl -> oxetane) start->hypothesis synthesis Synthesize Analogue with Oxetane/Azetidine hypothesis->synthesis assay In Vitro Profiling synthesis->assay props Measure Physicochemical Properties (Solubility, LogP, pKa) assay->props metstab Assess Metabolic Stability (Microsomes, Hepatocytes) assay->metstab potency Determine Target Potency & Selectivity assay->potency decision Analyze Data: Improved Profile? props->decision metstab->decision potency->decision advance Advance Candidate decision->advance Yes iterate Iterate Design decision->iterate No iterate->hypothesis

Caption: Iterative drug discovery workflow using oxetane/azetidine motifs.

Part 3: Experimental Protocols & Case Studies

Trustworthy science is built on reproducible methods. Below are representative protocols and case studies illustrating the practical application of these motifs.

Protocol: Synthesis of a 3-Amino-3-Aryl Oxetane Building Block

This protocol describes a rhodium-catalyzed 1,2-addition of an arylboroxine to an Ellman-derived imine of oxetan-3-one, a key method for accessing valuable 3-aminooxetane scaffolds.[15]

Materials:

  • N-(Oxetan-3-ylidene)-2-methylpropane-2-sulfinamide (Ellman imine of oxetan-3-one) (1.0 equiv)

  • Arylboroxine (e.g., Phenylboroxine) (1.1 equiv)

  • [Rh(cod)Cl]₂ (Rhodium(I) catalyst) (2.5 mol%)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the Ellman imine (1.0 equiv), arylboroxine (1.1 equiv), and [Rh(cod)Cl]₂ (0.025 equiv).

  • Add anhydrous 1,4-dioxane and degassed water to form a 10:1 mixture (v/v), achieving a final concentration of ~0.2 M with respect to the imine.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude sulfinamide adduct by flash column chromatography on silica gel.

  • Dissolve the purified adduct in methanol and cool to 0 °C. Add 2M HCl in diethyl ether dropwise and stir for 1 hour.

  • Concentrate the mixture in vacuo to yield the desired 3-amino-3-aryl oxetane hydrochloride salt.

Self-Validation: The success of the reaction is confirmed by NMR spectroscopy (disappearance of imine proton, appearance of aromatic and oxetane protons in the correct ratio) and mass spectrometry (observation of the molecular ion for the product).

Case Study: Oxetane in mTOR Inhibitors

In the development of mTOR inhibitors, researchers at Genentech faced a lead compound with high clearance and poor solubility.[25] Strategic replacement of an n-propyl group and a cyclobutene moiety with an oxetane and a fluorophenyl group, respectively, led to a new compound with significantly improved potency and a much more favorable metabolic profile, highlighting the power of the oxetane motif to solve multiple ADME issues simultaneously.[25]

Case Study: Azetidine in JAK Inhibitors

In the optimization of Janus kinase (JAK) inhibitors, Roche scientists replaced a pyrrolidine ring in a lead series with an azetidine. This modification was part of the discovery of Tofacitinib (Xeljanz), a marketed drug for rheumatoid arthritis. The azetidine ring contributes to the molecule's overall optimal physicochemical properties and binding to the target kinase.

Conclusion and Future Outlook

Oxetane and azetidine motifs are no longer niche curiosities but are now established, high-impact tools in medicinal chemistry.[4][18] They provide rational, predictable solutions to common and challenging problems in drug discovery, including poor solubility, metabolic instability, and undesirable basicity.[12][14] The continued development of novel synthetic methodologies will further expand the accessible chemical space of oxetane- and azetidine-containing building blocks, enabling their more sophisticated application.[17][21] As drug discovery programs continue to tackle challenging targets, the strategic deployment of these small, strained heterocycles will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

The Azetidinamine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from a chemical curiosity to a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain, a result of bond angles deviating from the ideal tetrahedral geometry, imparts a unique conformational rigidity that influences its physicochemical properties.[1][2] This structural feature makes azetidine and its derivatives, particularly azetidinamines, highly attractive for designing novel therapeutics.[1] The constrained conformation can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and selectivity.[3] This guide provides a comprehensive exploration of the diverse biological activities of azetidinamine compounds, delving into their mechanisms of action, key experimental findings, and the technical protocols employed in their evaluation.

A Spectrum of Biological Activities: From Antibacterials to Neuroprotectants

Azetidinamine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as versatile leads in drug discovery programs.[4][5] The most extensively studied derivatives are the azetidin-2-ones, commonly known as β-lactams, which form the backbone of many widely used antibiotics.[4][6][7][8] However, the therapeutic potential of the azetidine core extends far beyond its antibacterial origins.

Antimicrobial Activity: A Legacy of Potency

The antibacterial prowess of the azetidinone ring is the most well-documented of its biological activities.[4][6][9] β-lactam antibiotics, including penicillins and cephalosporins, function by inhibiting bacterial cell wall synthesis.[4][7] They act as acylating agents for transpeptidases, enzymes crucial for the cross-linking of peptidoglycan, thereby compromising the integrity of the bacterial cell wall.[7]

Recent research continues to explore novel azetidinone derivatives to combat the growing threat of antibiotic resistance. Structure-activity relationship (SAR) studies have shown that the nature and stereochemistry of substituents on the azetidine ring are critical for antibacterial potency.[10][11] For instance, the presence of electron-withdrawing groups can enhance antibacterial activity.[10][12]

Table 1: In Vitro Antibacterial Activity of Selected Azetidinone Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Compound 4a2 Staphylococcus epidermidis128[13]
Enterococcus faecalis256[13]
Pseudomonas aeruginosa128[13]
7-(3-amino-2-methyl-1-azetidinyl) derivativesQuinolone-susceptible MRSASuperior to levofloxacin[6][11]
Imidazoquinoline-based azetidinonesVarious bacterial strainsGood activity[14]

This method is a standardized protocol for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

I. Preparation of Inoculum:

  • Aseptically transfer a loopful of the test bacterial culture to a tube of sterile nutrient broth.

  • Incubate the broth at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.[1]

II. Inoculation of Microtiter Plates:

  • Prepare serial twofold dilutions of the test azetidinamine compounds in a 96-well microtiter plate using Mueller-Hinton broth.

  • Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include positive control wells (broth with inoculum, no compound) and negative control wells (broth only).

III. Incubation and Interpretation:

  • Incubate the microtiter plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Nutrient_Broth Nutrient Broth Bacterial_Culture->Nutrient_Broth Inoculate McFarland_Standard 0.5 McFarland Standard Nutrient_Broth->McFarland_Standard Incubate & Standardize Inoculation Inoculation of Microtiter Plate McFarland_Standard->Inoculation Serial_Dilution Serial Dilution of Azetidinamine Compound Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of azetidinamine derivatives against various cancer cell lines is a rapidly expanding area of research.[4][14][15][16][17][18] Several studies have demonstrated that these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[4]

For example, piperazine-coupled azetidinones have been shown to be potent against HeLa cervical cancer cells, with some derivatives inducing apoptosis by arresting the cell cycle at the G2/M phase.[4] Similarly, novel bis-azetidinones have exhibited potent anticancer activity against HeLa, MDA-MB-231 (breast cancer), and ACHN (renal cancer) cell lines.[15][16]

Table 2: In Vitro Anticancer Activity of Selected Azetidinone Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Piperazine coupled Azetidinone (5e)HeLa29.44[4]
Bis-azetidinone (12)HeLa0.41[15]
MDA-MB-2310.42[15]
ACHN0.45[15]
Bis-azetidinone (17)HeLa0.46[15]
MDA-MB-2310.40[15]
ACHN0.48[15]
N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17)MCF7Most potent in series[17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

I. Cell Seeding:

  • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

II. Compound Treatment:

  • Prepare serial dilutions of the test azetidinamine compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Include control wells with vehicle (e.g., DMSO) and untreated cells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

III. MTT Addition and Incubation:

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

IV. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

V. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anticancer_Pathway Azetidinamine Azetidinamine Derivative Cancer_Cell Cancer Cell Azetidinamine->Cancer_Cell Targets Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Azetidinamine->Cell_Cycle_Arrest Induces Apoptosis_Induction Induction of Apoptosis Azetidinamine->Apoptosis_Induction Activates Cell_Cycle Cell Cycle Progression Cancer_Cell->Cell_Cycle Apoptosis_Pathway Apoptotic Pathway Cancer_Cell->Apoptosis_Pathway Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Mechanism of anticancer activity.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research highlights the potential of azetidinamine derivatives as neuroprotective agents in models of diseases like Parkinson's and Alzheimer's.[19][20][21][22][23] These compounds appear to exert their effects through various mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and modulation of inflammatory responses.[20][21][23]

For instance, certain 3-aryl-3-azetidinyl acetic acid methyl esters have demonstrated significant neuroprotection in both salsolinol-induced (Parkinson's model) and glutamate-induced (Alzheimer's model) neurotoxicity.[19][20] The protective effects in the glutamate model were linked to a reduction in oxidative stress and caspase-3/7 activity.[20] Another azetidine derivative, KHG26792, has been shown to protect against ischemia/reperfusion brain injury by scavenging free radicals, ameliorating oxidative stress, and modulating inflammation.[21]

Table 3: Neuroprotective Activity of Selected Azetidine Derivatives

Compound/DerivativeNeuroprotection ModelKey Efficacy MetricResultReference
3-Aryl-3-azetidinyl Acetic Acid Methyl Ester (Compound 28)Salsolinol-induced neurotoxicityNeuronal viabilitySignificant protection[19][20]
Glutamate-induced oxidative damageNeuronal viabilitySignificant protection[19][20]
Reduction in oxidative stressDemonstrated[19][20]
Reduction in caspase-3/7 activityDemonstrated[19][20]
Naphthalene-substituted Azetidinones (Compound IVc)6-OHDA-induced neurotoxicityFree radical scavenging activity88%[19]
KHG26792Ischemia/Reperfusion brain injuryNeurological deficit improvementSignificant[21]
Brain edema reductionSignificant[21]
T-817MAMPTP-induced neurotoxicityAttenuation of dopamine level decreaseSignificant[23]

This protocol describes a common animal model used to study Parkinson's disease and evaluate potential neuroprotective agents.

I. Animal Model and Treatment:

  • Use C57BL/6J mice, which are susceptible to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) toxicity.

  • Administer the test azetidinamine compound (e.g., T-817MA) orally at desired doses for a specified period before MPTP administration.[23]

  • Induce neurotoxicity by administering MPTP (e.g., 10 mg/kg, s.c., four times at 2-hour intervals).[23]

II. Behavioral Assessment:

  • Perform behavioral tests, such as the rotarod test, to assess motor coordination deficits induced by MPTP.

III. Neurochemical Analysis:

  • Sacrifice the animals at a designated time point after MPTP treatment.

  • Dissect the striatum and substantia nigra.

  • Measure dopamine levels and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

IV. Immunohistochemistry:

  • Perfuse the brains and prepare sections for immunohistochemical staining.

  • Stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess neuronal loss in the substantia nigra and striatum.

V. Oxidative Stress Markers:

  • Measure levels of lipid peroxidation products, such as thiobarbituric acid reactive substances (TBARS), in brain tissue homogenates.[23]

Neuroprotection_Workflow cluster_model Model Induction cluster_assessment Assessment cluster_outcome Outcome Animal_Model C57BL/6J Mice Compound_Admin Azetidinamine Compound Administration Animal_Model->Compound_Admin MPTP_Injection MPTP Injection Compound_Admin->MPTP_Injection Behavioral_Tests Behavioral Tests (e.g., Rotarod) MPTP_Injection->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (Dopamine Levels) MPTP_Injection->Neurochemical_Analysis Immunohistochemistry Immunohistochemistry (Tyrosine Hydroxylase) MPTP_Injection->Immunohistochemistry Oxidative_Stress Oxidative Stress Markers (e.g., TBARS) MPTP_Injection->Oxidative_Stress Neuroprotective_Effect Evaluation of Neuroprotective Effect Behavioral_Tests->Neuroprotective_Effect Neurochemical_Analysis->Neuroprotective_Effect Immunohistochemistry->Neuroprotective_Effect Oxidative_Stress->Neuroprotective_Effect

Caption: Workflow for in vivo neuroprotection study.

Antiviral, Antioxidant, and Enzyme Inhibitory Activities

Beyond the major areas discussed, azetidinamine derivatives have shown promise in several other therapeutic domains:

  • Antiviral Activity: Certain azetidin-2-ones have demonstrated inhibitory activity against a range of DNA and RNA viruses, including human coronavirus (229E) and influenza A virus (H1N1).[9] However, some studies have reported weak antiviral activity for other derivatives.[5][12]

  • Antioxidant Activity: The ability of some azetidinone derivatives to scavenge free radicals has been investigated.[4] Compounds with a sulfadiazine skeleton, for example, have shown excellent antioxidant activity, in some cases comparable to ascorbic acid.[13][24]

  • Enzyme Inhibition: Azetidine analogs have been explored as inhibitors of GABA uptake, a key target in the treatment of neurological disorders like epilepsy.[1] Additionally, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[20] More recently, azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a transcription factor implicated in cancer.[25]

Future Perspectives and Conclusion

The azetidinamine scaffold is a testament to the power of small, conformationally constrained rings in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, with significant potential for the development of new drugs targeting a wide range of diseases. The journey from the discovery of penicillin to the exploration of azetidinamines as neuroprotective and anticancer agents highlights the enduring relevance of this structural motif.

Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.

  • Optimizing pharmacokinetic and pharmacodynamic properties: Improving the drug-like properties of lead compounds is essential for their successful clinical translation.

  • Exploring novel chemical space: The synthesis and screening of new libraries of azetidinamine derivatives will undoubtedly uncover new biological activities and therapeutic opportunities.

References

A Technical Guide to 1-(3-Oxetanyl)-3-azetidinamine: A High-Value Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of fragment-based drug discovery (FBDD), the pursuit of novel, three-dimensional (3D) scaffolds that confer advantageous physicochemical properties is paramount. The strategic combination of strained heterocyclic rings has emerged as a powerful approach to escape the "flatland" of traditional aromatic fragments. This guide provides an in-depth technical analysis of 1-(3-oxetanyl)-3-azetidinamine, a fragment that marries the unique benefits of both oxetane and azetidine rings. We will deconstruct its molecular architecture, explore its profound impact on pharmacokinetic properties, detail its application in FBDD workflows, and provide validated experimental protocols for its screening and elaboration. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this privileged scaffold to accelerate the discovery of next-generation therapeutics.

Deconstructing the Core: The Synergy of Two Strained Rings

The efficacy of this compound as a drug discovery fragment stems from the complementary and synergistic properties of its constituent heterocycles. This is not merely a combination of two rings, but a carefully orchestrated molecular design that addresses multiple challenges in medicinal chemistry simultaneously.

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring, a four-membered ether, has gained significant traction as a "magic" motif in medicinal chemistry.[1] Its incorporation is a deliberate strategy to enhance drug-like properties.[2]

  • Polarity and Solubility: The oxygen atom introduces polarity and hydrogen bond accepting capabilities, often leading to a marked improvement in aqueous solubility when replacing non-polar groups like a gem-dimethyl moiety.[1][3]

  • Metabolic Stability: Oxetanes can serve as metabolically robust surrogates for gem-dimethyl or carbonyl groups, blocking sites of oxidative metabolism.[4][5][6] This can redirect metabolic pathways away from problematic cytochrome P450 (CYP) enzymes.[3]

  • Reduced Lipophilicity: The replacement of carbocyclic groups with oxetanes typically reduces lipophilicity (LogD), a critical factor in mitigating off-target toxicity and improving a candidate's overall profile.[3][6]

  • Three-Dimensionality: As a saturated, sp³-rich scaffold, the oxetane ring moves away from the flat structures that often plague drug candidates, which can lead to improved target selectivity.[2][7]

The Azetidine Moiety: A Rigid and Versatile Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in numerous approved drugs.[8][9] Its utility is rooted in its unique structural and chemical characteristics.

  • Structural Rigidity and Vector Control: The strained ring provides a rigid scaffold, which reduces the entropic penalty of binding to a target.[10] This rigidity also provides well-defined exit vectors for fragment elaboration, allowing for precise, structure-guided design.[11]

  • Improved Physicochemical Properties: Like oxetanes, azetidines contribute to an increased fraction of sp³ centers, which correlates with higher clinical success rates.[11] They can enhance solubility and provide access to unexplored chemical space.[11]

  • Modulation of Basicity: The nitrogen atom in the azetidine ring is a key interaction point. The ring's electron-withdrawing nature, when positioned correctly, can modulate the pKa of adjacent amines, a crucial tactic for fine-tuning permeability and avoiding liabilities like hERG channel inhibition.[3]

  • Diverse Biological Activity: Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[10][12]

The Combined Fragment: Physicochemical Profile

This compound (CAS: 1368005-98-4) presents a compelling profile for FBDD, aligning well with the empirical "Rule of Three" for fragment libraries.[13]

PropertyValueSignificance in FBDD
Molecular Weight 128.17 g/mol [14]Well under the 300 Da guideline, allowing ample room for elaboration.
cLogP -0.88[14]Indicates high polarity and likely aqueous solubility, ideal for screening assays.
Hydrogen Bond Donors 1 (primary amine)[14]Provides a key interaction point and a primary vector for synthetic growth.
Hydrogen Bond Acceptors 3 (oxetane O, azetidine N, amine N)[14]Offers multiple points for directional interactions within a target's binding site.
Fraction sp³ (Fsp³) 1.00[14]Maximizes three-dimensionality, increasing the potential for novel binding modes and improved selectivity.

Strategic Application in Fragment-Based Drug Discovery

The core principle of FBDD is to screen low-complexity, low-affinity fragments to identify efficient binding interactions, which are then optimized into high-affinity leads.[] this compound is an exemplary candidate for this process.

The FBDD Workflow: From Fragment to Hit

A typical FBDD campaign involves a multi-stage, self-validating cascade to identify and confirm genuine hits, minimizing false positives that can arise from the high screening concentrations used.[16]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Generation Library Fragment Library (500-2000 Compounds) PrimaryScreen Primary Screen (e.g., SPR, TSA, NMR) Library->PrimaryScreen High Concentration (0.1 - 2 mM) HitTriage Hit Triage & Triage PrimaryScreen->HitTriage Initial Hits OrthoScreen Orthogonal Screen (e.g., ITC, MST) HitTriage->OrthoScreen Confirmed Hits Structural Structural Biology (X-ray, Cryo-EM, NMR) OrthoScreen->Structural Validated Hits LeadOpt Hit-to-Lead Chemistry (Fragment Growing/Linking) Structural->LeadOpt Structure-Guided Design

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Hit Elaboration: Leveraging Inherent Synthetic Vectors

A key advantage of this compound is its primary amine. This functional group serves as a robust and predictable synthetic handle for fragment evolution, allowing medicinal chemists to explore the vector space around the initial hit.

Hit_Elaboration cluster_growth Fragment Growing Strategies Core This compound (Core Fragment) Amide Amide Coupling (R-CO-Cl) Core->Amide Explore Pocket P1 Sulfonamide Sulfonylation (R-SO2-Cl) Core->Sulfonamide Probe Pocket P2 Reductive Reductive Amination (R-CHO, NaBH(OAc)3) Core->Reductive Access Region R1 Urea Urea Formation (R-NCO) Core->Urea Engage H-bond Network

Caption: Synthetic strategies for elaborating the core fragment via its primary amine.

Experimental Protocols

The following protocols are provided as validated starting points for the integration of this compound into screening and synthetic campaigns.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding events characteristic of fragments.[17]

Objective: To identify binding of the fragment to an immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (>95% purity)

  • This compound (stock solution in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Chip Preparation: Pre-condition the sensor chip as per the manufacturer's instructions.

  • Target Immobilization: Activate the surface with a 1:1 mixture of EDC/NHS. Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level of 8,000-12,000 Response Units (RU). Deactivate remaining active sites with ethanolamine.

  • Fragment Preparation: Prepare a dilution series of the fragment (e.g., 1 mM down to 30 µM) in running buffer. Ensure the final DMSO concentration is constant across all samples and does not exceed 1-2%.

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Perform a multi-cycle kinetic analysis. In each cycle, inject a different concentration of the fragment for a set association time (e.g., 60s), followed by a dissociation phase with running buffer (e.g., 120s).

    • Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference channel data and the blank injections.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kᴅ), and on/off rates (ka, kd). A confirmed hit will show a concentration-dependent binding response.

Protocol: Hit Validation via NMR Saturation Transfer Difference (STD)

STD-NMR is a powerful ligand-observed NMR experiment that confirms direct binding and can provide structural information about the fragment's binding epitope.[17][18]

Objective: To confirm the binding of the fragment and identify which of its protons are in closest proximity to the target protein.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • Target protein

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.5)

Methodology:

  • Sample Preparation: Prepare two samples:

    • Sample A (Reference): 100 µM of the fragment in deuterated buffer.

    • Sample B (Protein): 100 µM of the fragment and 10-20 µM of the target protein in the same deuterated buffer.

  • Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum for Sample A to assign the fragment's proton signals.

  • STD-NMR Experiment:

    • On Sample B, acquire the STD experiment. This involves two separate acquisitions.

    • On-Resonance: Selectively saturate a region of the protein's spectrum where no fragment signals are present (e.g., -1.0 ppm).

    • Off-Resonance: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds.

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from fragment protons that received saturation transfer from the protein.

  • Interpretation:

    • The presence of signals in the STD difference spectrum confirms binding.

    • The relative intensity of the signals indicates proximity; protons with the largest STD effect are closest to the protein surface in the bound state.

Protocol: Synthetic Elaboration via Amide Coupling

This protocol describes a standard method to derivatize the primary amine, initiating the hit-to-lead process.

Objective: To synthesize an amide derivative of the core fragment.

Materials:

  • This compound

  • An acyl chloride of choice (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, TEA)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[19]

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[19][20]

Conclusion and Authoritative Outlook

This compound is more than just another building block; it is a highly refined tool for modern drug discovery. Its design intrinsically addresses key challenges in medicinal chemistry, including the need for improved solubility, enhanced metabolic stability, and greater three-dimensionality.[2][7][11] The fusion of the polar, stabilizing oxetane with the rigid, synthetically tractable azetidine creates a fragment with high Fsp³ character, well-defined vectors for growth, and a favorable physicochemical profile. By employing the robust biophysical and synthetic protocols detailed in this guide, research organizations can effectively integrate this privileged scaffold into their FBDD platforms, increasing the probability of discovering novel, high-quality lead compounds and ultimately accelerating the path to new therapeutics.

References

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Oxetanyl)-3-azetidinamine: Synthesis, Characterization, and Application

Executive Summary: The confluence of strained four-membered heterocycles, specifically oxetanes and azetidines, represents a frontier in medicinal chemistry for developing drug candidates with superior physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the novel scaffold, this compound. We delve into its core identifiers, a detailed, mechanistically justified synthetic protocol, robust analytical characterization methods, and the strategic rationale for its application in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for lead optimization and the creation of next-generation therapeutics.

In contemporary drug discovery, moving beyond flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds is a widely adopted strategy to enhance target selectivity, improve physicochemical properties, and escape crowded intellectual property space. Small, saturated heterocycles like azetidine and oxetane are particularly valuable building blocks in this pursuit.[1][2]

  • Azetidine: As the smallest nitrogen-containing saturated heterocycle with reasonable stability, the azetidine ring imparts conformational rigidity.[1] This pre-organization of appended substituents can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[1] Its nitrogen atom also serves as a key hydrogen bond acceptor or a point for further chemical modification.

  • Oxetane: The oxetane ring is an emergent motif valued for its ability to act as a polar, low-molecular-weight surrogate for less desirable functional groups like gem-dimethyl or carbonyls.[2][3] The incorporation of an oxetane can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by blocking sites of metabolism—all critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

The compound this compound combines these two powerful motifs, creating a unique scaffold that offers a compact, polar, and structurally defined vector for elaboration in fragment-based drug design and lead optimization.

Core Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of reproducible research. The key identifiers and computed physicochemical properties for this compound are summarized below.

Identifier / PropertyValueSource
CAS Number 1368005-98-4[4][5]
IUPAC Name 1-(oxetan-3-yl)azetidin-3-amine[4]
InChI Key RTLWLFDGXCPUIN-UHFFFAOYSA-N[4]
Molecular Formula C₆H₁₂N₂O[4]
Molecular Weight 128.17 g/mol [4]
LogP (calculated) -0.88[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Fraction of sp³ carbons 1.00[4]

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// Atom nodes N1 [label="N", pos="0,0.75!"]; C2 [label="C", pos="-0.87,-0.25!"]; C3 [label="C", pos="0,-1.25!"]; C4 [label="C", pos="0.87,-0.25!"]; N_amine [label="NH₂", pos="-0.5,-2.25!"];

C_oxetane_link [label="C", pos="0,2.0!"]; C_oxetane_1 [label="C", pos="-0.87,3.0!"]; O_oxetane [label="O", pos="0,4.0!"]; C_oxetane_2 [label="C", pos="0.87,3.0!"];

// Draw bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C3 -- N_amine [len=1.2]; N1 -- C_oxetane_link; C_oxetane_link -- C_oxetane_1; C_oxetane_1 -- O_oxetane; O_oxetane -- C_oxetane_2; C_oxetane_2 -- C_oxetane_link; }

Caption: Chemical structure of this compound.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a two-step sequence involving reductive amination followed by deprotection. This common and robust methodology is well-suited for constructing C-N bonds.[6] The proposed pathway begins with commercially available N-Boc-3-azetidinone.

Synthetic_Workflow start N-Boc-3-azetidinone (Starting Material) reagent1 Oxetan-3-amine Sodium Triacetoxyborohydride (Reductive Amination) start->reagent1 intermediate tert-butyl 3-(oxetan-3-ylamino)azetidine-1-carboxylate (Protected Intermediate) reagent1->intermediate Step 1 reagent2 Trifluoroacetic Acid (TFA) or HCl in Dioxane (Deprotection) intermediate->reagent2 product This compound (Final Product) reagent2->product Step 2

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Synthesis of tert-butyl 3-(oxetan-3-ylamino)azetidine-1-carboxylate (Protected Intermediate)

  • Setup: To a clean, dry round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-azetidinone (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.

  • Addition of Amine: Add oxetan-3-amine (1.1 eq) to the solution.[7] Stir the mixture at room temperature for 20-30 minutes. The formation of an intermediate iminium ion is the key mechanistic step.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reagent is a mild and selective reducing agent ideal for reductive aminations, as it is less basic and less prone to reducing the starting ketone compared to other hydrides.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate. Purification may be performed via column chromatography if necessary.

Step 2: Synthesis of this compound (Final Product)

  • Setup: Dissolve the crude protected intermediate from Step 1 in a minimal amount of DCM.

  • Deprotection: Add an excess of a strong acid to cleave the tert-butyloxycarbonyl (Boc) protecting group. Common reagents include trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The cleavage occurs via an E1-type mechanism, releasing isobutylene and carbon dioxide.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., 1M NaOH) to pH > 12, and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Spectroscopic Characterization and Purity Assessment

The structural integrity and purity of the synthesized compound must be validated using standard analytical techniques.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the azetidine and oxetane rings. The methylene protons adjacent to the nitrogen and oxygen atoms will appear as characteristic multiplets in the aliphatic region (typically 2.5-4.5 ppm). The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display six unique signals corresponding to the six carbon atoms in the molecule, confirming the overall carbon framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The analysis should show a prominent ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ (C₆H₁₃N₂O⁺).

  • Purity Analysis (HPLC/LC-MS): The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), typically with UV detection, or by LC-MS. For use in biological assays, a purity of >95% is generally required.[4][5]

Applications in Drug Discovery and Lead Optimization

The this compound scaffold is a powerful tool for medicinal chemists. Its value lies in its ability to confer desirable drug-like properties.

  • Solubility Enhancement: The polar oxetane ring and the basic amine functionalities significantly increase the compound's hydrophilicity, which can dramatically improve aqueous solubility—a common hurdle in drug development.[3]

  • Metabolic Stability: The four-membered rings are relatively stable and can be used to replace metabolically labile groups (e.g., isopropyl or tert-butyl groups), thereby increasing the half-life of a drug candidate.[3]

  • Three-Dimensionality for Improved Selectivity: The rigid, non-planar structure of the combined rings allows for a precise, three-dimensional presentation of pharmacophoric elements. This defined spatial orientation can lead to higher binding affinity and improved selectivity for the target protein over anti-targets.[1]

  • Vector for Library Synthesis: The primary amine on the azetidine ring serves as a versatile chemical handle for further modification. It can be readily acylated, alkylated, or used in other coupling reactions to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this novel compound may not be publicly available, handling procedures should be based on the properties of its constituent functional groups, namely amines and small-ring heterocycles.[9][10]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11]

  • Hazards: Assume the compound is a skin and eye irritant and potentially corrosive, as is common for liquid amines.[4][10] Avoid inhalation of any vapors or dust.[9]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.[10] Dispose of all waste in accordance with local, state, and federal regulations.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a highly valuable chemical scaffold that strategically combines the beneficial properties of both oxetane and azetidine rings. Its synthesis is accessible through robust and scalable chemical methods like reductive amination. The resulting molecule offers medicinal chemists a tool to enhance solubility, metabolic stability, and three-dimensionality, addressing key challenges in modern drug discovery. As the demand for novel, optimized clinical candidates grows, the intelligent application of such advanced building blocks will be paramount to success.

References

Methodological & Application

Application Notes and Protocols: A Detailed Synthetic Route for 1-(3-Oxetanyl)-3-azetidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction:

The confluence of unique structural motifs in medicinal chemistry often leads to compounds with novel pharmacological profiles. 1-(3-Oxetanyl)-3-azetidinamine is a prime example, incorporating both the strained oxetane and azetidine rings. These small, saturated heterocycles are increasingly sought after in drug discovery programs.[1][2] The oxetane moiety can act as a polar surrogate for a gem-dimethyl group, enhancing metabolic stability and aqueous solubility, while the azetidine scaffold provides a rigid, three-dimensional framework that can improve binding affinity and selectivity for biological targets.[3] This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals.

The synthetic strategy outlined herein is a robust and efficient two-step process, commencing with a Horner-Wadsworth-Emmons reaction to generate a key intermediate, followed by an aza-Michael addition. This approach has been selected for its reliability and scalability.

Overall Synthetic Scheme

The described synthesis of this compound proceeds through two primary stages, followed by a final deprotection step.

Synthetic_Pathway Oxetanone Oxetan-3-one Intermediate Methyl 2-(oxetan-3-ylidene)acetate Oxetanone->Intermediate Horner-Wadsworth-Emmons (NaH, THF) HWE_reagent Methyl 2-(dimethoxyphosphoryl)acetate HWE_reagent->Intermediate Azetidine N-Boc-3-aminoazetidine Protected_Product N-Boc-1-(3-Oxetanyl)-3-azetidinamine Azetidine->Protected_Product Intermediate->Protected_Product Aza-Michael Addition (DBU, Acetonitrile) Final_Product This compound Protected_Product->Final_Product Boc Deprotection (e.g., TFA or HCl)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

The initial step involves the synthesis of the α,β-unsaturated ester intermediate, methyl 2-(oxetan-3-ylidene)acetate, from oxetan-3-one. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation, offering high yields and stereoselectivity for the desired alkene product.[4][5]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Sodium hydride (60% dispersion in oil)24.00783.12 g
Dry Tetrahydrofuran (THF)--250 mL
Methyl 2-(dimethoxyphosphoryl)acetate182.107613.8 g
Oxetan-3-one72.06765.48 g
Water (deionized)--250 mL
Ethyl acetate--3 x 150 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) and suspend it in dry THF (250 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of oxetan-3-one (5.48 g, 76 mmol) in dry THF (50 mL) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully adding water (250 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography to yield methyl 2-(oxetan-3-ylidene)acetate.[5]

Part 2: Aza-Michael Addition for the Synthesis of N-Boc-1-(3-Oxetanyl)-3-azetidinamine

The subsequent step involves the conjugate addition of N-Boc-3-aminoazetidine to the electron-deficient alkene of methyl 2-(oxetan-3-ylidene)acetate. This aza-Michael addition is a highly efficient method for forming the crucial C-N bond.[4][6]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Methyl 2-(oxetan-3-ylidene)acetate128.135.20.67 g
N-Boc-3-aminoazetidine172.235.20.89 g
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.245.20.79 g
Acetonitrile--3.6 mL
Water (deionized)--15 mL
Ethyl acetate--3 x 10 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(oxetan-3-ylidene)acetate (0.67 g, 5.2 mmol), N-Boc-3-aminoazetidine (0.89 g, 5.2 mmol), and DBU (0.79 g, 5.2 mmol) in acetonitrile (3.6 mL).

  • Stir the reaction mixture at 45-65 °C for 4-24 hours, monitoring the reaction progress by TLC.[5]

  • Upon completion, quench the reaction by adding water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the N-Boc protected product.

Part 3: Deprotection to Yield this compound

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions.

Experimental Protocol

Materials:

ReagentAmount
N-Boc-1-(3-Oxetanyl)-3-azetidinamine (from Part 2)1 mmol
Trifluoroacetic acid (TFA) or HCl in DioxaneExcess
Dichloromethane (DCM)10 mL

Procedure:

  • Dissolve the N-Boc protected compound (1 mmol) in dichloromethane (10 mL).

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine, this compound.

Alternative Synthetic Considerations: Reductive Amination

An alternative approach to the synthesis of this compound could be the direct reductive amination of oxetan-3-one with 3-aminoazetidine. This method is a cornerstone in the synthesis of amines.[7]

Reductive_Amination Oxetanone Oxetan-3-one Iminium_Ion Iminium Ion Intermediate Oxetanone->Iminium_Ion Azetidine 3-Aminoazetidine Azetidine->Iminium_Ion Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Final_Product This compound Reducing_Agent->Final_Product Iminium_Ion->Final_Product

Caption: Plausible reductive amination pathway.

While seemingly more direct, this route may present challenges. The stability of both oxetan-3-one and 3-aminoazetidine under various reaction conditions needs to be considered. Furthermore, the potential for side reactions, such as self-condensation or polymerization, could lead to lower overall yields and more complex purification procedures. The aza-Michael addition route, while involving an additional step, generally offers higher yields and cleaner reaction profiles for this specific target.

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of this compound. By leveraging a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition, this protocol offers a clear and scalable pathway to this valuable building block for medicinal chemistry and drug discovery. The provided step-by-step instructions and rationale behind the chosen synthetic strategy are intended to empower researchers to successfully synthesize this and related compounds.

References

Application Notes & Protocols: Aza-Michael Addition for the Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to bioactive molecules.[1][2] Among the synthetic methodologies available, the aza-Michael addition represents a powerful and versatile strategy for C–N bond formation, enabling the construction of highly functionalized azetidine derivatives.[3][4] This guide provides an in-depth exploration of the aza-Michael addition for this purpose, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, explore catalytic strategies, and present a detailed, field-proven protocol for the synthesis of 3-substituted azetidine derivatives. The causality behind experimental choices is emphasized to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of Azetidines and the Aza-Michael Reaction

Four-membered nitrogen-containing heterocycles, or azetidines, are increasingly sought-after scaffolds in drug discovery.[5] Their inherent ring strain lends them unique reactivity and conformational rigidity, while their polarity often enhances aqueous solubility—a critical parameter for drug candidates.[6] However, the lack of efficient and modular synthetic methods has historically hampered their widespread adoption.[1][7]

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offers an elegant solution. This atom-economical reaction is a fundamental tool for constructing carbon-nitrogen bonds.[3][4] When applied to azetidine synthesis, it typically involves the addition of a nitrogen nucleophile to an azetidine ring that has been pre-functionalized to act as a Michael acceptor. This approach allows for the late-stage introduction of diverse functionalities, making it highly amenable to the generation of compound libraries for screening.

Reaction Mechanism and Catalysis

The core of the reaction involves the nucleophilic attack of an amine on the β-carbon of an electron-deficient alkene. The resulting enolate intermediate is then protonated to yield the final product. The efficiency and selectivity of this process are profoundly influenced by the choice of catalyst.

The General Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen nucleophile adds to the β-position of the Michael acceptor, breaking the C=C π-bond and forming a new C-N bond. This generates a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base catalyst or a solvent molecule, to yield the final functionalized azetidine.

A theoretical model of the full mechanism involves several potential pathways for the crucial proton transfer step, highlighting the reaction's complexity.[8]

Experimental_Workflow Start Start: N-Boc-azetidin-3-one HWE Step 1: Horner-Wadsworth-Emmons (HWE) Reaction Start->HWE Acceptor Intermediate: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Michael Acceptor) HWE->Acceptor AzaMichael Step 2: Aza-Michael Addition (DBU, N-Heterocycle, Acetonitrile) Acceptor->AzaMichael Workup Step 3: Reaction Work-up (Solvent Evaporation, Extraction) AzaMichael->Workup Purify Step 4: Purification (Silica Gel Column Chromatography) Workup->Purify Product Final Product: Functionalized Azetidine Derivative Purify->Product

References

Application Notes and Protocols: Strategic Synthesis of Oxetane Precursors via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable structural motif in modern drug discovery.[1] Initially perceived as a niche functional group, its unique conformational properties and profound influence on the physicochemical characteristics of molecules have led to its incorporation into a range of clinical and preclinical drug candidates targeting a multitude of diseases, including cancer, viral infections, and neurodegenerative disorders.[2] The strategic integration of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups, all critical parameters in the optimization of a drug's pharmacokinetic and pharmacodynamic profile.[1][3][4][5]

One of the most powerful applications of the oxetane motif is as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups.[4] Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, a substantial improvement for oral bioavailability.[1] This is attributed to the introduction of polarity and the ability of the oxetane oxygen to act as a hydrogen bond acceptor. Furthermore, the rigid, puckered three-dimensional structure of the oxetane ring can enforce specific conformations, leading to improved target affinity and selectivity.[4][6]

Despite their utility, the synthesis of functionalized oxetanes can be challenging due to the inherent ring strain of the four-membered ring.[7][8] This has spurred the development of robust and efficient synthetic methodologies. Among these, the Horner-Wadsworth-Emmons (HWE) reaction has proven to be a particularly effective strategy for the construction of key oxetane precursors, specifically those containing an exocyclic double bond.[9]

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic reaction for the synthesis of alkenes from aldehydes or ketones.[10][11] It is a modification of the Wittig reaction and offers several key advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct.[10][11][12] The reaction typically exhibits a high degree of stereoselectivity, predominantly forming the (E)-alkene.[10][12]

The mechanism of the HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt yields the desired alkene.[10][13][14]

Visualizing the Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbonyl Aldehyde or Ketone (R1-CO-R2) Betaine Betaine Intermediate Carbonyl->Betaine Carbanion->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene (E-isomer favored) Oxaphosphetane->Alkene Elimination Phosphate Dialkyl Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Application Protocol: Synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate

This protocol details the synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate, a valuable oxetane precursor, from commercially available oxetan-3-one using the Horner-Wadsworth-Emmons reaction.[9] This α,β-unsaturated ester can be further functionalized to introduce a variety of substituents at the exocyclic position.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Supplier
Oxetan-3-oneC₃H₄O₂72.06Commercially Available
Triethyl phosphonoacetateC₈H₁₇O₅P224.18Commercially Available
Sodium hydride (60% dispersion in mineral oil)NaH24.00Commercially Available
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Commercially Available
Saturated aqueous ammonium chlorideNH₄Cl53.49Prepared in-house
Ethyl acetateC₄H₈O₂88.11Commercially Available
BrineNaCl (aq)N/APrepared in-house
Anhydrous sodium sulfateNa₂SO₄142.04Commercially Available
Silica gel for flash chromatographySiO₂60.08Commercially Available
Experimental Procedure

Visualizing the Synthetic Workflow

HWE_Workflow A 1. Preparation of Phosphonate Ylide B 2. Reaction with Oxetan-3-one A->B Addition of Ketone C 3. Aqueous Work-up B->C Quenching D 4. Extraction C->D Phase Separation E 5. Drying and Concentration D->E Organic Layer F 6. Purification E->F Crude Product G Final Product: tert-butyl 2-(oxetan-3-ylidene)acetate F->G Flash Chromatography

Caption: Step-by-step workflow for the HWE synthesis of the oxetane precursor.

Step 1: Preparation of the Phosphonate Ylide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF (5 mL) to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution or a fine white precipitate.

Step 2: Reaction with Oxetan-3-one

  • Cool the ylide solution back down to 0 °C.

  • Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Aqueous Work-up

  • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Add deionized water and stir for 15 minutes.

Step 4: Extraction

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers.

Step 5: Drying and Concentration

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 6: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-(oxetan-3-ylidene)acetate.

Expected Results and Characterization

The Horner-Wadsworth-Emmons reaction typically provides good to excellent yields of the desired α,β-unsaturated ester. The stereoselectivity of the reaction generally favors the (E)-isomer, although for exocyclic double bonds this designation is not applicable. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

The Horner-Wadsworth-Emmons reaction provides a reliable and efficient method for the synthesis of oxetane precursors bearing an exocyclic double bond. This approach is highly valuable for medicinal chemists as it allows for the introduction of the desirable oxetane motif into more complex molecules. The resulting α,β-unsaturated esters are versatile intermediates that can undergo a variety of subsequent transformations, including Michael additions, reductions, and epoxidations, to generate a diverse library of functionalized oxetanes for drug discovery programs. The continued development of stereoselective modifications of the HWE reaction, such as the Still-Gennari modification for (Z)-alkene synthesis, will further expand the utility of this powerful reaction in the synthesis of novel oxetane-containing therapeutics.[10]

References

Application Notes & Protocols: 1-(3-Oxetanyl)-3-azetidinamine as a Bioisosteric Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensional (3D) character. Flat, aromatic-rich compounds often face challenges with target selectivity and pharmacokinetic profiles. In contrast, scaffolds rich in sp³-hybridized carbons can offer improved physicochemical properties, leading to candidates with a lower attrition rate in clinical trials[1].

Saturated four-membered heterocycles, such as oxetanes and azetidines, have emerged as powerful tools in this pursuit.[2][3]

  • Oxetanes are valued as polar, low molecular weight motifs that can serve as bioisosteres for gem-dimethyl or carbonyl groups.[2][4][5] Their incorporation frequently enhances aqueous solubility, metabolic stability, and can modulate the basicity of adjacent amines through a potent inductive effect.[5][6][7]

  • Azetidines provide a conformationally restricted framework, which can improve binding affinity to biological targets.[3] This structural rigidity, combined with satisfactory metabolic stability, makes them a valuable scaffold in drug design.[3][8]

The building block 1-(3-Oxetanyl)-3-azetidinamine uniquely combines these two privileged scaffolds. It presents a primary amine on the azetidine ring as a versatile synthetic handle, allowing for its direct incorporation into lead compounds. This guide provides a comprehensive overview of its properties, core reactivity, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties & Safe Handling

The strategic combination of the oxetane and azetidine rings imparts a unique set of physicochemical properties, making this building block a valuable addition to compound libraries.

PropertyValueSource
CAS Number 1368005-98-4[9]
Molecular Formula C₆H₁₂N₂O[9]
Molecular Weight 128.17 g/mol [9]
LogP -0.88[9]
Hydrogen Bond Acceptors 3[9]
Hydrogen Bond Donors 1[9]
Fraction sp³ (Fsp³) 1.00[9]
Predicted pKa (Basic) ~8.5 (Azetidine N), ~9.5 (Primary Amine)Inferred
Safety & Handling Protocol

Due to the strained nature of the four-membered rings and the presence of a primary amine, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always handle the compound wearing chemical-resistant nitrile gloves, safety goggles with side shields, and a standard laboratory coat.[10][11]

  • Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Core Reactivity: Leveraging the Primary Amine

The primary amine of this compound is the key functional group for synthetic diversification. Its nucleophilicity allows for a wide range of C-N bond-forming reactions. The oxetane ring is generally stable under many common reaction conditions, particularly those used for amine derivatization.[12]

cluster_main Core Synthetic Transformations cluster_reactions Core Synthetic Transformations cluster_products Core Synthetic Transformations start This compound amide Amide Coupling (R-COOH, Coupling Agent) start->amide Acylation reductive Reductive Amination (R-CHO/R₂C=O, [H]) start->reductive Alkylation sulfon Sulfonylation (R-SO₂Cl, Base) start->sulfon Sulfonylation prod_amide Amide Derivative amide->prod_amide prod_reductive Secondary/Tertiary Amine reductive->prod_reductive prod_sulfon Sulfonamide Derivative sulfon->prod_sulfon

Caption: Key reactions for derivatizing this compound.

We will focus on three cornerstone transformations: amide bond formation, reductive amination, and sulfonylation.

Detailed Application Protocols

The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should optimize conditions based on the specific substrate.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is one of the most fundamental reactions in medicinal chemistry. Using an aminium-based coupling reagent like HATU provides high efficiency and minimizes racemization for chiral carboxylic acids.[13]

cluster_workflow Workflow: Amide Coupling Protocol A 1. Setup & Reagent Prep - Dry glassware under N₂ - Dissolve R-COOH in DMF B 2. Activation - Add HATU and DIPEA - Stir for 10 min at 0°C A->B C 3. Amine Addition - Add 1-(3-Oxetanyl)-3- azetidinamine solution B->C D 4. Reaction - Warm to RT - Stir for 2-12 h, monitor by TLC/LCMS C->D E 5. Aqueous Work-up - Quench with H₂O - Extract with EtOAc D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography E->F G 7. Characterization - Obtain NMR, HRMS data - Assess purity F->G

Caption: Step-by-step workflow for the HATU-mediated amide coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Activation: Cool the solution to 0°C using an ice bath. Add HATU (1.2 equiv) followed by the dropwise addition of DIPEA (3.0 equiv). Stir the mixture at 0°C for 10-15 minutes.

  • Amine Addition: To the activated acid mixture, add a solution of this compound (1.0 equiv) in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a mild and highly versatile method for forming alkylated amines from carbonyl compounds.[14][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is less basic and more selective for the reduction of the intermediate iminium ion over the starting aldehyde or ketone.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, optional)

  • Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Iminium Formation: To a solution of this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in DCE (0.2 M), stir the mixture at room temperature. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate iminium ion formation. Allow this mixture to stir for 30-60 minutes.[14]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. The addition may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor for the disappearance of the iminium intermediate and starting materials by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 3: Sulfonylation to Form Sulfonamides

Sulfonamides are a critical functional group in a vast number of pharmaceuticals. This protocol describes their synthesis via the reaction of the primary amine with a sulfonyl chloride.

Materials:

  • This compound (1.0 equiv)

  • Sulfonyl chloride of interest (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aq. HCl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C.

  • Base Addition: Add triethylamine (2.5 equiv).

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equiv) dropwise as a solution in DCM. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M aqueous HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Anticipated Spectroscopic Data

Precise characterization is essential for confirming the structure of newly synthesized derivatives.

  • ¹H NMR: The protons on the oxetane and azetidine rings will have characteristic chemical shifts.

    • Oxetane Protons: The diastereotopic methylene protons (at C2 and C4) typically appear as multiplets or triplets around δ 4.5-4.8 ppm. The methine proton (at C3) will be further upfield.[16]

    • Azetidine Protons: The protons on the azetidine ring will appear as complex multiplets, typically in the δ 3.5-4.2 ppm range.[16]

    • Amine Proton (N-H): In the starting material, this will be a broad singlet that is D₂O exchangeable.

  • ¹³C NMR:

    • Oxetane Carbons: The methylene carbons (C2, C4) are expected around δ 76-78 ppm, with the methine carbon (C3) appearing further upfield.[16]

    • Azetidine Carbons: Signals for the azetidine carbons are expected in the δ 40-60 ppm range.[16]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show the [M+H]⁺ ion.

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug discovery. It provides a direct route to incorporate a polar, three-dimensional, and metabolically robust scaffold into lead compounds. The primary amine handle is readily derivatized through standard, high-yielding transformations such as amide coupling, reductive amination, and sulfonylation. The protocols outlined in this guide serve as a validated starting point for researchers aiming to leverage the unique structural and physicochemical benefits of this compound to accelerate their discovery programs.

References

Application Notes & Protocols: Strategic Deployment of 1-(3-Oxetanyl)-3-azetidinamine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fused Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with optimized pharmacological profiles is paramount. Small, strained heterocyclic scaffolds, such as oxetanes and azetidines, have emerged as powerful tools for medicinal chemists.[1][2][3] Their incorporation into drug candidates can significantly enhance physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also providing unique three-dimensional exit vectors for scaffold decoration.[4][5] The building block, 1-(3-Oxetanyl)-3-azetidinamine , represents a convergence of these two privileged scaffolds, offering a unique bifunctional motif for the rapid generation of diverse chemical libraries through parallel synthesis.

This guide provides a comprehensive overview of the application of this compound in key parallel synthesis workflows. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

This compound is a primary amine featuring a sterically demanding and electronically distinct environment due to the adjacent oxetane and azetidine rings. Understanding its properties is crucial for designing successful synthetic strategies.

PropertyValueSource
CAS Number 1368005-98-4Internal Data
Molecular Formula C₆H₁₂N₂OInternal Data
Molecular Weight 128.17 g/mol Internal Data
Appearance Colorless to pale yellow oilInternal Data
Boiling Point Not availableInternal Data
pKa (predicted) ~8.5 - 9.5Inferred from similar amines

The primary amine of this compound is expected to exhibit good nucleophilicity, making it a suitable partner for a variety of electrophilic reagents. However, the steric bulk of the fused ring system may necessitate optimized reaction conditions, particularly in comparison to simpler primary amines. The oxetane moiety, with its electron-withdrawing nature, may slightly modulate the basicity of the azetidine nitrogen.

Core Applications in Parallel Synthesis

The primary amine handle of this compound is a versatile anchor point for diversification. The following sections detail its application in three cornerstone reactions of parallel synthesis: amide bond formation, reductive amination, and urea/sulfonamide synthesis.

Amide Bond Formation: Crafting Diverse Amide Libraries

Amide bonds are a cornerstone of medicinal chemistry, and their formation is a critical step in many synthetic campaigns.[6][7] The following protocol is optimized for the parallel synthesis of an amide library using this compound.

Workflow for Parallel Amide Synthesis

Caption: Workflow for parallel amide synthesis.

Detailed Protocol: Parallel Amide Coupling

Objective: To synthesize a library of amides from this compound and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • This compound

  • Carboxylic acid library (0.1 M in anhydrous DMF)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional, but recommended)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of this compound in anhydrous DCM.

    • Prepare a 0.12 M solution of HATU in anhydrous DMF.

    • Prepare a 0.3 M solution of DIPEA in anhydrous DCM.

  • Reaction Setup (per well):

    • To each well of the 96-well plate, add 100 µL of the this compound solution (0.01 mmol).

    • Add 120 µL of the respective carboxylic acid solution from the library (0.012 mmol, 1.2 equiv).

    • Add 100 µL of the HATU solution (0.012 mmol, 1.2 equiv).

    • Add 50 µL of the DIPEA solution (0.015 mmol, 1.5 equiv).

  • Reaction and Incubation:

    • Seal the reaction plate securely with a sealing mat.

    • Incubate the plate at room temperature for 12-18 hours on an orbital shaker.

  • Work-up and Purification:

    • After the incubation period, quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously.

    • Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate for purification.

    • Purification is typically achieved via high-throughput HPLC.

Causality and Experimental Choices:

  • HATU as Coupling Reagent: HATU is chosen for its efficiency in forming amide bonds, especially with sterically hindered amines, and its ability to minimize racemization of chiral carboxylic acids.[8][9][10]

  • DIPEA as Base: A non-nucleophilic base like DIPEA is essential to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

  • Excess of Reagents: A slight excess of the carboxylic acid and coupling reagent is used to ensure complete consumption of the valuable amine building block.

Reductive Amination: Accessing Diverse Secondary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines.[11][12][13][14] This one-pot reaction involves the condensation of an amine with a carbonyl compound, followed by the reduction of the resulting imine intermediate.[13]

Workflow for Parallel Reductive Amination

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination

Objective: To generate a library of secondary amines by reacting this compound with a diverse set of aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde/Ketone library (0.1 M in anhydrous Methanol)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous Methanol (MeOH)

  • 96-well reaction plates with sealing mats

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of this compound in anhydrous MeOH.

  • Reaction Setup (per well):

    • To each well of the 96-well plate, add 100 µL of the this compound solution (0.01 mmol).

    • Add 120 µL of the respective aldehyde or ketone solution from the library (0.012 mmol, 1.2 equiv).

    • Add 5 µL of glacial acetic acid.

    • Allow the imine formation to proceed for 1-2 hours at room temperature.

    • Add 6.4 mg of Sodium triacetoxyborohydride (STAB) (0.03 mmol, 3 equiv) to each well.

  • Reaction and Incubation:

    • Seal the reaction plate and shake at room temperature for 18-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 500 µL of DCM.

    • The organic layer can be purified using solid-phase extraction (SPE) cartridges.

Causality and Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less reactive towards carbonyls than imines, which allows for a one-pot procedure.

  • Acetic Acid Catalyst: A catalytic amount of acid is required to facilitate the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.

  • Methanol as Solvent: Methanol is a good solvent for both the reactants and the reducing agent, and it does not interfere with the reaction.

Urea and Sulfonamide Synthesis: Exploring Key Pharmacophores

Ureas and sulfonamides are prevalent motifs in a wide range of biologically active compounds.[15][16] Their synthesis in a parallel format allows for the rapid exploration of this important chemical space.

Workflow for Parallel Urea/Sulfonamide Synthesis

Caption: Workflow for parallel urea/sulfonamide synthesis.

Detailed Protocol: Parallel Urea and Sulfonamide Formation

Objective: To synthesize libraries of ureas and sulfonamides from this compound.

Materials:

  • This compound

  • Isocyanate library (0.1 M in anhydrous DCM)

  • Sulfonyl chloride library (0.1 M in anhydrous DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction plates

Procedure for Urea Synthesis:

  • Reaction Setup (per well):

    • Add 100 µL of a 0.1 M solution of this compound in DCM (0.01 mmol) to each well.

    • Add 110 µL of the respective isocyanate solution (0.011 mmol, 1.1 equiv).

  • Incubation:

    • Seal the plate and shake at room temperature for 4-8 hours.

  • Work-up:

    • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis and purification.

Procedure for Sulfonamide Synthesis:

  • Reaction Setup (per well):

    • Add 100 µL of a 0.1 M solution of this compound in DCM (0.01 mmol) to each well.

    • Add 30 µL of a 1 M solution of TEA in DCM (0.03 mmol, 3 equiv).

    • Add 110 µL of the respective sulfonyl chloride solution (0.011 mmol, 1.1 equiv).

  • Incubation:

    • Seal the plate and shake at room temperature for 12-18 hours.

  • Work-up:

    • Wash the reaction mixture with 200 µL of 1 M HCl, followed by 200 µL of saturated aqueous sodium bicarbonate.

    • Isolate the organic layer for analysis and purification.

Causality and Experimental Choices:

  • Reaction Conditions for Ureas: The reaction of primary amines with isocyanates is typically fast and high-yielding, often not requiring a catalyst or external base.[17]

  • Base for Sulfonamides: A base such as triethylamine or pyridine is necessary to neutralize the HCl generated during the reaction of the amine with the sulfonyl chloride, driving the reaction to completion.[18][19][20]

Conclusion

This compound is a valuable and versatile building block for parallel synthesis, enabling the rapid generation of diverse libraries of amides, secondary amines, ureas, and sulfonamides. The protocols outlined in this guide provide a robust starting point for researchers to leverage the unique properties of this scaffold in their drug discovery programs. The strategic incorporation of the oxetane-azetidine motif has the potential to yield novel compounds with improved physicochemical and pharmacological properties, ultimately accelerating the identification of new therapeutic candidates.

References

Application Note: Strategic Incorporation of 1-(3-Oxetanyl)-3-azetidinamine Scaffolds into Peptides for Enhanced Structural and Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and uncontrolled conformational flexibility, which can lead to reduced efficacy and bioavailability.[1] The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these hurdles, enhancing the drug-like properties of peptides.[2][3] This guide introduces a novel chemical scaffold, 1-(3-oxetanyl)-3-azetidinamine (OxAza) , designed to impart favorable structural and pharmacokinetic characteristics to peptide candidates. By combining the unique attributes of both oxetane and azetidine rings, the OxAza moiety serves as a potent tool for modern peptidomimetic design. Oxetanes can function as bioisosteres of carbonyl groups, improving metabolic stability and solubility, while azetidines introduce conformational constraints and can act as turn-inducing elements.[4][5] This document provides a comprehensive overview of the rationale, synthesis, and incorporation of an OxAza building block into peptide backbones via Solid-Phase Peptide Synthesis (SPPS), complete with detailed protocols and characterization techniques.

The OxAza Scaffold: A Dual-Functionality Tool in Peptidomimetics

The strategic value of the OxAza scaffold lies in the synergistic combination of its two core components: the oxetane and the azetidine rings. This fusion offers a multi-pronged approach to optimizing peptide properties.

  • Oxetane as a Carbonyl Bioisostere: The four-membered oxetane ring has gained traction in medicinal chemistry as a replacement for carbonyl groups or gem-dimethyl functionalities.[4] Its incorporation can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability due to the non-hydrolyzable nature of the ether linkage.[6][7] When used as a backbone modification, replacing a C=O bond, the oxetane introduces a significant structural perturbation that can disrupt enzymatic recognition.[8][9]

  • Azetidine for Conformational Control: Azetidine-2-carboxylic acid, a lower homologue of proline, introduces distinct conformational constraints on the peptide backbone.[10] While proline restricts the Ramachandran space, azetidine offers a different set of torsional angles, often leading to increased flexibility in certain contexts but also promoting specific secondary structures like β-turns.[11][12] The 3-aminoazetidine subunit, in particular, has been demonstrated to be a powerful turn-inducing element, facilitating the synthesis of challenging cyclic peptides by pre-organizing the linear precursor.[13][14]

  • Synergistic Benefits of the OxAza Moiety: The proposed this compound structure, when incorporated as a dipeptide mimic, offers several advantages:

    • Enhanced Proteolytic Resistance: The replacement of a standard amide bond with the robust oxetanyl-azetidinyl linkage sterically hinders the approach of proteases, significantly increasing the peptide's half-life.[5][13]

    • Structural Pre-organization: The inherent rigidity and defined bond angles of the fused ring system can induce turn-like conformations, which is highly beneficial for improving receptor binding affinity and for the synthesis of macrocyclic peptides.[15][16]

    • Site for Late-Stage Functionalization: The secondary amine within the azetidine ring provides a unique, orthogonal handle for post-synthetic modifications (e.g., PEGylation, dye conjugation, or attachment of cytotoxic payloads) without interfering with side-chain functionalities.[13]

Synthesis of a Protected OxAza Building Block for SPPS

To incorporate the OxAza scaffold using standard Fmoc-based solid-phase peptide synthesis (SPPS), a suitably protected building block is required. Here, we propose a plausible synthetic route for (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-N-(1-(oxetan-3-yl)azetidin-3-yl)acetamide (Fmoc-Gly-OxAza), a glycine-based building block.

Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of N-Boc-3-aminoazetidine cluster_1 Step 2: Oxetane Installation cluster_2 Step 3: Fmoc-Glycine Coupling & Deprotection A 1,3-Dibromopropane C N-Benzylazetidine A->C 1. K2CO3, MeCN B Benzylamine B->C D N-Boc-azetidin-3-one C->D 1. n-BuLi 2. (Boc)2O 3. RuCl3, NaIO4 E N-Boc-3-aminoazetidine D->E Reductive Amination (NH4OAc, NaBH3CN) F N-Boc-3-aminoazetidine H N-Boc-1-(oxetan-3-yl)azetidin-3-amine F->H Reductive Amination (NaBH(OAc)3, DCE) G Oxetan-3-one G->H I N-Boc-1-(oxetan-3-yl)azetidin-3-amine K Fmoc-Gly-(N-Boc-OxAza) I->K HATU, DIPEA, DMF J Fmoc-Gly-OH J->K L Fmoc-Gly-OxAza Building Block K->L TFA/DCM

Caption: Proposed synthetic route for the Fmoc-Gly-OxAza building block.

This multi-step synthesis begins with commercially available starting materials and employs standard organic chemistry transformations to yield the final product, which can be purified by column chromatography and characterized by NMR and mass spectrometry.

Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the incorporation of the Fmoc-Gly-OxAza building block into a growing peptide chain on an automated peptide synthesizer. The standard Fmoc/tBu strategy is employed.[17][18][19]

Materials and Reagents
  • Resin: Rink Amide MBHA resin (or appropriate resin for C-terminal acid).

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Building Block: Fmoc-Gly-OxAza.

  • Coupling Reagents: HBTU/HOBt or HATU.

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

SPPS Workflow Diagram

SPPS_Cycle start Start | Resin Swelling deprotection Fmoc Deprotection 20% Piperidine/DMF (2 x 10 min) start->deprotection wash1 DMF Wash (5-7 times) deprotection->wash1 coupling Coupling 4 eq. Fmoc-AA/Building Block 4 eq. HATU 8 eq. DIPEA in DMF (1-2 hours) wash1->coupling wash2 DMF Wash (5-7 times) coupling->wash2 ninhydrin Kaiser Test (Optional Monitoring) wash2->ninhydrin ninhydrin->deprotection Next Cycle end End | Final Deprotection or Cleavage ninhydrin->end Synthesis Complete

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Step-by-Step Protocol
  • Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel.[19]

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (x7) to remove piperidine and by-products.

  • Coupling the OxAza Building Block:

    • Prepare the coupling solution: Dissolve Fmoc-Gly-OxAza (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in DMF.

    • Rationale: HATU is a highly effective coupling reagent, particularly for hindered or unusual amino acids, ensuring efficient amide bond formation.[17] The excess of reagents drives the reaction to completion, a key advantage of solid-phase synthesis.[20]

    • Add the activated mixture to the resin and allow it to react for 1-2 hours.

  • Monitoring the Coupling: (Optional) Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling. Note: The azetidine nitrogen is a secondary amine and will not give a positive Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (x7).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

Peptide Cleavage, Purification, and Characterization

  • Cleavage from Resin: After synthesis is complete, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) and incubate for 2-3 hours at room temperature.[19]

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive cationic species.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Mass Spectrometry: Confirm the identity and purity of the peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to obtain the exact molecular weight.[21][22]

    • Analytical HPLC: Assess the purity of the final product.

    • NMR Spectroscopy: For detailed structural analysis, 2D NMR techniques (TOCSY, NOESY) can be used to determine the three-dimensional conformation of the peptide in solution and confirm the structural impact of the OxAza incorporation.[21][23]

Application Case Study: Enhancing Proteolytic Stability

To illustrate the utility of the OxAza scaffold, we present a comparative analysis of a model hexapeptide, Tyr-Gly-Gly-Phe-Leu-Arg, and its OxAza-modified analogue, Tyr-Gly-[Gly-OxAza]-Phe-Leu-Arg.

Proteolytic Stability Assay Protocol
  • Prepare Peptide Solutions: Dissolve both the native and OxAza-modified peptides in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

  • Prepare Enzyme Solution: Prepare a stock solution of α-chymotrypsin (a common serine protease) in the same buffer.

  • Initiate Digestion: Add α-chymotrypsin to each peptide solution to a final enzyme:substrate ratio of 1:100 (w/w). Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction and quench the enzymatic activity by adding an equal volume of 1% TFA.

  • Analysis: Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time. The peak area is integrated to quantify the amount of intact peptide remaining.[24]

Illustrative Stability Data
Time (minutes)% Intact Native Peptide (Tyr-Gly-Gly-Phe-Leu-Arg)% Intact OxAza-Peptide (Tyr-Gly-[Gly-OxAza]-Phe-Leu-Arg)
0100100
156298
303595
601292
120< 588
240081

Analysis: The native peptide is rapidly degraded by chymotrypsin, which cleaves after the aromatic Phe residue. The OxAza-modified peptide, however, shows significantly enhanced stability.[1][13] This is attributed to the non-standard backbone structure introduced by the OxAza moiety, which is poorly recognized and/or accommodated by the enzyme's active site.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency of OxAza Block Insufficient activation time; Steric hindrance.Use a stronger coupling reagent like HATU or COMU.[17] Extend coupling time to 2-4 hours. Double couple if necessary.
Incomplete Cleavage/Deprotection Insufficient cleavage time; Scavenger issues.Extend cleavage time to 4 hours. Ensure adequate scavengers (TIS, water) are used, especially for Trp, Met, Cys-containing peptides.
Multiple Peaks in Crude HPLC Deletion sequences from incomplete coupling; Side-reactions during cleavage.Optimize coupling efficiency. Use capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains.[25]
Oxetane/Azetidine Ring Instability Harsh acidic conditions.While generally stable to TFA, prolonged exposure or use of stronger acids (e.g., HF) should be evaluated carefully.[13] Ensure cleavage is performed at room temperature.

Conclusion

The this compound (OxAza) scaffold is a novel and powerful tool for peptide chemists and drug developers. Its incorporation into peptide backbones via routine Fmoc-SPPS offers a reliable method to enhance proteolytic stability and introduce valuable conformational constraints. The ability to use the azetidine nitrogen for late-stage functionalization further expands its utility. By providing a rational design element to control key pharmacokinetic and structural properties, the OxAza moiety represents a significant step forward in the creation of next-generation peptide therapeutics.[2][26][27]

References

Application Notes & Protocols: Strategic Coupling of 1-(3-Oxetanyl)-3-azetidinamine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of strained ring systems in medicinal chemistry has yielded building blocks of immense value. Among these, 1-(3-Oxetanyl)-3-azetidinamine stands out as a versatile scaffold, merging the favorable physicochemical properties of the oxetane ring with the structural utility of the azetidine core.[1][2] The oxetane moiety often serves as a polar, sp³-rich bioisostere for gem-dimethyl or carbonyl groups, capable of improving aqueous solubility, metabolic stability, and lipophilicity.[3][4] Simultaneously, the azetidine ring provides a rigid, three-dimensional exit vector, which is increasingly sought after in modern drug design.[5] This guide provides detailed experimental protocols for key coupling reactions involving the secondary amine of this compound, empowering researchers to leverage this unique building block in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Oxetanyl-Azetidine Scaffold

The secondary amine of this compound serves as a critical handle for molecular elaboration. Its nucleophilicity allows for a diverse range of C-N bond-forming reactions, making it an ideal entry point for library synthesis and lead optimization campaigns. The primary challenge and opportunity lie in executing these transformations under conditions that preserve the integrity of the two strained four-membered rings. This document outlines field-proven protocols for three indispensable transformations: Amide Coupling, Buchwald-Hartwig Amination, and Reductive Amination. Each protocol is designed to be a self-validating system, with explanations grounded in established mechanistic principles to guide optimization.

Protocol I: Amide Bond Formation via Activated Carboxylic Acids

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in pharmaceutical synthesis.[6] The reaction involves the coupling of the secondary amine of this compound with a carboxylic acid, typically activated in situ to facilitate the reaction with the moderately nucleophilic amine.

Principle & Mechanistic Rationale

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine, proceeding under mild conditions that are compatible with the strained heterocyclic core. An organic base, such as diisopropylethylamine (DIPEA), is included to neutralize the hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid (R-COOH) with this compound.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 equiv) and anhydrous DMF (to achieve a concentration of ~0.1 M).

  • Stir the solution at room temperature and add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Data

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add R-COOH, HATU, DIPEA to anhydrous DMF B 2. Stir for 15 min (Pre-activation) A->B C 3. Add 1-(3-Oxetanyl)-3- azetidinamine solution B->C D 4. Stir at RT for 4-12h Monitor by LC-MS C->D E 5. Quench with H₂O D->E F 6. Extract with EtOAc E->F G 7. Wash, Dry, Concentrate F->G H 8. Purify via Chromatography G->H I Final Product H->I G pd0 Pd(0)L₂ pda Oxidative Addition pd0->pda pd_complex1 Ar-Pd(II)-X L₂ pda->pd_complex1 pdb Ligand Exchange pd_complex2 [Ar-Pd(II)-Amine]⁺X⁻ L₂ pdb->pd_complex2 pdc Reductive Elimination pdc->pd0 product Ar-NR₂ pdc->product pd_complex1->pdb pd_complex3 Ar-Pd(II)-Amide L₂ pd_complex2->pd_complex3 + Base - HB⁺X⁻ pd_complex3->pdc arx Ar-X arx->pda amine Amine (R₂NH) amine->pdb base Base base->pd_complex2 G cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Workup & Purification A 1. Mix Amine + Carbonyl in DCM/DCE B 2. Stir at RT for 30 min (Optional: cat. AcOH) A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir at RT for 2-16h C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Purify via Chromatography G->H I Final Product H->I

References

Application Note: A Practical Guide to the Scale-Up Synthesis of 3,3-Disubstituted Oxetane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique physicochemical properties allow it to serve as a valuable isostere for commonly used groups like gem-dimethyl or carbonyls, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] However, the translation of these building blocks from discovery to development is frequently hindered by challenges associated with their synthesis on a larger scale.[4] This guide provides a comprehensive overview of robust and scalable synthetic strategies for producing 3,3-disubstituted oxetanes, focusing on field-proven insights, detailed experimental protocols, and critical safety considerations for researchers, scientists, and drug development professionals.

Strategic Importance in Drug Discovery

The utility of the 3,3-disubstituted oxetane scaffold stems from its distinct three-dimensional structure and electronic properties. The strained, nearly planar ring introduces a specific conformational rigidity.[1][5] When replacing a gem-dimethyl group, the oxetane's oxygen atom acts as a hydrogen bond acceptor, which can dramatically enhance aqueous solubility.[3] Furthermore, this motif can block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.[1][4] The growing number of oxetane-containing compounds entering clinical trials underscores the importance of reliable and scalable access to these key building blocks.[4]

Principal Synthetic Strategies for Scale-Up

While numerous methods exist for oxetane synthesis, only a few are amenable to the production of multi-gram to kilogram quantities required for preclinical and clinical development. We will focus on the two most industrially viable approaches: the functionalization of a common precursor, oxetan-3-one, and the intramolecular cyclization of 1,3-diols.

Strategy A: Divergent Synthesis from Oxetan-3-one

The commercial availability of oxetan-3-one makes it an exceptionally valuable and versatile starting point for a divergent synthesis approach.[2][6] This strategy allows for the late-stage introduction of diverse functional groups at the C3 position, making it ideal for building chemical libraries. A wide array of standard ketone transformations can be applied, provided that reaction conditions are carefully controlled to preserve the strained oxetane ring.[6][7][8]

Key Transformations:

  • Strecker Synthesis: Enables access to 3-amino-3-cyano oxetanes, which are precursors to valuable oxetane amino acids.[6]

  • Grignard & Organolithium Additions: Allows for the introduction of various alkyl, aryl, and vinyl substituents.

  • Horner-Wadsworth-Emmons Reaction: Creates an exocyclic double bond that can be further functionalized, for instance, via reduction or dihydroxylation.[6]

  • Reductive Amination: Provides direct access to 3-amino oxetane derivatives.

A critical consideration in this approach is the stability of the oxetane ring. Acid-catalyzed reactions must be avoided as they readily promote ring-opening.[4][6] For instance, the hydrolysis of nitriles or esters to their corresponding carboxylic acids should be performed under basic conditions to achieve high yields and purity.[6]

Strategy B: Intramolecular Cyclization of 1,3-Diols

The intramolecular Williamson etherification is a classical and highly effective method for constructing the oxetane ring.[1][3] The general workflow involves the synthesis of a 1,3-diol, selective activation of one primary hydroxyl group (typically as a tosylate or mesylate), followed by base-mediated ring closure.

The diol precursors are often synthesized from appropriately substituted diethyl malonates.[1] The key step, the cyclization, is highly dependent on the choice of base and solvent. While sodium hydride (NaH) can be used, potassium tert-butoxide (KOtBu) in a polar aprotic solvent like THF or DMF often provides superior results due to better solubility and reactivity.[1] This method is robust and has been used to produce a wide range of 3,3-disubstituted oxetanes with aryl, alkyl, and allyl substituents.[1]

Diagram 1: Overview of Scalable Synthetic Strategies

cluster_0 Strategy A: Divergent Synthesis cluster_1 Strategy B: Convergent Synthesis start_A Oxetan-3-one p1_A Ketone Functionalization (Strecker, Grignard, HWE, etc.) start_A->p1_A Versatile Precursor end 3,3-Disubstituted Oxetanes p1_A->end Diverse Substituents start_B Substituted Diethyl Malonate p1_B Reduction to 1,3-Diol start_B->p1_B p2_B Monotosylation p1_B->p2_B p3_B Base-Mediated Cyclization (KOtBu) p2_B->p3_B Williamson Etherification p3_B->end Specific Target

Caption: High-level comparison of divergent vs. convergent scale-up routes.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as the desired substitution pattern, target quantity, and available starting materials.

FeatureStrategy A (from Oxetan-3-one)Strategy B (from Diol Cyclization)
Scalability Excellent; demonstrated up to kg-scale.[6][7][8]Good; suitable for multi-gram to kg-scale.[1]
Versatility High; divergent approach allows for rapid library synthesis.Moderate; convergent approach is more target-specific.
Starting Materials Relies on commercially available oxetan-3-one.Requires synthesis of diol precursors, often from malonates.[1]
Key Challenges Ring instability under acidic conditions; requires careful condition screening.[4][6]Multi-step sequence; requires selective monotosylation of the diol.
Operational Safety Standard handling of organometallics and cyanides may be required.Use of reactive bases (NaH, KOtBu) and sulfonyl chlorides.

Detailed Protocols & Methodologies

Protocol 1: Multi-Gram Synthesis of 3-Amino-3-(cyanomethyl)oxetane via Strecker Reaction

This protocol is adapted from methodologies leveraging oxetan-3-one for the synthesis of functionalized building blocks.[6] It demonstrates a scalable, non-acidic route to an amino-nitrile substituted oxetane.

Diagram 2: Workflow for Protocol 1

start Inputs: - Oxetan-3-one - Aminoacetonitrile - Ti(OiPr)4 step1 Step 1: Imine Formation (DCM, RT, 12h) start->step1 step2 Step 2: Cyanide Addition (TMSCN, -40°C to RT) step1->step2 Key C-C bond formation step3 Step 3: Aqueous Workup (Sat. NaHCO3) step2->step3 step4 Step 4: Extraction & Purification (EtOAc, Column Chromatography) step3->step4 end Output: 3-Amino-3-(cyanomethyl)oxetane step4->end problem Problem Low Yield in Cyclization cause1 Cause Incomplete Tosylation problem:p->cause1:c cause2 Cause Base Ineffective problem:p->cause2:c cause3 Cause Ring-Opening Side Reaction problem:p->cause3:c sol1 Solution Monitor by TLC/LCMS Increase TsCl eq. cause1:c->sol1:s sol2 Solution Switch from NaH to KOtBu Use anhydrous solvent cause2:c->sol2:s sol3 Solution Strictly neutral/basic conditions Control temperature cause3:c->sol3:s

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Oxetanyl)-3-azetidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Oxetanyl)-3-azetidinamine. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable scaffold. The inherent ring strain in both the oxetane and azetidine moieties presents unique challenges, from managing reactivity to preventing undesired ring-opening reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that often arise during the synthesis of this compound.

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The most prevalent and logical strategies involve the coupling of an oxetane precursor with an azetidine precursor. The two primary approaches are:

  • Reductive Amination: This involves the reaction of 3-oxetanone with 3-aminoazetidine in the presence of a reducing agent. This is often a preferred one-pot method.[1][2][3]

  • Nucleophilic Substitution: This strategy typically uses a 3-halooxetane (e.g., 3-bromooxetane) and 3-aminoazetidine.[4] The amine acts as a nucleophile, displacing the halide on the oxetane ring.

Q2: Why is ring strain a major concern in this synthesis?

A2: Both oxetane and azetidine are four-membered rings with significant angle strain (approximately 25-26 kcal/mol).[5][6] This strain makes the rings susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions, or at elevated temperatures.[7][8] Careful selection of reaction conditions is paramount to preserve the integrity of both heterocyclic systems.

Q3: Do I need to use a protecting group for the 3-aminoazetidine?

A3: It is highly recommended, particularly if you are synthesizing or handling 3-aminoazetidine as a free base, which can be unstable. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), prevent side reactions and can improve handling and solubility.[9][10][11][12] The protecting group will need to be removed in a final step under conditions that do not compromise the oxetane or azetidine rings.

Q4: What are the key precursors I will need and are they commercially available?

A4: The key precursors are a source of the 3-oxetanyl group and the 3-aminoazetidine core.

  • For the oxetane: 3-Oxetanone is a common and commercially available starting material.[13] 3-Bromooxetane can also be used.[4]

  • For the azetidine: 3-Aminoazetidine is often used in a protected form, such as tert-butyl (azetidin-3-yl)carbamate (3-Boc-aminoazetidine), which is commercially available.[10] 1-Boc-3-azetidinone is another key intermediate for synthesizing various 3-substituted azetidines.[2][14]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Problem 1: Low Yield in Reductive Amination of 3-Oxetanone with 3-Aminoazetidine

Q: I am attempting the reductive amination of 3-oxetanone with 3-aminoazetidine, but my yields are consistently low. What factors could be contributing to this and how can I improve them?

A: Low yields in this reductive amination are a common issue, often stemming from the delicate balance between imine formation and the stability of the starting materials and product. Here’s a breakdown of potential causes and solutions:

  • Causality: The high ring strain of 3-oxetanone makes it susceptible to side reactions, including polymerization or ring-opening, especially in the presence of acid or base catalysts that might be used to promote imine formation.[7] The choice of reducing agent is also critical; it must be selective for the iminium ion over the ketone of 3-oxetanone.[3]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting 3-oxetanone. It is highly recommended to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) .[2][3] NaBH(OAc)₃ is often preferred as it is less toxic and effective under mildly acidic conditions which can favor iminium ion formation.[3][15]

    • Reaction Conditions:

      • pH Control: The formation of the iminium intermediate is pH-dependent. Running the reaction in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a small amount of acetic acid can catalyze imine formation without causing significant degradation of the oxetane ring.[15][16]

      • Temperature: Avoid high temperatures. The reaction should be run at room temperature or even cooled to 0 °C to minimize side reactions.

    • Order of Addition: Consider a stepwise approach. First, stir the 3-oxetanone and the protected 3-aminoazetidine (if used) with the acid catalyst for a short period (e.g., 30-60 minutes) to allow for imine formation, and then add the reducing agent.[16]

  • Experimental Protocol: Optimized Reductive Amination

    • To a solution of 3-oxetanone (1.0 eq) and N-Boc-3-aminoazetidine (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add acetic acid (1.1 eq).

    • Stir the mixture for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Ring-Opening Side Products Observed

Q: My reaction is producing significant amounts of ring-opened byproducts. How can I identify them and modify my procedure to prevent their formation?

A: Ring-opening is a direct consequence of the strain in the oxetane and azetidine rings.[5][8] The presence of strong nucleophiles, acids, or bases can trigger this undesired pathway.

  • Causality and Identification:

    • Oxetane Ring-Opening: Under acidic conditions, the oxetane oxygen can be protonated, making the ring susceptible to nucleophilic attack, leading to 1,3-difunctionalized propane derivatives. In the context of reductive amination, the amine itself or water can act as the nucleophile.

    • Azetidine Ring-Opening: The azetidine ring is generally more stable than an aziridine ring but can still open under strongly acidic conditions or in the presence of certain Lewis acids.[6]

    • Identification: These byproducts will have significantly different masses in LC-MS analysis (e.g., addition of H₂O). ¹H NMR will show the absence of the characteristic oxetane or azetidine ring protons and the appearance of new signals corresponding to an acyclic structure.

  • Troubleshooting and Prevention:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can act as a nucleophile, leading to the formation of diol byproducts from the oxetane.

    • Avoid Strong Acids/Bases: Use mild, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if a base is required. For acid catalysis, use minimal amounts of a weak acid like acetic acid. Avoid strong acids like HCl or H₂SO₄.

    • Protecting Group Strategy: If you are performing a nucleophilic substitution with 3-aminoazetidine, consider protecting the azetidine nitrogen with a Boc group. This reduces the nucleophilicity of the ring nitrogen, preventing it from participating in undesired reactions. The final deprotection can then be carried out under carefully controlled acidic conditions (e.g., TFA in DCM at 0 °C).[2]

Problem 3: Failure of Nucleophilic Substitution Reaction

Q: I am trying to synthesize the target molecule via nucleophilic substitution of 3-bromooxetane with 3-aminoazetidine, but the reaction is not proceeding. What could be wrong?

A: The failure of this Sₙ2 reaction can be due to several factors, including insufficient nucleophilicity of the amine, steric hindrance, or inadequate reaction conditions.

  • Causality: The nitrogen of 3-aminoazetidine must be sufficiently nucleophilic to displace the bromide from the sterically constrained oxetane ring. The choice of solvent and base is crucial to facilitate this reaction.

  • Troubleshooting Steps:

    • Use of a Base: The reaction will generate HBr, which will protonate the starting amine, rendering it non-nucleophilic. An excess of the amine can be used, but it is more efficient to add a non-nucleophilic base like TEA or DIPEA (at least 2 equivalents) to scavenge the acid.

    • Solvent Choice: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is generally preferred for Sₙ2 reactions as it can solvate the cation without strongly solvating the nucleophile.

    • Temperature: While high temperatures can promote ring-opening, gentle heating (e.g., 50-70 °C) may be necessary to drive the substitution to completion. Monitor the reaction carefully for the appearance of byproducts.

    • Protecting Groups: Using N-Boc-3-aminoazetidine might hinder the reaction due to steric bulk around the nucleophilic nitrogen. In this case, using unprotected 3-aminoazetidine with a suitable base is a better approach.

  • Experimental Protocol: Nucleophilic Substitution

    • To a solution of 3-bromooxetane (1.0 eq) in ACN (0.2 M), add 3-aminoazetidine (as a salt, 1.0 eq) and DIPEA (2.5 eq).

    • Heat the reaction mixture to 60 °C and stir for 16-24 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Data Summary and Workflow Visualization

Table 1: Comparison of Synthetic Strategies
StrategyKey ReagentsTypical SolventsTemperature (°C)Common Issues
Reductive Amination 3-Oxetanone, 3-Aminoazetidine, NaBH(OAc)₃DCM, DCE0 - 25Low yield, ketone reduction, ring-opening
Nucleophilic Substitution 3-Bromooxetane, 3-Aminoazetidine, DIPEAACN, DMF25 - 70Slow reaction, byproduct formation at high temp

Diagram 1: Synthetic Workflow

Synthetic Workflow cluster_0 Route A: Reductive Amination cluster_1 Route B: Nucleophilic Substitution start_A 3-Oxetanone + N-Boc-3-Aminoazetidine reductive_amination Reductive Amination (NaBH(OAc)3, AcOH, DCM) start_A->reductive_amination protected_product N-Boc-1-(3-Oxetanyl)-3-azetidinamine reductive_amination->protected_product deprotection Deprotection (TFA or HCl) protected_product->deprotection start_B 3-Bromooxetane + 3-Aminoazetidine nucleophilic_substitution Nucleophilic Substitution (DIPEA, ACN) start_B->nucleophilic_substitution unprotected_product This compound nucleophilic_substitution->unprotected_product final_product This compound unprotected_product->final_product Directly formed deprotection->final_product

Caption: Key synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting Reductive Amination cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Reductive Amination cause1 Non-selective Reducing Agent problem->cause1 cause2 Oxetane Ring Degradation problem->cause2 cause3 Inefficient Imine Formation problem->cause3 solution1 Switch to NaBH(OAc)3 or NaBH3CN cause1->solution1 solution2 Use mild conditions: - Low temperature (0-25 °C) - Anhydrous solvents cause2->solution2 solution3 - Use mild acid catalyst (AcOH) - Pre-form imine before reduction cause3->solution3

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: Purification Strategies for Polar Azetidinamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar azetidinamine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique molecules. The inherent ring strain of the azetidine core, combined with the high polarity and basicity of the amine functional group, presents a significant purification challenge.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you develop robust and efficient purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of polar azetidinamine compounds.

Problem 1: Poor or No Retention on a Standard C18 Reversed-Phase HPLC Column

Symptoms: Your compound elutes in the void volume (at or near the solvent front), co-eluting with other highly polar impurities.[2]

Causality: Standard reversed-phase chromatography, like that using a C18 column, separates molecules based on hydrophobicity.[3] Polar azetidinamines have minimal hydrophobic character and a strong affinity for the polar mobile phase (typically water/acetonitrile or water/methanol), leading to poor interaction with the nonpolar stationary phase.[4]

Solutions:

  • Switch to an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[3][5][6] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][5] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5]

    • Mixed-Mode Chromatography (MMC): MMC columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, in a single column.[3][4][7] This allows for the simultaneous separation of polar, nonpolar, and ionizable compounds.[7] For a basic azetidinamine, a mixed-mode column with both C18 and cation-exchange functionalities can provide tunable selectivity by adjusting the mobile phase's pH and ionic strength.[4][8]

  • Diagram: Purification Strategy Decision Tree

    G Start Compound elutes in void volume on C18? HILIC Adopt HILIC Method Start->HILIC Yes MMC Consider Mixed-Mode Chromatography Start->MMC Yes IonExchange Use Ion-Exchange Chromatography Start->IonExchange Yes OptimizeRP Optimize Reversed-Phase (High pH, Polar-Embedded) Start->OptimizeRP No, but retention is poor

    Caption: Decision tree for selecting a primary purification strategy.

Problem 2: Severe Peak Tailing in HPLC

Symptoms: Chromatographic peaks are asymmetrical with a pronounced "tail," making accurate quantification difficult and indicating poor separation efficiency.

Causality: For basic compounds like azetidinamines, peak tailing is often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based columns.[9][10] These interactions lead to a portion of the analyte being more strongly retained, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification:

    • Adjust pH: For a basic amine, increasing the mobile phase pH to a value approximately two units above the pKa of the amine will ensure it is in its neutral, free-base form, minimizing ionic interactions with silanols. However, be aware that traditional silica columns can dissolve at high pH (>8).[11] Using a hybrid or high-pH stable column is recommended.

    • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.[12]

  • Column Selection:

    • Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[9][10]

    • Use a HILIC Column: As mentioned above, HILIC can be a good option. The high organic content of the mobile phase can reduce silanol activity.

  • Diagram: Troubleshooting Peak Tailing

    G Start Peak Tailing Observed? AdjustpH Adjust Mobile Phase pH (Increase for basic compounds) Start->AdjustpH AddModifier Add Mobile Phase Modifier (e.g., TEA) Start->AddModifier ChangeColumn Switch to End-Capped or High-pH Stable Column Start->ChangeColumn CheckSystem Check for Extra-Column Volume/Dead Volume Start->CheckSystem

    Caption: Workflow for addressing poor peak shape in HPLC.

Problem 3: Compound Solubility Issues

Symptoms: The crude material is difficult to dissolve in common injection solvents, or it precipitates upon injection into the mobile phase.

Causality: The polarity of azetidinamines can make them poorly soluble in the highly organic solvents often required for injection in HILIC or even some reversed-phase methods.

Solutions:

  • Salt Formation: Converting the basic amine into a salt (e.g., hydrochloride or trifluoroacetate) can dramatically increase its aqueous solubility.[13][14] This is a common strategy in pharmaceutical development.[14] The salt can then be dissolved in a more aqueous diluent for injection.

  • Sample Diluent Matching: Ensure the sample diluent is as close in composition as possible to the initial mobile phase conditions to prevent precipitation on the column.[3] For HILIC, this often means dissolving the sample in a high percentage of acetonitrile with a small amount of water.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a newly synthesized polar azetidinamine?

For a novel polar azetidinamine, a multi-pronged approach is recommended.

  • Initial Cleanup with Solid-Phase Extraction (SPE): SPE is an excellent first step to remove major impurities.[15] For a polar, basic compound, a cation-exchange SPE cartridge can be very effective.[16] The basic azetidinamine will be retained on the sorbent, allowing neutral and acidic impurities to be washed away. The desired compound can then be eluted with a change in pH or an increase in ionic strength.[16]

  • Chromatographic Method Scouting:

    • HILIC: This is often the most successful technique for retaining and separating highly polar compounds.[2][6]

    • Mixed-Mode Chromatography: This offers great flexibility due to its dual retention mechanisms.[8][17]

    • Reversed-Phase (with a polar-embedded column): These columns are designed to be stable in 100% aqueous mobile phases and can offer better retention for polar compounds than traditional C18 columns.[11]

Q2: How can I use salt formation to aid in purification?

Salt formation is a powerful tool. Amines react with acids to form ammonium salts, which are typically crystalline solids with increased water solubility.[13][14][18]

  • For Crystallization: If your azetidinamine salt is a stable solid, you may be able to purify it by recrystallization, which can be a highly efficient method for removing impurities.

  • For Extraction: You can take advantage of the differential solubility of the free base and the salt. The free base is soluble in organic solvents, while the salt is soluble in water.[14] This allows for purification using liquid-liquid extraction.

Experimental Protocol: Small-Scale Salt Formation Screen

  • Preparation: In separate small vials, dissolve a small amount (e.g., 5-10 mg) of your crude azetidinamine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: To each vial, add a different acid solution (e.g., HCl in ether, trifluoroacetic acid, methanesulfonic acid) dropwise while stirring.

  • Observation: Observe for the formation of a precipitate. If a solid forms, it is likely the corresponding salt.

  • Isolation & Analysis: Isolate the solid by filtration, wash with a small amount of the organic solvent, and dry. Analyze the solid by NMR or LC-MS to confirm salt formation and assess purity.

Q3: What are the key parameters to optimize in a HILIC method?

Optimizing a HILIC separation involves fine-tuning several parameters:[5]

ParameterEffect on RetentionKey Considerations
% Acetonitrile Increasing acetonitrile increases retention.[5]Start with a high percentage (e.g., 95%) and create a gradient by increasing the aqueous portion.
Buffer Type & pH Can significantly alter the charge state of the analyte and the stationary phase, affecting selectivity.[6]Ammonium formate or ammonium acetate are common choices as they are volatile and MS-compatible.
Buffer Concentration Higher ionic strength can decrease retention by competing with the analyte for interaction with the stationary phase.Typically used in the 5-20 mM range.
Column Temperature Affects solvent viscosity and mass transfer. Higher temperatures usually lead to sharper peaks but may decrease retention.Start at ambient temperature and adjust as needed.

Q4: When should I consider using Ion-Exchange Chromatography (IEX)?

Ion-exchange chromatography separates molecules based on their net charge.[19] It is particularly useful when your primary impurities have a different charge state than your target azetidinamine.

  • Cation-Exchange Chromatography: Since azetidinamines are basic, they will be positively charged at a pH below their pKa. A cation-exchange column, which has negatively charged functional groups, will retain the positively charged azetidinamine.[19]

  • Elution: Elution is typically achieved by increasing the salt concentration (ionic strength) of the mobile phase or by changing the pH to neutralize the charge on the compound.[19] IEX is a powerful technique for purifying biomolecules and can be adapted for small molecules as well.[20][21]

References

Technical Support Center: Troubleshooting Low Yield in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of these valuable four-membered heterocycles. The inherent ring strain of azetidines makes their synthesis a nuanced endeavor, often leading to issues with yield and purity.[1][2][3] This resource addresses specific problems in a question-and-answer format, explaining the underlying chemical principles to empower you to effectively troubleshoot your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Intramolecular Cyclization Reactions

Question: My intramolecular cyclization to form an azetidine ring is resulting in low to no product. What are the common causes and how can I troubleshoot this?

Answer: Low yields in intramolecular cyclizations are a frequent hurdle in azetidine synthesis, largely due to the high activation energy required to form the strained four-membered ring.[3] Several factors could be at play, ranging from reaction kinetics to competing side reactions.

Root Cause Analysis & Solutions:
  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the efficacy of the leaving group. If your substrate is a γ-amino alcohol, the hydroxyl group must be converted into a better leaving group.

    • Solution: Activate the hydroxyl group by converting it to a tosylate (Ts), mesylate (Ms), or triflate (Tf). If you are using a γ-haloamine, consider an in situ Finkelstein reaction to convert a chloride or bromide to a more reactive iodide.[4]

  • Competing Intermolecular Reactions: Instead of cyclizing, your precursor might be reacting with other molecules of itself, leading to dimerization or polymerization.[4] This is especially prevalent at higher concentrations.

    • Solution: Employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture, which favors the intramolecular pathway.

  • Incorrect Base: For γ-haloamine cyclizations, the choice of base is critical. A nucleophilic base can compete with the intramolecular amine in the substitution reaction.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicycloundec-7-ene (DBU).[4] The base should be strong enough to deprotonate the amine without acting as a competing nucleophile.

  • Suboptimal Reaction Conditions: Temperature and solvent choice significantly impact reaction rates and selectivity.

    • Solution: If the reaction is sluggish, consider increasing the temperature. Switching to a more polar aprotic solvent like DMF or DMSO can also accelerate the SN2 reaction.[4] A systematic optimization of these parameters is often necessary.[3] For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane to 1,2-dichloroethane and refluxing was found to be optimal.[3][5][6][7]

  • Steric Hindrance: Bulky substituents on the substrate can sterically hinder the intramolecular cyclization.[3]

    • Solution: If possible, redesign the synthetic route to minimize steric hindrance around the reacting centers. This might involve choosing a different protecting group or altering the substitution pattern.

Issue 2: Challenges in [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)

Question: My aza Paternò-Büchi reaction for azetidine synthesis is giving a low yield. What are the potential reasons?

Answer: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for synthesizing azetidines.[8][9][10] However, its success can be limited by several factors.

Root Cause Analysis & Solutions:
  • Inefficient Light Absorption: The reaction relies on the photochemical excitation of the imine or alkene.

    • Solution: Ensure your light source emits at a wavelength that is strongly absorbed by one of the reactants or the photosensitizer. For visible-light-mediated reactions, a photocatalyst like an Iridium(III) complex is often used.[1][11]

  • Competing Relaxation Pathways: The excited state of the imine can undergo isomerization, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[12]

    • Solution: The use of a photosensitizer can promote the formation of the reactive triplet state, which may be less prone to isomerization.

  • Low Reactivity of the Alkene: Unactivated alkenes can be poor reaction partners.

    • Solution: Recent advances have shown that visible-light-mediated intramolecular [2+2] cycloadditions can be successful even with unactivated alkenes, providing access to complex tricyclic azetidines.[13]

  • Suboptimal Reaction Conditions: As with other reactions, solvent and temperature can play a role.

    • Solution: While many photochemical reactions are run at room temperature, some systems benefit from elevated temperatures. A screening of solvents is also recommended, as it can have a pronounced impact on the reaction process.

Issue 3: Low Yield in Aza-Michael Addition Reactions

Question: I am attempting to synthesize a substituted azetidine via an aza-Michael addition, but the yield is poor. How can I optimize this?

Answer: The aza-Michael addition is a useful method for forming C-N bonds and can be employed in azetidine synthesis.[14] Low yields can often be attributed to catalyst choice and reaction conditions.

Root Cause Analysis & Solutions:
  • Catalyst Inefficiency: The choice of catalyst is crucial for promoting the conjugate addition.

    • Solution: While DBU is a common catalyst, it may not always be optimal.[15][16] A screening of bases, including inorganic bases like K₂CO₃, Cs₂CO₃, KOAc, and K₃PO₄, can lead to significant improvements in yield. In some cases, K₂CO₃ in acetonitrile has been shown to be highly effective.[15]

  • Solvent Effects: The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate.

    • Solution: Acetonitrile is a common solvent for these reactions. However, if yields are low, a screening of other solvents should be performed.[15]

Issue 4: Difficulty with Purification of Azetidine Derivatives

Question: I am struggling to purify my azetidine product. What are the best practices?

Answer: The purification of azetidines can be challenging due to their polarity and potential volatility.[2]

Best Practices for Purification:
  • Column Chromatography: This is the most common method for purifying azetidine derivatives.

    • Technique: Use silica gel and a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to effectively separate the product from impurities.[2]

  • Recrystallization: For solid azetidine derivatives, recrystallization can be a highly effective purification technique.[2]

  • Protecting Groups: The choice of protecting group can influence the physical properties of the azetidine and its ease of purification.

    • Consideration: The tert-butoxycarbonyl (Boc) group is widely used and can facilitate purification.[2] It is stable under many reaction conditions and can be readily removed.[2][17]

Experimental Protocols & Data

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a procedure for the synthesis of substituted azetidines.[4]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[4]

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.[4]

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent (e.g., THF or DMF).

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.[4]

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol describes an optimized procedure for the synthesis of an azetidine derivative via a lanthanide-catalyzed ring-opening of an epoxide.[3]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[3]

  • Stir the mixture under reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.[5]

Data Summary: Troubleshooting Low Yield in Intramolecular Cyclization
Problem Potential Cause Recommended Solution Key Considerations
Reaction is too slowPoor leaving groupConvert hydroxyl to a better leaving group (e.g., Ms, Ts, Tf).[4]Triflate is an excellent but expensive leaving group.
Low temperatureIncrease reaction temperature.Monitor for decomposition at higher temperatures.
Low YieldIntermolecular side reactionsUse high dilution conditions.[4]Slow addition may be required, increasing reaction time.
Incorrect baseUse a strong, non-nucleophilic base (e.g., NaH, K₂CO₃).[4]NaH is highly reactive and requires careful handling.
Steric hindranceRedesign substrate or protecting group strategy.[3]May require significant changes to the synthetic route.

Visualizing Troubleshooting & Synthetic Pathways

Troubleshooting_Workflow start Low Yield in Azetidine Synthesis reaction_type Identify Reaction Type start->reaction_type intramolecular Intramolecular Cyclization reaction_type->intramolecular Intramolecular photocycloaddition [2+2] Photocycloaddition reaction_type->photocycloaddition Photochemical aza_michael Aza-Michael Addition reaction_type->aza_michael Conjugate Addition check_lg Check Leaving Group intramolecular->check_lg check_light Check Light Source & Photosensitizer photocycloaddition->check_light check_catalyst Check Catalyst/Base aza_michael->check_catalyst check_conditions Review Conditions (Concentration, Temp, Solvent) check_lg->check_conditions Good optimize_lg Activate OH or Use Finkelstein Rxn check_lg->optimize_lg Poor check_base Evaluate Base check_conditions->check_base Optimal optimize_conditions Use High Dilution Optimize Temp/Solvent check_conditions->optimize_conditions Suboptimal optimize_base Use Non-Nucleophilic Base (e.g., NaH) check_base->optimize_base Incorrect success Improved Yield check_base->success Correct optimize_lg->success optimize_conditions->success optimize_base->success optimize_light Match Wavelength Use Sensitizer check_light->optimize_light Inefficient check_light->success Efficient optimize_light->success optimize_catalyst Screen Bases (e.g., K2CO3) check_catalyst->optimize_catalyst Inefficient check_catalyst->success Efficient optimize_catalyst->success

Caption: A decision-making flowchart for troubleshooting low yields in azetidine synthesis.

Synthetic_Pathways cluster_0 Intramolecular Cyclization cluster_1 [2+2] Photocycloaddition cluster_2 Other Methods gamma_amino_alcohol γ-Amino Alcohol activated_intermediate Activated Intermediate (e.g., Mesylate) gamma_amino_alcohol->activated_intermediate Activation (e.g., MsCl) azetidine_1 Azetidine activated_intermediate->azetidine_1 Base-induced Cyclization imine Imine azetidine_2 Azetidine imine->azetidine_2 hν or Photocatalyst alkene Alkene alkene->azetidine_2 hν or Photocatalyst aziridine Aziridine azetidine_3 Azetidine aziridine->azetidine_3 Ring Expansion beta_lactam β-Lactam beta_lactam->azetidine_3 Reduction

Caption: Common synthetic pathways to the azetidine ring.

References

Identifying and minimizing byproducts in oxetane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable four-membered cyclic ethers. Oxetanes are increasingly important motifs in medicinal chemistry, serving as polar and metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1] However, their synthesis can be challenging due to the inherent ring strain of the four-membered ring.[1][2]

This resource provides in-depth troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments. We will focus on the two most common synthetic routes: the Paterno-Büchi reaction and the intramolecular Williamson ether synthesis .

Troubleshooting Guide: The Paterno-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to yield an oxetane.[3][4][5] The reaction proceeds through an excited-state carbonyl, which can be either a singlet or a triplet state, leading to the formation of a diradical intermediate that cyclizes to the oxetane product.[3][6]

Frequently Asked Questions (FAQs)

Question 1: My Paternò-Büchi reaction is giving a low yield of the desired oxetane. What are the potential causes and how can I improve it?

Answer:

Low yields in a Paternò-Büchi reaction can stem from several factors related to the reaction conditions and substrate reactivity. Here’s a breakdown of potential issues and solutions:

  • Inefficient Light Source or Wavelength: The choice of light source and wavelength is critical. Aromatic carbonyl compounds typically require irradiation around 300 nm (Pyrex filter), while aliphatic carbonyls need higher energy light at ~254 nm (quartz or Vycor filter).[7] Ensure your lamp's emission spectrum matches the absorption of your carbonyl compound to achieve the necessary n,π* transition.[3]

  • Solvent Effects: The solvent can significantly impact the reaction. Non-polar solvents are generally preferred.[7] Protic solvents can quench the excited state or interact with intermediates, reducing the quantum yield.

  • Competing Side Reactions: The diradical intermediate is a key branch point. Besides cyclizing to the desired oxetane, it can undergo other reactions, such as fragmentation or disproportionation, leading to byproducts and lowering the yield. The stability of the diradical plays a crucial role; the reaction will favor the pathway that proceeds through the more stable diradical intermediate.[6][8]

  • Substrate Concentration: The concentration of both the carbonyl compound and the alkene can influence the outcome. If the concentration is too low, the rate of the bimolecular reaction will be slow, allowing for more time for unproductive decay of the excited state.

Troubleshooting Protocol:

  • Optimize the Light Source: Verify the wavelength of your light source. If using a broad-spectrum lamp, consider using filters to select the optimal wavelength for your carbonyl compound.

  • Solvent Screening: If you are using a polar or protic solvent, try switching to a non-polar aprotic solvent like benzene, cyclohexane, or acetonitrile.

  • Increase Reactant Concentration: Systematically increase the concentration of the alkene to favor the bimolecular cycloaddition.

  • Temperature Optimization: Temperature can influence the selectivity and rate of the reaction.[9] While many photochemical reactions are run at room temperature, exploring lower or higher temperatures may improve the yield.

Question 2: I am observing multiple isomers of my oxetane product. How can I control the regioselectivity and stereoselectivity?

Answer:

The formation of isomers is a common challenge in the Paternò-Büchi reaction and is dictated by the stability of the diradical intermediate and the mechanism of its formation (singlet vs. triplet state).

  • Regioselectivity: The regioselectivity is primarily governed by the stability of the 1,4-diradical intermediate formed upon addition of the excited carbonyl to the alkene.[6] The oxygen of the carbonyl will typically add to the alkene carbon that results in the more stable radical. For example, with an electron-rich alkene, the oxygen will add to the more substituted carbon to form a more stable tertiary radical.[6]

  • Stereoselectivity: The stereoselectivity depends on whether the reaction proceeds through a singlet or triplet excited state.

    • Singlet State Reactions: These are often concerted and stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.

    • Triplet State Reactions: These proceed via a longer-lived diradical intermediate, which allows for bond rotation before cyclization.[6][10] This can lead to a loss of the initial stereochemistry and the formation of a mixture of diastereomers.[6]

Strategies for Control:

  • Choice of Carbonyl Compound: Aromatic ketones like benzophenone tend to react via their triplet state due to efficient intersystem crossing, often leading to non-stereospecific reactions.[6][10] Aliphatic aldehydes and ketones are more likely to react from the singlet state, offering better stereospecificity.

  • Alkene Substitution: The electronic nature of the alkene is crucial. Electron-rich alkenes generally show higher reactivity and can influence the regioselectivity.[7][9]

  • Use of Chiral Auxiliaries or Catalysts: The use of chiral auxiliaries on either the carbonyl or alkene can induce diastereoselectivity.[9] Additionally, performing the reaction in the presence of a chiral Lewis acid can create a chiral environment, influencing the stereochemical outcome.

Visualizing the Paterno-Büchi Reaction and Isomer Formation

Paterno_Buchi cluster_start Reactants cluster_excited Excitation cluster_intermediate Diradical Intermediate cluster_products Products Carbonyl R₂C=O Excited_Carbonyl R₂C=O* Carbonyl->Excited_Carbonyl Alkene R'₂C=CR'₂ Diradical R₂C(•)-O-CR'₂-C(•)R'₂ Oxetane Desired Oxetane Diradical->Oxetane Cyclization Isomers Regio/Stereo-isomers Diradical->Isomers Bond Rotation then Cyclization Excited_CarbonylAlkene Excited_CarbonylAlkene Excited_CarbonylAlkene->Diradical Addition

Caption: Paterno-Büchi reaction pathway showing byproduct formation.

Troubleshooting Guide: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classical and reliable method for forming oxetanes from 1,3-diols or their derivatives. The reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a leaving group at the 3-position in an intramolecular SN2 reaction.[1][11]

Frequently Asked Questions (FAQs)

Question 3: My intramolecular Williamson etherification is producing significant amounts of an alkene and an aldehyde. What is this byproduct and how can I prevent its formation?

Answer:

The formation of an alkene and an aldehyde is a classic sign of a competing Grob fragmentation reaction.[1][11] This side reaction is entropically favored and can outcompete the desired intramolecular cyclization, especially with certain substrates.[1]

Mechanism of Grob Fragmentation:

The alkoxide intermediate, instead of attacking the carbon with the leaving group, can initiate a fragmentation cascade. The C-C bond between the C2 and C3 positions breaks, leading to the formation of an alkene and an enolate, which then tautomerizes to an aldehyde.

Minimizing Grob Fragmentation:

  • Choice of Base: A strong, non-nucleophilic base is generally preferred to ensure complete and rapid deprotonation of the alcohol without competing side reactions. However, in some cases, milder basic conditions are necessary to prevent side reactions like oxetane opening.[1] Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydroxide (KOH).[11]

  • Leaving Group: A good leaving group is essential for an efficient SN2 reaction. Tosylates (Ts), mesylates (Ms), and halides (I, Br) are commonly used. A better leaving group will accelerate the desired cyclization relative to the fragmentation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cyclization over the fragmentation, as the activation energy for the SN2 reaction may be lower.

  • Substrate Structure: The stereochemistry of the starting material can influence the propensity for Grob fragmentation. An anti-periplanar arrangement of the C-O bond, the C-C bond to be cleaved, and the C-LG bond is ideal for fragmentation. Conformationally rigid systems may be more prone to this side reaction if they can easily adopt this arrangement.

Experimental Protocol to Minimize Grob Fragmentation:

  • Prepare the Substrate: Convert one of the hydroxyl groups of a 1,3-diol to a good leaving group (e.g., tosylate). It is often advantageous to selectively functionalize the primary alcohol if the diol is primary-secondary.

  • Set up the Reaction: Dissolve the substrate in a suitable aprotic solvent (e.g., THF, DMF).

  • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

  • Add the Base: Slowly add a strong, non-nucleophilic base such as NaH. The slow addition helps to control the exotherm and minimize side reactions.

  • Monitor the Reaction: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

Visualizing Williamson Ether Synthesis vs. Grob Fragmentation

Williamson_vs_Grob Start 1,3-Haloalcohol Alkoxide Alkoxide Intermediate Start->Alkoxide Base Oxetane Desired Oxetane (SN2) Alkoxide->Oxetane Intramolecular Cyclization Grob Grob Fragmentation Byproducts (Alkene + Aldehyde) Alkoxide->Grob Fragmentation

Caption: Competing pathways in oxetane synthesis from a 1,3-haloalcohol.

Question 4: The yield of my oxetane from a 1,3-diol is low, and I am recovering a significant amount of starting material. What steps can I take to drive the reaction to completion?

Answer:

Incomplete conversion in the synthesis of oxetanes from 1,3-diols is a common issue that can often be resolved by optimizing the reaction conditions. This can be a one-pot or a two-step process.

Potential Issues and Solutions:

  • Insufficient Base: Ensure that at least a stoichiometric amount of base is used to deprotonate the alcohol. For one-pot procedures starting from the diol, where a leaving group is formed in situ, more than two equivalents of base may be necessary.

  • Poor Leaving Group Activation: If you are performing a one-pot reaction (e.g., tosylation followed by cyclization), the activation of the hydroxyl group may be incomplete. Ensure that the activating agent (e.g., TsCl) is added in sufficient quantity and that the reaction time is adequate for the formation of the tosylate intermediate.

  • Reaction Time and Temperature: The cyclization step can be slow, especially if there is steric hindrance around the reaction centers. Increasing the reaction temperature or extending the reaction time may be necessary. However, be mindful that higher temperatures can also promote side reactions like elimination or fragmentation.

  • Solvent Choice: The solvent must be able to dissolve the reactants and intermediates and should be compatible with the base used. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions.

Optimized One-Pot Protocol for Oxetane Synthesis from a 1,3-Diol:

This protocol is based on a method reported for the synthesis of various cyclic ethers, including oxetanes.[11]

  • Dissolve the Diol: Dissolve the 1,3-diol in THF.

  • Monotosylation: Add one equivalent of a base like KOtBu, followed by one equivalent of tosyl chloride (TsCl) at a controlled temperature (e.g., 0 °C).

  • Cyclization: After the monotosylation is complete (as monitored by TLC), add a second equivalent of base to effect the intramolecular cyclization. The reaction may require warming to room temperature or gentle heating to go to completion.

  • Work-up and Purification: Quench the reaction with water, extract the product with a suitable organic solvent, and purify by column chromatography.

Data Summary Table: Comparison of Oxetane Synthesis Methods
FeaturePaterno-Büchi ReactionIntramolecular Williamson Ether Synthesis
Starting Materials Carbonyl compound, Alkene1,3-Diol or its derivatives (e.g., haloalcohol)
Key Reagents UV lightStrong base (e.g., NaH, KOtBu)
Common Byproducts Regio- and stereoisomersGrob fragmentation products (alkene, aldehyde), elimination products
Advantages Direct formation of the oxetane ring from simple precursorsReliable and often high-yielding, stereochemistry can be controlled[11]
Disadvantages Often requires specialized photochemical equipment, can have low quantum yields, and may produce isomeric mixtures[12]Requires pre-functionalization of the substrate, competing fragmentation can be an issue[1][11]

References

Technical Support Center: Optimizing Intramolecular Cyclization of γ-Haloamines for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the intramolecular cyclization of γ-haloamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this crucial synthetic transformation. Our goal is to equip you with the knowledge to navigate experimental challenges and successfully synthesize your target azetidine derivatives. The synthesis of azetidines can be challenging due to the high energy of the transition states leading to four-membered rings, making them difficult to form.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the intramolecular cyclization of a γ-haloamine?

The intramolecular cyclization of a γ-haloamine is a nucleophilic substitution reaction where the amine nitrogen acts as the nucleophile, and the carbon bearing the halogen is the electrophilic center. The reaction proceeds via an SN2 mechanism, leading to the formation of a four-membered azetidine ring.[1] The favorability of this ring closure is governed by stereoelectronic principles, often summarized by Baldwin's Rules.

Q2: How do Baldwin's Rules apply to the formation of azetidines from γ-haloamines?

Baldwin's rules are a set of guidelines that predict the relative favorability of different ring-closing reactions.[2][3][4][5][6] The intramolecular cyclization of a γ-haloamine to form an azetidine is classified as a 4-exo-tet cyclization.

  • 4 : Indicates the formation of a four-membered ring.

  • Exo : The bond being broken (the carbon-halogen bond) is outside the newly formed ring.[4][6]

  • Tet : The electrophilic carbon being attacked is tetrahedral (sp3 hybridized).[4][6]

According to Baldwin's rules, 4-exo-tet cyclizations are generally favored , providing a theoretical basis for the feasibility of this reaction.[2]

Troubleshooting Guide

Issue 1: Low to No Product Formation

You've set up your reaction, but upon analysis, you observe either unreacted starting material or a complex mixture with very little of your desired azetidine.

Possible Causes & Solutions:

  • Inadequate Deprotonation of the Amine: The amine must be deprotonated to become a potent enough nucleophile. If the amine is protonated (e.g., as a hydrochloride salt), it is not nucleophilic.

    • Solution: Ensure a suitable base is used in at least a stoichiometric amount to neutralize any acid and deprotonate the amine. The choice of base is critical.[7] For simple cyclizations, inorganic bases like K₂CO₃ or Cs₂CO₃ may suffice. For less reactive substrates, stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary.[8]

  • Incorrect Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the counter-ion of the base without solvating the nucleophilic amine, thus increasing its reactivity.[7] In some cases, the choice of solvent can even influence the selectivity between endo- and exo-cyclization pathways.[9]

  • Insufficient Reaction Temperature: The activation energy for the cyclization may not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[7][10][11] However, be mindful that excessively high temperatures can lead to side reactions like elimination or decomposition.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting cluster_base Base Optimization cluster_solvent Solvent Selection cluster_temp Temperature Adjustment start Low or No Azetidine Product check_base Is the base appropriate and in sufficient quantity? start->check_base base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_solvent Is the solvent optimal for an SN2 reaction? solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_temp Is the reaction temperature adequate? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_starting_material Is the starting material pure? end Re-evaluate starting material purity and structure. check_starting_material->end base_yes->check_solvent increase_strength Increase base strength (e.g., NaH, LiHMDS). Ensure at least 1 equivalent is used. base_no->increase_strength increase_strength->check_solvent solvent_yes->check_temp switch_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO, MeCN). solvent_no->switch_solvent switch_solvent->check_temp temp_yes->check_starting_material increase_temp Gradually increase temperature. Monitor for decomposition. temp_no->increase_temp increase_temp->check_starting_material

References

Technical Support Center: Column Chromatography Purification of 1-(3-Oxetanyl)-3-azetidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(3-Oxetanyl)-3-azetidinamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this unique and highly polar heterocyclic amine. The presence of two basic nitrogen atoms and a polar oxetane ring presents specific challenges in column chromatography, primarily due to strong interactions with standard stationary phases. This guide provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting scenarios to ensure you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to purify on a standard silica gel column?

The primary challenge stems from a strong acid-base interaction between the basic amine functionalities of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column, resulting in significant yield loss.[3]

  • Severe Peak Tailing: If the compound does elute, the strong, non-uniform interactions cause the peak to smear or "tail" extensively, leading to poor separation from impurities and overly large fraction volumes.

  • On-Column Degradation: The acidic nature of the silica surface can potentially degrade acid-sensitive compounds.[4]

Q2: What is the quickest way to improve the peak shape of my amine on a silica column?

The most common and effective strategy is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) is a popular choice. The modifier acts as a "silanol suppressor"; it preferentially interacts with the acidic silanol groups on the silica, effectively masking them from your target compound.[5][6] This minimizes the strong acid-base interactions, allowing your amine to elute more symmetrically and predictably. Typically, adding 0.1-2% TEA to the eluent is sufficient.[3][4][7]

Q3: Beyond standard silica, what other stationary phases should I consider for this purification?

For challenging polar amines, switching the stationary phase is often a more robust solution than relying on mobile phase modifiers. Consider these alternatives:

  • Amine-Functionalized Silica: These columns have a propylamine moiety bonded to the silica surface, creating a more alkaline environment.[2][8] This approach is highly effective for basic compounds, often providing excellent peak shapes with simple non-polar solvent systems (e.g., hexane/ethyl acetate) and eliminating the need for basic additives.[1][8]

  • Reversed-Phase (C18): While counterintuitive for a polar compound, reversed-phase chromatography can be effective if the mobile phase pH is adjusted. By raising the pH to two units above the pKa of the amine groups, the compound becomes a neutral, free base, increasing its hydrophobicity and retention on the C18 phase.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar molecules.[9][10][11] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[10][12] The analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention and separation for compounds that are poorly retained in reversed-phase.[10]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you may encounter during your purification workflow.

Scenario 1: My compound is not eluting from the silica column, even with a high percentage of methanol.

  • Root Cause: This is a classic sign of strong, irreversible adsorption to the acidic silanol groups on the silica surface.[2][3] The highly polar nature of methanol is insufficient to disrupt this powerful acid-base interaction.

  • Immediate Solution: Attempt to salvage the compound by flushing the column with a highly competitive basic solution. A mobile phase of 5-10% ammonium hydroxide in methanol can often displace the bound amine. However, this is a harsh treatment and may co-elute many impurities.

  • Long-Term Strategy: For the next attempt, you must mitigate the acid-base interaction before it becomes a problem.

    • Use a Modified Mobile Phase: Add 1-2% triethylamine (TEA) or diethylamine (DEA) to your dichloromethane/methanol or ethyl acetate/hexane mobile phase.[3][7]

    • Switch to an Amine-Functionalized Column: This is the preferred method. A column such as a Biotage® KP-NH or similar will provide a basic surface that does not strongly bind your compound, allowing for elution with less polar, more selective solvents.[1][8]

Scenario 2: My compound is eluting, but the peak is very broad with significant tailing.

  • Root Cause: Peak tailing is also caused by the interaction with acidic silanols, but in this case, the interaction is reversible, just kinetically slow and heterogeneous.[5][6] Some molecules of your compound are interacting more strongly and for longer than others, causing them to lag behind the main band.

  • Solution Workflow:

    A troubleshooting workflow for peak tailing.

  • Detailed Steps:

    • Introduce a Modifier: If you are not already, add a basic modifier. See the table below for options.

    • Deactivate the Silica: Before loading your compound, you can pre-treat or "deactivate" the silica column by flushing it with your chosen mobile phase containing the basic modifier (e.g., 3-5 column volumes).[4][13] This ensures the silanol groups are neutralized before your compound is introduced.

    • Change Stationary Phase: If modifiers do not sufficiently resolve the issue, an amine-functionalized column is the most reliable solution.[8]

Table 1: Comparison of Common Basic Mobile Phase Modifiers

ModifierTypical ConcentrationpKaVolatilityKey Considerations
Triethylamine (TEA) 0.1 - 2.0%10.75HighMost common choice. Easy to remove during solvent evaporation. Strong odor.[3][5]
Diethylamine (DEA) 0.1 - 1.0%10.93HighSlightly more basic than TEA and can sometimes be more effective.[3][5]
Ammonium Hydroxide 0.1 - 1.0%9.25HighVery effective and volatile. Can be more challenging to work with due to its aqueous nature.[3]

Scenario 3: I cannot separate my target compound from a polar, UV-active impurity.

  • Root Cause: The impurity has similar polarity and interactions with the stationary phase as your target compound, resulting in poor selectivity (co-elution).

  • Solution: Change the Selectivity. Selectivity is the most critical parameter in chromatography.[3] If two compounds are not separating, you must change the chemical interactions within the system.

    Strategies to improve separation selectivity.

  • Actionable Steps:

    • Change Solvent System: If you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. The different solvent properties can alter the interactions and improve separation.

    • Switch to an Amine Column: An amine-functionalized column offers a completely different surface chemistry than standard silica.[8] This change in the stationary phase often produces a dramatic change in selectivity and may easily resolve your impurity.

    • Employ HILIC: HILIC operates on a different retention mechanism (partitioning) than the adsorption-based mechanism of normal-phase chromatography.[9][10] This fundamental shift is highly likely to alter the elution order and provide the selectivity needed for separation.

Experimental Protocols

Protocol 1: Purification using Silica Gel with Triethylamine (TEA) Modifier

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your target compound an Rf value of ~0.2-0.3. Add 1% TEA to the TLC mobile phase to get a more accurate prediction of column performance.[4]

  • Column Packing: Dry or slurry pack a standard silica gel column with the non-polar component of your solvent system (e.g., Hexane).

  • Equilibration/Deactivation: Equilibrate the column by flushing with 3-5 column volumes of your initial mobile phase, including the 1% TEA. This step is critical for deactivating the silica.[13]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with your starting mobile phase. If using a gradient, slowly and incrementally increase the percentage of the polar solvent (e.g., increase methanol from 2% to 10% over 10-15 column volumes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The volatility of TEA ensures it is easily removed with the solvent.[3]

Protocol 2: Purification using Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Stationary Phase: Use a silica or amide-bonded HILIC flash column.

  • Mobile Phase Preparation:

    • Solvent A (Weak): 95:5 Acetonitrile / Water with 10 mM Ammonium Acetate buffer.

    • Solvent B (Strong): 50:50 Acetonitrile / Water with 10 mM Ammonium Acetate buffer.

    • Note: Ensure the buffer is soluble in the high organic phase.[10]

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of the starting mobile phase (e.g., 100% Solvent A or 95% Acetonitrile / 5% Water).

  • Sample Loading: Dissolve the sample in the starting mobile phase. If solubility is an issue, use a solvent with slightly more aqueous content but keep the injection volume small to avoid peak distortion.

  • Elution: Run a gradient from a high organic percentage to a higher aqueous percentage. For example, start at 95% acetonitrile and run a gradient to 70% acetonitrile over 10-20 column volumes. The polar compound will elute as the water content increases.

  • Fraction Collection & Analysis: Collect fractions and monitor by TLC or LC-MS.

  • Work-up: Combine pure fractions. The ammonium acetate buffer is volatile and can be removed by lyophilization or by co-evaporation with a high-vapor-pressure solvent.

References

How to avoid polymerization during azetidine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Functionalization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for azetidine chemistry. The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart unique three-dimensional structure, improve metabolic stability, and act as a versatile synthetic handle.[1][2] However, the inherent ring strain that makes this four-membered heterocycle so valuable also presents its greatest challenge: a propensity for undesired ring-opening and polymerization, particularly during functionalization reactions.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of why polymerization occurs and, more importantly, to offer field-proven, actionable strategies to prevent it. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding azetidine stability and reactivity.

Q1: I'm trying to functionalize the nitrogen on my azetidine, but the reaction mixture turned into an intractable, viscous oil. What is happening?

A: You are almost certainly observing cationic ring-opening polymerization.[5][6] The azetidine ring possesses significant strain energy (approx. 25.4 kcal/mol), making it thermodynamically susceptible to ring-opening.[7] This process is most often initiated by trace amounts of acid (either Brønsted or Lewis acids). The acid protonates the azetidine nitrogen, forming a highly reactive azetidinium ion. Another azetidine molecule can then act as a nucleophile, attacking a carbon atom of the azetidinium ion, opening the ring, and propagating a chain reaction that results in a polymer.[8][9]

Q2: What specific reaction conditions are most likely to trigger this polymerization?

A: The primary culprit is the presence of acid. This can be an intentionally added reagent (e.g., a Lewis acid catalyst) or an acidic byproduct generated in situ. Key conditions to be wary of include:

  • Use of Acyl Halides or Sulfonyl Halides: Reactions with reagents like acetyl chloride or tosyl chloride generate stoichiometric amounts of strong acids (HCl, TsOH), which are potent initiators of polymerization.

  • Strong Acidic Conditions: Any step involving strong acids, such as the deprotection of an N-Boc group using trifluoroacetic acid (TFA) or HCl, can lead to polymerization if not carefully controlled and immediately neutralized.[1][10]

  • Lewis Acids: Many Lewis acids can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and ring-opening.[11][12][13]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the kinetic barrier to ring-opening, accelerating polymerization.

  • Protic Solvents: Solvents like methanol can participate in the polymerization process and facilitate proton transfer, exacerbating the issue.[6]

Q3: How can I confirm that polymerization, and not another side reaction, is the issue?

A: Polymerization typically presents several distinct signatures:

  • Physical Appearance: The formation of a very thick, viscous oil, a sticky gum, or even a solid precipitate that is difficult to redissolve is a strong indicator.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the crude product will show broad, poorly resolved signals instead of the sharp, distinct peaks expected for a small molecule. You will often see broad humps in the 1.0-4.0 ppm region, characteristic of a polymer backbone.

  • Solubility: The polymeric material often exhibits poor solubility in common organic solvents where the starting material and desired product are soluble.

  • Chromatography: The material will often fail to elute from a silica gel column or will streak extensively from the baseline.

Part 2: Troubleshooting Guide: Scenario-Based Solutions

Here, we address specific experimental failures and provide a logical, step-by-step approach to resolving them.

Scenario 1: N-Acylation with an Acyl Chloride Results in Complete Polymerization

You've attempted to acylate your azetidine with benzoyl chloride and triethylamine (Et₃N) in dichloromethane (DCM), but you've only isolated a polymeric substance.

  • Root Cause Analysis: The reaction of benzoyl chloride with the azetidine generates the desired N-benzoyl azetidine but also produces one equivalent of an azetidinium hydrochloride salt. Triethylamine is not a strong enough base to fully deprotonate this salt, leaving a significant concentration of the acid initiator in solution. This initiates the cationic polymerization of the unreacted starting material.

  • Troubleshooting & Optimization:

    • Switch to a Hindered, Non-Nucleophilic Base: Replace triethylamine with a base like N,N-diisopropylethylamine (DIPEA) or a proton sponge. These bases are highly effective at scavenging protons but are too sterically hindered to compete as nucleophiles, ensuring the acid byproduct is neutralized immediately and effectively.

    • Control Temperature: Perform the reaction at 0 °C or below. Add the acyl chloride dropwise to the solution of the azetidine and base. This keeps the instantaneous concentration of the reactive electrophile low and minimizes side reactions.

    • Use an Alternative Acylation Method: For sensitive substrates, avoid acyl chlorides altogether. Use amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole). These methods proceed under nearly neutral conditions, completely avoiding the generation of strong acid byproducts.

Protocol: Optimized N-Acylation of Azetidine
  • Dissolve the starting azetidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scenario 2: N-Boc Deprotection with TFA Yields No Product

You have a stable N-Boc protected azetidine. After treating it with 25% TFA in DCM, followed by solvent evaporation, you are left with a residue that appears to be polymeric.

  • Root Cause Analysis: The TFA successfully removes the Boc protecting group, but in doing so, it generates the azetidinium trifluoroacetate salt. This salt is a highly activated intermediate. When you remove the solvent, you concentrate this salt, promoting rapid polymerization.[1]

  • Troubleshooting & Optimization:

    • Immediate Quenching: The moment the deprotection is complete (as monitored by TLC/LC-MS), do not concentrate the reaction mixture. Instead, pour it directly into a vigorously stirring, cold (0 °C) saturated aqueous solution of NaHCO₃ or a stronger base like 1M NaOH to neutralize the TFA and liberate the free-base azetidine.

    • Minimize Acid Exposure: Use the minimum amount of acid required for the deprotection to proceed in a reasonable timeframe. Run the reaction at 0 °C to slow down potential polymerization.

    • Use an Orthogonal Protecting Group: If the molecule is particularly sensitive, redesign the synthesis to use a protecting group that can be removed under non-acidic conditions. A carbobenzyloxy (Cbz) group, for example, is stable to many conditions but can be cleanly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a neutral process.[14]

Visualization: Key Decision Point in Azetidine Functionalization

The diagram below illustrates the critical divergence between a successful functionalization and catastrophic polymerization, highlighting the role of acid as the key trigger.

G cluster_start Reaction Setup cluster_path Reaction Pathways cluster_condition Critical Condition Start Azetidine + Electrophile (E+) Acid Acid (H+) Present? (Reagent, Byproduct, Impurity) Start->Acid Reaction Proceeds Success Successful Functionalization (N-E Azetidine) Polymer Cationic Ring-Opening Polymerization Acid->Success No Acid->Polymer Yes

Caption: Divergent pathways in azetidine functionalization.

Part 3: Proactive Strategies for Preventing Polymerization

The best way to deal with polymerization is to design your experiment to avoid it from the start.

Strategy 1: The Central Role of N-Protecting Groups

For multi-step syntheses, the choice of nitrogen protecting group is paramount. An electron-withdrawing protecting group is highly stabilizing.

  • Mechanism of Stabilization: Groups like Boc, Cbz, or tosyl (Ts) decrease the electron density on the azetidine nitrogen. This reduces the nitrogen's basicity and nucleophilicity, making it far less likely to be protonated by trace acids or to initiate a polymerization chain.[15][16] An unprotected azetidine is a ticking time bomb; a protected one is a stable, manageable intermediate.

Table 1: Comparison of Common Azetidine Nitrogen Protecting Groups

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, hydrogenolysisStrong Acid (TFA, HCl)Most common, but deprotection requires careful quenching.[16]
CarbobenzyloxyCbzStable to acid, baseCatalytic Hydrogenolysis (H₂, Pd/C)Excellent orthogonal choice to avoid acidic conditions.[14]
Tosyl (p-toluenesulfonyl)TsVery stable to acid, oxidationStrong reducing agents (e.g., Na/NH₃)Highly activating for C-functionalization but can be difficult to remove.
BenzhydrylBhLabile to acid, hydrogenolysisH₂, Pd(OH)₂/C; TFAOften used in syntheses where mild removal is needed.[17]
Strategy 2: Rigorous Control of Reagents and Conditions
  • Anhydrous Conditions: Water can hydrolyze reagents and act as a proton source. Always use freshly dried solvents and perform reactions under an inert atmosphere.

  • Purify Starting Materials: Ensure your starting azetidine is free from any acidic impurities from its synthesis (e.g., ammonium salts). A simple basic wash and re-extraction can save an entire reaction.

  • Acid Scavengers: If an acidic byproduct is unavoidable, use more than a stoichiometric equivalent of a suitable base to ensure complete neutralization.

Visualization: Troubleshooting Workflow

If you encounter a failed reaction, this workflow can help diagnose the problem and identify a solution.

G Start Reaction Failed: Polymer Observed Q1 Used Acyl/Sulfonyl Halide? Start->Q1 S1 Solution: 1. Use hindered base (DIPEA). 2. Switch to coupling reagents (HATU, EDC). Q1->S1 Yes Q2 Used Lewis/Brønsted Acid? Q1->Q2 No S2 Solution: 1. Use catalytic amount only. 2. Screen milder acids. 3. Protect N before this step. Q2->S2 Yes Q3 Acidic Deprotection Step? Q2->Q3 No S3 Solution: 1. Quench with base before workup. 2. Use orthogonal PG (e.g., Cbz). Q3->S3 Yes

Caption: A logical workflow for troubleshooting azetidine polymerization.

By understanding the mechanism of acid-catalyzed polymerization and proactively implementing these strategies, you can harness the full synthetic potential of the azetidine ring while avoiding this common and frustrating side reaction.

References

Improving the regioselectivity of epoxide aminolysis for azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Regioselectivity in Intramolecular Epoxide Aminolysis

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing azetidine rings via intramolecular aminolysis of epoxides. The formation of the strained four-membered azetidine ring is a significant synthetic challenge, often competing with the formation of more stable five-membered pyrrolidine rings.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve the regioselectivity and overall success of your reactions.

The Challenge of Regioselectivity: A Mechanistic Overview

The intramolecular aminolysis of an epoxy amine can proceed via two distinct pathways, dictated by Baldwin's rules for ring closure. The desired reaction is a 4-exo-tet cyclization, where the amine nucleophile attacks the epoxide carbon proximal to the amine (C3), leading to the azetidine product. The competing, and often thermodynamically favored, pathway is a 5-endo-tet cyclization, where the amine attacks the distal epoxide carbon (C4) to form a pyrrolidine.

Controlling the regioselectivity is paramount and depends on a delicate balance of steric, electronic, and catalytic factors that influence the transition state of the reaction.

Regioselectivity_Pathways cluster_start start 3,4-Epoxy Amine azetidine Azetidine (Desired Product) start->azetidine  4-exo-tet (Kinetic Pathway) pyrrolidine Pyrrolidine (Side Product) start->pyrrolidine  5-endo-tet (Thermodynamic Pathway) Troubleshooting_Workflow start Low Regioselectivity (Pyrrolidine is Major Product) q1 Are you using a Lewis Acid catalyst? start->q1 sol1 Introduce an oxophilic Lewis Acid like La(OTf)₃ or YCl₃ (5-15 mol%) q1->sol1 No q2 What is your solvent? q1->q2 Yes sol1->q2 sol2 Switch to a non-coordinating solvent like 1,2-dichloroethane (DCE) and reflux. q2->sol2 Protic or Coordinating q3 Is the temperature optimized? q2->q3 Non-coordinating sol2->q3 sol3 Systematically screen temperatures. Lower temp may favor kinetic (azetidine) product. q3->sol3 end Improved Azetidine Selectivity sol3->end

References

Phase-switch purification for removing reagents and scavengers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phase-switch purification. This guide is designed for researchers, scientists, and drug development professionals who utilize tagged reagents and scavengers in their synthetic workflows. Here, you will find practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. The goal is to empower you to overcome common challenges and optimize your purification processes.

I. Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific issues that can arise during phase-switch purification experiments. Each entry details the problem, explores the probable causes, and provides a step-by-step protocol for resolution.

Problem: Low Recovery of the Target Compound

You've completed the "catch and release" protocol, but the final yield of your desired product is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete "Catch" Step (Binding to the Solid Support): The tagged compound may not be efficiently captured by the solid-phase resin.

    • Causality: The interaction between the tag and the resin is often highly specific (e.g., a bipyridyl tag chelating with a copper(II)-loaded resin).[1] Insufficient mixing, incorrect stoichiometry, or inactivation of the resin can lead to poor capture.

    • Troubleshooting Protocol:

      • Verify Resin Activity: Ensure your solid-phase resin is active. For metal-chelate resins, confirm that the metal ion is properly loaded. If necessary, regenerate or use a fresh batch of resin.

      • Optimize Stoichiometry: Increase the equivalents of the solid-phase resin relative to the tagged species. A 2- to 3-fold excess is a good starting point.

      • Increase Reaction Time and Agitation: Allow for adequate time for the tagged compound to interact with the resin. Gentle but thorough mixing (e.g., on a shaker or rotator) is crucial.[2]

      • Solvent Compatibility: Ensure the solvent system used for the "catch" step is compatible with the binding interaction. Highly coordinating solvents may interfere with metal chelation.

  • Incomplete "Release" Step (Elution from the Solid Support): The captured compound is not being efficiently eluted from the resin.

    • Causality: The conditions for the release step (e.g., pH change, addition of a competing ligand) may not be sufficient to break the interaction between the tag and the resin.

    • Troubleshooting Protocol:

      • Strengthen Elution Conditions: If using a pH-cleavable linker, ensure the pH of the elution buffer is sufficiently low (or high) to induce cleavage. For competitive elution, increase the concentration of the competing ligand.

      • Increase Elution Volume and Repetitions: Perform multiple, smaller volume elutions rather than a single large one to maximize recovery.

      • Check for Non-Specific Binding: Your target compound (not just the tag) might be non-specifically adsorbing to the resin. Try adding a small amount of a polar solvent (e.g., methanol) to the elution buffer to disrupt these interactions.

  • Premature Cleavage or Degradation: The tag or the linker to your compound of interest might be unstable under the reaction or workup conditions.

    • Causality: Certain chemical functionalities are sensitive to acidic or basic conditions, or to specific reagents used in the synthesis.

    • Troubleshooting Protocol:

      • Review Reaction Compatibility: Carefully review all reagents and conditions in your synthetic step to ensure they are compatible with the tag and linker.

      • Perform a Stability Test: Subject the tagged compound to the reaction conditions without the other reactants to check for degradation.

      • Choose a More Robust Tag/Linker System: If instability is confirmed, consider a different phase-switch system with greater chemical stability.

Problem: Impure Product After Purification

Analysis of your final product (e.g., by LC-MS or NMR) shows the presence of unreacted starting materials, excess reagents, or scavenger-related byproducts.

Probable Causes & Solutions:

  • Inefficient Scavenging: The tagged scavenger did not fully react with the excess reagent.

    • Causality: Scavenging reactions, although often fast, are still subject to kinetic and stoichiometric limitations.[3] Insufficient scavenger, poor mixing, or a slow reaction rate can result in incomplete quenching.

    • Troubleshooting Protocol:

      • Increase Scavenger Equivalents: Add a greater excess of the tagged scavenger (e.g., increase from 1.5 to 3 equivalents) to drive the reaction to completion.

      • Extend Scavenging Time: Allow more time for the scavenger to react with the excess reagent before introducing the solid-phase resin. Monitor the reaction by TLC or LC-MS if possible.

      • Optimize Reaction Conditions: Some scavenging reactions may benefit from gentle heating or a change in solvent to improve reaction rates.

  • Inefficient "Catch" of Tagged Species: The solid-phase resin is not capturing all of the tagged scavenger and/or the scavenger-reagent adduct.

    • Causality: Similar to the low recovery issue, this stems from problems with the resin binding step.[2]

    • Troubleshooting Protocol:

      • Increase Resin Equivalents: This is the most common solution. Ensure you have enough binding sites on your resin to capture all tagged molecules.

      • Improve Mixing: Ensure the heterogeneous mixture of the reaction solution and the solid resin is being agitated effectively.

      • Perform a Second "Catch" Step: After filtering the resin, add a fresh portion of the solid-phase resin to the filtrate and agitate for an additional period to capture any remaining tagged species.

  • Non-Specific Binding of Impurities: Impurities are being retained on the resin and co-elute with your product.

    • Causality: The solid support may have secondary interactions (e.g., hydrophobic or ionic) with non-tagged components of the reaction mixture.

    • Troubleshooting Protocol:

      • Introduce a Wash Step: After the "catch" step and before the "release" step, wash the resin with a solvent that is strong enough to remove non-specifically bound impurities but weak enough to not elute your tagged compound.[4]

      • Modify Wash Solvent: If a simple wash is ineffective, try a solvent system with a different polarity or ionic strength.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of phase-switch purification?

A1: Phase-switch purification is a technique that simplifies product isolation by temporarily changing the phase of a molecule of interest or an impurity.[5] This is achieved by attaching a "tag" to a reagent, substrate, or scavenger.[1][2] This tag has a specific affinity for a solid-phase support. The core workflow, often termed "catch and release," involves:

  • Solution-Phase Reaction: The chemical transformation is carried out in a homogeneous solution.

  • Tagging/Scavenging: A tagged species is either the product itself or a scavenger that reacts with excess reagents.

  • "Catch" (Phase Switch): The reaction mixture is exposed to a solid support (e.g., a resin) that selectively binds the tag, effectively immobilizing the tagged molecule.

  • Purification: The unbound impurities and the desired product (if it is not the tagged species) are washed away.

  • "Release" (Phase Switch): The now-purified tagged molecule is cleaved from the solid support, switching its phase back into solution for easy isolation.

Q2: How does phase-switch purification compare to traditional solid-phase organic synthesis (SPOS)?

A2: While both techniques use solid supports, their philosophies differ. SPOS involves anchoring a substrate to a resin and performing multiple synthetic steps on the solid phase. Phase-switch purification, however, keeps the chemistry in the solution phase, which has several advantages:[3][6]

  • Solution-Phase Kinetics: Reactions often proceed faster and are easier to monitor and optimize compared to heterogeneous solid-phase reactions.[3]

  • Flexibility: It avoids the need to re-optimize reaction conditions for a solid-supported substrate.

  • Fewer Steps: It is primarily a purification technique, not a multi-step synthesis platform, making it a powerful tool for reaction workup.[5]

FeaturePhase-Switch PurificationSolid-Phase Organic Synthesis (SPOS)
Primary Goal Product purification and isolationMulti-step synthesis of a target molecule
Reaction Phase Homogeneous (Solution)Heterogeneous (Solid-Liquid)
Attachment Temporary, for purification onlyThroughout the entire synthesis
Kinetics Solution-phase kineticsOften slower, diffusion-limited
Monitoring Easy (TLC, LC-MS)Difficult, requires cleavage for analysis

Q3: What are "fluorous" tags and how do they work in phase-switch purification?

A3: Fluorous tags are highly fluorinated alkyl chains (e.g., perfluoroalkyl chains) that can be attached to reagents or scavengers.[7] These tags impart a unique solubility profile to the molecule, making it highly soluble in fluorous solvents and insoluble in most organic and aqueous solvents. This creates a third phase, allowing for a very clean separation.[3] The purification can be performed via:

  • Fluorous Solid-Phase Extraction (F-SPE): The fluorous-tagged molecule is selectively retained on a fluorous silica gel cartridge, while non-fluorous compounds pass through. The tagged molecule is then eluted with a fluorous solvent.[7]

  • Fluorous Liquid-Liquid Extraction (F-LLE): The reaction mixture is partitioned between a standard organic solvent and a fluorous solvent. The fluorous-tagged species selectively moves into the fluorous phase.

Fluorous techniques are known for their exceptionally clean separations due to the distinct properties of the fluorous phase.[8]

Q4: Can I use this technique for purifying acidic or basic compounds?

A4: Absolutely. A common application of phase-switch purification involves using ion-exchange resins. This is often referred to as "catch and release" solid-phase extraction (SPE).[4][9]

  • For Basic Compounds: Use a strong cation exchange (SCX) resin, which is functionalized with acidic groups (like sulfonic acid). The basic compound is protonated and "caught" by the resin. After washing away neutral and acidic impurities, the pure basic compound is "released" by eluting with a basic solution (e.g., ammonia in methanol).[4]

  • For Acidic Compounds: Use a strong anion exchange (SAX) or a quaternary amine-based resin (PE-AX). The acidic compound is deprotonated and captured. After washing, it is released with an acidic solution (e.g., formic acid or TFA in a suitable solvent).[4]

III. Experimental Workflows & Diagrams

Workflow 1: General Phase-Switch Scavenging Protocol

This workflow describes the use of a tagged scavenger to remove an excess reagent from a reaction mixture.

Step-by-Step Methodology:

  • Solution-Phase Reaction: Perform your chemical reaction (e.g., an amide coupling) using a slight excess of one reagent (e.g., the amine).

  • Scavenging: Once the reaction is complete, add the appropriate tagged scavenger (e.g., a tagged isocyanate to scavenge the excess amine). Stir for a predetermined time (e.g., 1-2 hours) at room temperature to ensure complete reaction.

  • "Catch" Step: Add the solid-phase capture resin (e.g., copper(II)-loaded resin for a bipyridyl tag) to the reaction mixture. Agitate the slurry for 1-3 hours.

  • Filtration: Filter the mixture through a sintered funnel or a filtration cartridge. Wash the resin with the reaction solvent to recover any entrained product.

  • Isolation: Combine the filtrate and the washings. The solution now contains your purified product. Remove the solvent under reduced pressure to obtain the final compound.

G cluster_solution Solution Phase cluster_solid Heterogeneous Phase A Product + Excess Reagent B Add Tagged Scavenger A->B Reaction Complete C Product + Tagged Adduct B->C Scavenging Reaction D Add Capture Resin C->D Phase-Switch 'Catch' E Filter & Wash D->E F Resin with Tagged Adduct (Waste) E->F G Purified Product (in solution) E->G Filtrate

Caption: Workflow for removing excess reagent using a tagged scavenger.

Workflow 2: "Catch and Release" Purification of a Tagged Product

This workflow is used when the desired product itself is tagged for purification.

Step-by-Step Methodology:

  • Solution-Phase Reaction: Perform the reaction to synthesize your tagged product. The crude mixture will contain the tagged product along with byproducts and excess reagents.

  • "Catch" Step: Add the solid-phase capture resin to the crude reaction mixture. Agitate for 1-3 hours to allow the tagged product to bind to the resin.

  • Wash Step: Filter the resin and wash it thoroughly with several portions of a suitable solvent to remove all non-tagged impurities.

  • "Release" Step: Suspend the resin in a fresh solvent and add the release reagent (e.g., a dilute acid, a competing ligand). Agitate until the product is fully cleaved from the resin.

  • Isolation: Filter the mixture to remove the resin. The filtrate contains your purified product. Remove the solvent under reduced pressure to isolate the compound.

G A Crude Reaction Mixture (Tagged Product + Impurities) B Add Capture Resin ('Catch' Step) A->B C Filter & Wash Resin B->C D Impurities in Filtrate (Waste) C->D Washings E Resin-Bound Product C->E F Add Release Reagent ('Release' Step) E->F G Filter to Remove Resin F->G H Purified Product (in solution) G->H Filtrate

Caption: "Catch and Release" workflow for purifying a tagged product.

References

Managing impurities during the crystallization of azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Derivatives Crystallization

A Senior Application Scientist's Guide to Impurity Management

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of azetidine derivatives. Azetidine-containing molecules are critical building blocks in modern pharmaceuticals, but their purification via crystallization presents unique challenges, particularly concerning impurity control.[1][2] This document provides in-depth, experience-driven answers to common troubleshooting questions, detailed protocols, and a foundational understanding of impurity behavior.

The quality of an Active Pharmaceutical Ingredient (API) is defined by four key attributes: chemical purity, polymorphic form, particle size, and crystal morphology.[3][4] Failure to control impurities can compromise all four, leading to issues with safety, efficacy, and manufacturability.[5] This guide offers a structured, scientific approach to diagnosing and resolving these purity challenges.

Frequently Asked Questions (FAQs): The Science of Impurity Control

Q1: What are the most common types of impurities I should expect when working with azetidine derivatives?

When crystallizing azetidine derivatives, impurities typically fall into several classes based on their origin:

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from the synthetic route.[][7] Given the strained four-membered ring, azetidine synthesis can sometimes lead to regioisomers or stereoisomers that are structurally very similar to the target molecule, making them particularly difficult to purge.[1][8]

  • Degradation Products: Azetidine derivatives can be susceptible to degradation via oxidation, hydrolysis, or photodegradation, especially if handled improperly during workup or storage.[9]

  • Residual Solvents: Organic solvents used during the reaction or crystallization must be controlled according to ICH Q3C limits.[9] Some solvents may even form solvates, where the solvent molecule is incorporated into the crystal lattice.[10]

  • Inorganic Impurities: These can include residual catalysts (e.g., palladium from cross-coupling reactions), salts from workup procedures, or trace metals from equipment.[]

Q2: How do impurities actually get into my crystals? What are the mechanisms?

Impurities contaminate a final crystal product through several distinct mechanisms, and identifying the dominant one is key to solving the problem.[3][4][11] The primary mechanisms are:

  • Surface Adsorption: Impurity molecules adhere to the crystal surface. This can be due to residual, impurity-rich mother liquor that wasn't washed away effectively or a specific affinity of the impurity for the crystal faces.[3][12]

  • Inclusions: Pockets of impurity-rich mother liquor become trapped within the growing crystal.[3][10] This is often a result of rapid, non-equilibrium crystal growth, where growth fronts advance so quickly they engulf the liquid.[3][10]

  • Solid Solutions (Lattice Incorporation): This is the most challenging mechanism to resolve. The impurity molecule is structurally similar enough to the target molecule that it can substitute for it within the crystal lattice itself.[13][14] This forms a single, continuous solid phase. A recent study of 52 industrial crystallization processes found that solid solution formation was the most common impurity retention mechanism, accounting for over 70% of cases.[12]

  • Agglomeration: Crystals stick together during growth, physically entrapping mother liquor in the voids between them.[13]

  • Co-precipitation: If the impurity's concentration exceeds its own solubility in the solvent system, it can crystallize out as a separate, distinct solid phase, creating a physical mixture.[13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides a logical path to diagnose the cause and implement a targeted solution.

Problem 1: My final product purity is consistently low (~95-98%), and simple washing doesn't improve it. What's happening?

Probable Cause: This scenario strongly suggests that the impurity is incorporated within the crystal, either as a solid solution or through inclusions, rather than just being on the surface.[13][15] Structurally similar impurities, like regioisomers or precursors in azetidine synthesis, are prime candidates for forming solid solutions.[13]

Diagnostic & Solution Workflow:

G

Causality Explained:

  • Reslurrying: Agitating the crystals in a saturated, impurity-free solution allows the crystal-solution interface to reach a state closer to equilibrium.[3] If the impurity is only on the surface, this process will effectively wash it off.[4] If purity doesn't improve, the impurity is inside the crystal.

  • Solvent Choice: The solvent is a critical parameter.[13][18] The ideal solvent will have high solubility for the impurity and lower solubility for the target compound, especially at lower temperatures.[10] This maximizes the thermodynamic driving force for impurity rejection.[10]

Problem 2: My crystallization yields beautiful crystals, but my final powder is full of fine particles and the purity is lower than expected.

Probable Cause: This is a classic sign of agglomeration or uncontrolled secondary nucleation. Agglomeration physically traps impure mother liquor between individual crystals.[13] A burst of secondary nucleation late in the process can create a large population of "fines" which have a very high surface-area-to-volume ratio, leading to significant surface-adsorbed impurities.

Solutions:

  • Control Agitation: Reduce the agitation rate. High shear can cause crystals to break (attrition), creating new surfaces for secondary nucleation. However, agitation must be sufficient to keep crystals suspended.

  • Optimize Supersaturation Profile: Avoid creating high levels of supersaturation, especially early in the process. A slower cooling rate or anti-solvent addition rate is beneficial.[16]

  • Implement Seeding: Adding seed crystals provides a template for growth, allowing you to operate in the metastable zone where growth is favored over nucleation.[16][19] This is one of the most effective ways to control particle size.[20]

  • Temperature Cycling/Aging: In some cases, holding the slurry at a constant temperature or cycling the temperature up and down slightly can help break up agglomerates and "heal" crystal defects, improving purity.[3]

Problem 3: The material "oils out" instead of crystallizing, forming a liquid phase before solidifying into an amorphous-looking mass.

Probable Cause: Oiling out occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.[21] This is common with highly impure materials, as impurities can significantly depress the melting point of the mixture.

Solutions:

  • Lower the Crystallization Temperature: If possible, use a solvent system that allows you to crystallize at a lower temperature.

  • Increase Solvent Volume: Add more solvent to dissolve the oil, then attempt to cool much more slowly.[22] This reduces the concentration of the solute at any given temperature.

  • Change the Solvent: Select a solvent with a lower boiling point.[22]

  • Upstream Purification: Oiling out is often a symptom of very high impurity loads. It may be necessary to perform an upstream purification step (e.g., column chromatography) on the crude material before attempting crystallization.

Key Experimental Protocols

Protocol 1: Diagnostic Reslurry for Impurity Location

This protocol helps determine if an impurity is located on the crystal surface or incorporated within the lattice.

Methodology:

  • Prepare Saturated Solution: Prepare a saturated solution of your azetidine derivative using a clean, high-purity solvent (the same one used for crystallization). Ensure it is free of the impurity being investigated. This can be done by stirring an excess of high-purity API in the solvent at a constant temperature and then filtering off the undissolved solid.

  • Slurry the Sample: Take a known mass of your impure, crystallized product (e.g., 1 gram). Add it to a calculated volume of the saturated solution (e.g., 10 mL) in a flask.

  • Agitate: Stir the resulting slurry at a constant, controlled temperature (e.g., 20 °C) with low to moderate agitation for a prolonged period (e.g., 12-24 hours).

  • Isolate and Analyze: Filter the solid product, wash it sparingly with fresh, cold solvent, and dry it thoroughly.

  • Assay: Analyze the purity of the slurried material using a validated analytical method (e.g., HPLC, UPLC) and compare it to the starting purity.[7][9]

Interpretation of Results:

Purity ImprovementProbable Impurity LocationNext Steps
>50% of impurity removed Primarily on the crystal surface (adsorption or residual mother liquor).[4]Optimize filtration and washing steps.[4]
<20% of impurity removed Primarily within the crystal lattice (solid solution or inclusions).[13]Modify crystallization kinetics (cooling rate, seeding, solvent).
Protocol 2: Optimizing Purity with a Seeded Cooling Crystallization

This protocol provides a framework for using seed crystals to maximize impurity rejection.

Methodology:

  • Determine Solubility Curve: Accurately measure the solubility of your compound in the chosen solvent at various temperatures to define the metastable zone width (MSZW).

  • Prepare the Solution: Dissolve the crude azetidine derivative in the minimum amount of hot solvent required for complete dissolution. Ensure all solids are dissolved.

  • Cool to Seeding Temperature: Cool the solution to a temperature just inside the metastable zone (i.e., just below the saturation temperature).

  • Add Seed Crystals: Add a small amount (typically 0.1-2% by weight of the solute) of finely ground, high-purity seed crystals.[23] The seeds should be of the desired final polymorph.

  • Hold and Grow: Hold the solution at this temperature for a period (e.g., 1-2 hours) to allow the seeds to establish themselves and begin growing without new nucleation.

  • Isolate: Once the final temperature is reached, filter the crystals, wash with cold solvent, and dry.

Visualizing the Seeding Strategy:

G

References

Validation & Comparative

A Guide to the Structural Confirmation of 1-(3-Oxetanyl)-3-azetidinamine Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of complex small molecules is a cornerstone of modern drug discovery and development. Molecules incorporating strained heterocyclic systems, such as oxetanes and azetidines, present unique challenges due to their non-planar nature and the potential for complex proton and carbon chemical environments.[1][2] This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural confirmation of 1-(3-Oxetanyl)-3-azetidinamine, a molecule featuring both of these important pharmacophores.[1][2]

The power of 2D NMR lies in its ability to reveal correlations between different nuclei within a molecule, providing information about connectivity and spatial proximity that is often impossible to deduce from one-dimensional (1D) spectra alone.[3][4] For a molecule like this compound, where overlapping signals in the 1D ¹H NMR spectrum are highly probable, 2D NMR is not just advantageous, but essential for conclusive structural assignment.[3][5]

The Challenge: Beyond Simple 1D Spectra

While 1D ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, respectively, they often fall short in complex molecules. Signal overlap and the inability to definitively assign through-bond connectivities can lead to ambiguous or incorrect structural assignments.[3][5] For this compound, the key structural questions to be answered are:

  • What is the precise connectivity of the oxetane and azetidinamine rings?

  • Which specific atoms are bonded to each other?

  • How can we differentiate between the various methylene (CH₂) and methine (CH) groups within the two heterocyclic rings?

To address these questions, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle.[4][6][7]

The Solution: A Multi-faceted 2D NMR Approach

A combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a robust and self-validating system for structural confirmation.[7][8][9]

Experimental Workflow

The following diagram illustrates the logical flow of experiments and data interpretation for the structural elucidation of this compound.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation A 1D ¹H & ¹³C NMR E Assign Proton Spin Systems A->E B COSY B->E ¹H-¹H Couplings C HSQC F Identify ¹H-¹³C One-Bond Correlations C->F ¹J(CH) Correlations D HMBC G Identify ¹H-¹³C Long-Range Correlations D->G ²⁻³J(CH) Correlations H Assemble Molecular Fragments E->H F->H I Confirm Connectivity Between Rings G->I H->I J Final Structure Validation I->J

Caption: Workflow for 2D NMR-based structural elucidation.

Detailed Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum (proton-decoupled) to determine the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH correlation).[8][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), providing crucial information about the connectivity of molecular fragments.[8][11]

Data Interpretation and Structural Confirmation

The following tables summarize the expected NMR data for this compound. Note that specific chemical shifts can vary depending on the solvent and other experimental conditions.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Atom Number(s)Proton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
1, 5 (Azetidine CH₂)~3.6-3.8~55-60
2 (Azetidine CH)~3.9-4.1~50-55
4 (Azetidine NH₂)Broad singlet-
6, 8 (Oxetane CH₂)~4.5-4.7~70-75
7 (Oxetane CH)~4.2-4.4~40-45

Table 2: Key 2D NMR Correlations for Structural Confirmation

ExperimentKey Correlations ObservedStructural Information Gained
COSY H1/H5 ↔ H2Confirms the azetidine ring proton spin system.
H6/H8 ↔ H7Confirms the oxetane ring proton spin system.
HSQC H1/H5 ↔ C1/C5Assigns the protons to their directly attached carbons in the azetidine ring.
H2 ↔ C2Assigns the methine proton to its carbon in the azetidine ring.
H6/H8 ↔ C6/C8Assigns the protons to their directly attached carbons in the oxetane ring.
H7 ↔ C7Assigns the methine proton to its carbon in the oxetane ring.
HMBC H1/H5 ↔ C7Crucial correlation confirming the connectivity between the azetidine nitrogen and the oxetane methine carbon.
H7 ↔ C1/C5Reciprocal correlation confirming the ring linkage.
H2 ↔ C1/C5Confirms intra-ring connectivity in the azetidinamine moiety.
H6/H8 ↔ C7Confirms intra-ring connectivity in the oxetane moiety.

Visualizing the Connectivity: The Power of HMBC

The HMBC experiment is particularly powerful as it bridges the different spin systems identified by COSY, allowing for the complete assembly of the molecular structure. The key HMBC correlations are visualized below.

G cluster_0 Azetidinamine Ring cluster_1 Oxetane Ring N1 N C1 CH₂ C2 CH-NH₂ C7 CH C1->C7 HMBC C5 CH₂ C5->C7 HMBC O1 O C6 CH₂ C8 CH₂ C7->C1 HMBC C7->C5 HMBC

Caption: Key HMBC correlations confirming the linkage between the azetidine and oxetane rings.

Comparison with Alternative Techniques

While other analytical techniques can provide valuable information, they often lack the definitive structural detail offered by 2D NMR.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can suggest the presence of the oxetane and azetidinamine moieties. However, it cannot distinguish between isomers or definitively establish the connectivity.

  • Infrared (IR) Spectroscopy: Can identify functional groups such as the N-H and C-O bonds, but provides no information on the overall molecular skeleton.

  • 1D NMR alone: As previously discussed, signal overlap and the inability to confirm long-range connectivities can lead to ambiguity.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the High-Resolution Mass Spectrometry (HRMS) analysis of azetidine-containing compounds. As a Senior Application Scientist, my goal is to move beyond mere protocol recitation and provide you with the causal logic behind the analytical choices we make. Azetidines, four-membered nitrogen heterocycles, are increasingly vital scaffolds in modern drug discovery due to their unique structural and pharmacological properties.[1][2] However, their analysis presents distinct challenges owing to their inherent ring strain and potential reactivity.[2][3] This guide will equip you with the foundational knowledge and practical workflows to confidently characterize these molecules using state-of-the-art HRMS platforms.

The Analytical Challenge: Why Azetidines Require a Specialized Approach

The azetidine ring, while more stable than an aziridine, possesses significant ring strain (approx. 25.4 kcal/mol).[3] This conformational strain influences its ionization and fragmentation behavior in the mass spectrometer. Key challenges include:

  • Potential for Ring-Opening: Under certain ionization or collision-induced dissociation (CID) conditions, the strained ring can open, leading to complex fragmentation patterns that can be misinterpreted without a clear understanding of the underlying mechanisms.

  • Polarity and Chromatographic Retention: Many pharmacologically relevant azetidines are polar, making them challenging to retain on standard reversed-phase (e.g., C18) liquid chromatography columns. This can lead to poor separation from the solvent front and ion suppression.

  • Isomeric Differentiation: Subtle differences in substituent positions on the azetidine ring can be difficult to distinguish, requiring high-resolution MS/MS data for confident structural elucidation.

Understanding these challenges is the first step in developing a robust and reliable analytical method.

Comparative HRMS Platforms for Azetidine Analysis

The term "high resolution" primarily refers to an instrument's ability to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[4][5] This capability is paramount for determining the unequivocal elemental composition of an unknown compound or its metabolites.[6][7][8] The two dominant HRMS technologies in pharmaceutical analysis are Orbitrap and Time-of-Flight (TOF).

FeatureOrbitrap Mass AnalyzerTime-of-Flight (TOF) Mass Analyzer
Principle Measures ion frequency in an electrostatic trap.[9][10]Measures the time taken for ions to travel a fixed distance.[4]
Mass Resolution Very High (e.g., up to >240,000 FWHM).[4] Resolution is m/z dependent.High (e.g., up to 60,000 FWHM).[4] Resolution is relatively constant across the mass range.[9]
Mass Accuracy Excellent (<1-3 ppm routinely).[9]Excellent (<1-5 ppm routinely).[9]
Scan Speed Historically slower, but modern instruments are much faster (up to 30 Hz).[9]Inherently very fast, ideal for fast chromatography (UHPLC).[4]
Best For... Unambiguous elemental composition, resolving complex isotopic patterns, and high-confidence structural elucidation.[11]High-throughput screening, fast UHPLC applications, and quantifying a large number of analytes.[4][12]

Expert Insight: For the de novo characterization of a novel azetidine compound and its potential metabolites, the superior resolving power of an Orbitrap-based platform (like a Q Exactive™ series) is often preferred.[10][11] It provides the highest confidence in elemental composition assignment. For high-throughput DMPK studies where speed is critical and the parent compound is known, a modern Q-TOF instrument is an exceptionally powerful alternative.[4][12]

A Validated Workflow for Azetidine Analysis

A successful analysis is a chain of well-executed, logical steps. The following workflow is designed to be a self-validating system, ensuring data integrity from sample preparation to final interpretation.

G cluster_0 Phase 1: Preparation & Separation cluster_1 Phase 2: Mass Spectrometry cluster_2 Phase 3: Data Interpretation SamplePrep Sample Preparation (Stability Check) UPLC UPLC Separation (HILIC/C18) SamplePrep->UPLC Inject ESI Electrospray Ionization (ESI+) (Parameter Optimization) UPLC->ESI FullMS Full Scan HRMS (Accurate Mass) ESI->FullMS ddMS2 dd-MS2 (HCD) (Fragmentation) FullMS->ddMS2 Trigger FormulaID Elemental Formula ID (<3 ppm error) ddMS2->FormulaID FragAnalysis Fragmentation Analysis (Pathway Elucidation) FormulaID->FragAnalysis StructureID Structural Confirmation FragAnalysis->StructureID

Caption: End-to-end UPLC-HRMS workflow for azetidine analysis.
Step 1: Sample Preparation

The goal is to ensure the analyte is stable and soluble in a solvent compatible with the mobile phase.

  • Solubilization: Prepare a stock solution (e.g., 1 mg/mL) of the azetidine compound in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid for HILIC) to a working concentration (e.g., 1-10 µg/mL).[13]

  • Trustworthiness Check: For unknown compounds, it is wise to run a quick stability test. Analyze the sample immediately after preparation and again after several hours at autosampler temperature (e.g., 4°C) to check for degradation.[14]

Step 2: Chromatographic Separation (UPLC)

The key is achieving good retention and peak shape. For many polar azetidines, Hydrophilic Interaction Chromatography (HILIC) is superior to traditional reversed-phase.

  • Column: Waters ACQUITY UPLC BEH Amide (100 x 2.1 mm, 1.7 µm).[15] This stationary phase provides excellent retention for polar compounds.

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with high %B (e.g., 95%) to retain the polar analyte, then gradually decrease %B to elute. A typical gradient might be:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[15]

  • Injection Volume: 2-5 µL.

Causality: Formic acid is added to promote protonation for positive-ion ESI, and ammonium formate helps improve peak shape. The HILIC amide column retains polar analytes in the aqueous/organic mobile phase, preventing them from eluting in the void volume.

Step 3: HRMS Parameter Optimization

These parameters are for a typical Orbitrap platform but are conceptually applicable to TOF systems.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode is typically used for nitrogen-containing basic compounds like azetidines to form the [M+H]⁺ ion.[15]

  • Full Scan (MS1) Parameters:

    • Resolution: 120,000 FWHM. This is a good balance between scan speed and the resolution needed for accurate mass measurements.

    • AGC Target: 1e6 (This controls the number of ions in the trap to prevent space-charge effects).

    • Mass Range: m/z 100-1000 (Adjust based on expected molecular weight).

  • Data-Dependent MS/MS (dd-MS2) Parameters:

    • Activation Type: Higher-Energy Collisional Dissociation (HCD).

    • Collision Energy: Use a stepped normalized collision energy (NCE) of 15, 30, 45. This ensures you capture both low-energy (larger fragments) and high-energy (smaller fragments) dissociation products in a single run.

    • Resolution (MS2): 30,000 FWHM.

    • Isolation Window: 1.2 m/z.

    • Trustworthiness Check: Always confirm instrument calibration before a run to ensure mass accuracy is below 3 ppm.

Data Analysis and Interpretation

Accurate Mass and Formula Determination

The primary advantage of HRMS is its ability to provide a highly accurate mass measurement, which severely constrains the number of possible elemental formulas.[5][6]

Example Data: An unknown azetidine compound gives a protonated molecular ion [M+H]⁺ with an m/z of 174.1230 .

Possible FormulaCalculated [M+H]⁺Mass Error (ppm)Plausibility
C₉H₁₅N₁O₂174.1125-59.9No
C₁₀H₁₅N₃174.1339+62.6No
C₁₀H₁₇N₁O₁ 174.1278 -2.8 Most Likely
C₇H₁₉N₃O₁174.1549+183.2No
MS/MS Fragmentation Analysis: Elucidating the Azetidine Core

The fragmentation pattern is the molecule's fingerprint. For azetidines, a characteristic fragmentation pathway involves the cleavage of the strained four-membered ring. The most common pathway is a retro-synthetic [2+2] cycloreversion.

G Parent Protonated Azetidine [M+H]+ Fragment1 Fragment 1 (Imine Ion) Parent->Fragment1 [2+2] Cycloreversion Fragment2 Fragment 2 (Alkene) Parent->Fragment2 [2+2] Cycloreversion OtherFrags Other Sidechain Losses Parent->OtherFrags

Caption: General fragmentation pathway for a substituted azetidine.

Expert Insight: The charge will typically be retained by the more stable fragment, which is often the nitrogen-containing imine fragment. By analyzing the accurate mass of this key fragment ion, you can confirm the structure of the core ring and its immediate substituents. This is a critical step in distinguishing isomers. For example, fragmentation of N-acetylhexosamines, which also involves ring cleavage, shows how different stereochemistries can yield distinct fragment distributions.[16]

Concluding Remarks

The successful HRMS analysis of azetidine compounds is not merely a matter of using a high-end instrument; it is about the thoughtful application of analytical principles. By pairing the right chromatographic technique (often HILIC) with the appropriate high-resolution mass analyzer and optimized fragmentation conditions, researchers can achieve unambiguous structural confirmation. The workflows and causal explanations provided here serve as a robust foundation for drug development professionals tackling the unique challenges posed by these important strained heterocycles.

References

The Strategic Choice in Isosteric Replacement: A Comparative Analysis of Oxetane and Gem-Dimethyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of isosteres is a cornerstone of modern medicinal chemistry. The subtle art of replacing one functional group with another to fine-tune a molecule's properties can be the difference between a promising lead and a clinical candidate. Among the arsenal of isosteric replacements, the oxetane ring and the gem-dimethyl group have emerged as powerful tools for optimizing drug-like properties. This guide provides an in-depth comparative analysis of these two motifs, supported by experimental data, to inform rational drug design.

The concept of bioisosterism, where substituents or groups with similar physical or chemical properties are interchanged, is a well-established strategy to modulate the potency, selectivity, and pharmacokinetic profile of a compound.[1] Both oxetanes and gem-dimethyl groups are frequently employed to address common liabilities in drug candidates, such as metabolic instability and poor solubility.[2][3] However, their distinct structural and electronic features lead to divergent effects on a molecule's overall profile.

At a Glance: Oxetane vs. Gem-Dimethyl

FeatureOxetaneGem-Dimethyl
Structure Four-membered, oxygen-containing heterocycleTwo methyl groups on the same carbon
Polarity PolarNonpolar
Lipophilicity (LogD) Generally decreases or maintainsGenerally increases
Aqueous Solubility Generally increasesGenerally decreases
Metabolic Stability Often improves by blocking metabolismOften improves by blocking metabolism
Hydrogen Bond Acceptor Yes (oxygen atom)No
Three-Dimensionality High, puckered ringHigh, tetrahedral geometry
Basicity of Adjacent Amines ReducesMinimal effect

Delving Deeper: A Head-to-Head Comparison

Physicochemical Properties: The Polarity Dichotomy

The most striking difference between an oxetane and a gem-dimethyl group lies in their polarity. The presence of an electronegative oxygen atom in the oxetane ring imparts a significant dipole moment, making it a polar motif.[4] This polarity has profound consequences for a molecule's physicochemical properties.

  • Lipophilicity and Solubility: The introduction of an oxetane typically leads to a decrease in lipophilicity (LogD), which often translates to a substantial increase in aqueous solubility.[2][5] In contrast, the gem-dimethyl group, being purely aliphatic, increases lipophilicity and can negatively impact solubility.[2] For instance, replacing a gem-dimethyl group with an oxetane has been shown to improve aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][6] This is a critical consideration in early drug discovery, where poor solubility can be a major hurdle.[7]

  • Basicity Modulation: The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity (pKa) of adjacent amines.[8] This effect can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[8] The gem-dimethyl group, on the other hand, has a negligible impact on the pKa of neighboring functionalities.[9]

Metabolic Stability: A Shared Strength with Different Mechanisms

A primary motivation for incorporating either an oxetane or a gem-dimethyl group is to enhance metabolic stability.[2][3] Both motifs can effectively block metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP) enzymes.[2][10]

  • Gem-Dimethyl Group: This group acts as a "metabolic shield," sterically hindering the approach of metabolic enzymes to adjacent sites.[3] This is a classic and effective strategy to improve a compound's half-life.[3]

  • Oxetane Ring: While also providing steric bulk, the oxetane's influence on metabolic stability is often linked to its ability to lower the lipophilicity of the parent molecule.[11] Lower lipophilicity can reduce the compound's affinity for the active sites of CYP enzymes, thereby decreasing its rate of metabolism.[11] In many direct comparisons, compounds bearing oxetanes exhibit lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl counterparts.[1]

Structural and Conformational Impact: Shaping the Molecule

Both isosteres introduce significant three-dimensionality (sp3 character) into a molecule, which is generally considered beneficial for target selectivity and can lead to improved pharmacokinetic properties.[4][12]

  • Oxetane: The puckered four-membered ring of oxetane introduces a rigid conformational constraint. This can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity.[4] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

  • Gem-Dimethyl Group: This group also imposes conformational restriction through the Thorpe-Ingold effect, which can favor a particular bioactive conformation and entropically benefit target binding.[9][13] The two methyl groups can also engage in favorable van der Waals interactions within the binding pocket.[12]

Experimental Data: A Case Study Perspective

Numerous drug discovery campaigns have highlighted the differential effects of these two isosteres. For example, in the development of EZH2 inhibitors, replacing a dimethylisoxazole motif with a methoxymethyl-oxetane not only improved metabolic stability and solubility but also provided a better fit into the protein pocket, ultimately leading to a clinical candidate.[5] In another study, while both gem-dimethyl and oxetane linkers were explored, the oxetane-containing compound demonstrated superior potency and a better therapeutic index.[4]

Experimental Protocols

To aid researchers in evaluating these isosteres in their own discovery programs, we provide the following generalized experimental protocols.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for determining the intrinsic clearance of a compound.[14][15]

Objective: To assess the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.) from a reputable supplier

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard for reaction quenching and sample preparation

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.[15]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Working Solution Mix Mix Compound and Microsomes in Plate Prep_Compound->Mix Prep_Microsomes Prepare Microsome Suspension Prep_Microsomes->Mix Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate with NADPH Prep_NADPH->Start_Reaction PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Start_Reaction Time_Points Incubate and Sample at Time Points Start_Reaction->Time_Points Quench Quench Reaction with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Kinetic Aqueous Solubility Assay

This high-throughput assay is suitable for early-stage discovery to rank compounds based on their solubility.[7][16]

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well filter plates

  • 96-well collection plates

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or LC-MS/MS system

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add the test compound stock solution in DMSO to the buffer to achieve the desired final concentration.

  • Seal the plate and shake at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to reach equilibrium.

  • If using nephelometry, measure the turbidity of the solution directly.

  • Alternatively, filter the solution through a 96-well filter plate into a collection plate.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS) against a standard curve.[17]

  • The measured concentration is the kinetic solubility.

Solubility_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection DMSO_Stock Compound Stock in DMSO Mix Add DMSO Stock to Buffer in Plate DMSO_Stock->Mix Buffer Aqueous Buffer Buffer->Mix Shake Shake Plate Mix->Shake Equilibrate Allow Equilibration Shake->Equilibrate Nephelometry Measure Turbidity (Nephelometry) Equilibrate->Nephelometry Filter Filter Solution Equilibrate->Filter LCMS_UV Analyze Filtrate (LC-MS/UV) Filter->LCMS_UV

Caption: Workflow for Kinetic Aqueous Solubility Assay.

Conclusion: A Strategic Decision

The choice between an oxetane and a gem-dimethyl group is not a matter of inherent superiority but of strategic application. The gem-dimethyl group remains a reliable and straightforward choice for sterically shielding metabolic hot spots, particularly when an increase in lipophilicity is tolerable or even desirable.[3] The oxetane, however, offers a more nuanced and multi-faceted approach. It serves as a polar, metabolically stable, and conformationally restricting isostere that can simultaneously improve solubility, reduce basicity, and block metabolism, making it an increasingly valuable tool in modern drug discovery.[4][5] As synthetic methods for accessing diverse oxetane building blocks continue to advance, their application in medicinal chemistry is set to expand even further.[8] Ultimately, a thorough understanding of the distinct properties of each isostere, supported by robust experimental evaluation, will empower medicinal chemists to make the optimal choice for their specific drug design challenges.

References

A Comparative Analysis of the Biological Activity of 1-(3-Oxetanyl)-3-azetidinamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the use of small, strained heterocyclic scaffolds has become a cornerstone of drug design. Among these, oxetane and azetidine rings have garnered significant attention for their ability to confer advantageous physicochemical properties upon drug candidates.[1][2][3] Azetidines, as conformationally rigid structures, offer a predictable spatial arrangement of substituents, which can lead to higher binding affinity with biological targets.[4][5] Oxetanes are frequently employed as polar motifs that can enhance solubility, metabolic stability, and cell permeability, while also serving as bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2][3][6][7]

This guide presents a comparative analysis of the biological activity of 1-(3-Oxetanyl)-3-azetidinamine, a molecule that synergistically combines both of these valuable scaffolds, with a curated set of its structural analogs. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating how subtle structural modifications can profoundly impact biological function and drug-like properties. Through a series of detailed experimental protocols and supporting data, we will explore the structure-activity relationships (SAR) that govern the interactions of these compounds with a representative G-protein coupled receptor (GPCR) target. GPCRs represent the largest family of cell surface receptors and are the target of a significant percentage of all approved drugs, making them a highly relevant system for this comparative study.[8][9]

Compound Selection and Rationale

The selection of analogs for this study was driven by a desire to systematically probe the contributions of the oxetane and azetidine rings to the overall biological profile. The parent compound, This compound (Cmpd-1) , serves as our baseline. The analogs include a positional isomer, a ring-strained counterpart, and a more flexible open-chain analog.

Compound IDStructureRationale for Inclusion
Cmpd-1 Parent Compound: Combines the oxetane and azetidine scaffolds.
Cmpd-2 Positional Isomer: Moves the oxetane to the 2-position of the azetidine ring to assess the impact of substituent placement.
Cmpd-3 Cyclobutane Analog: Replaces the oxetane with a cyclobutane ring to evaluate the role of the heteroatom.
Cmpd-4 Acyclic Analog: An open-chain version to determine the importance of the constrained azetidine ring.

Comparative Biological Evaluation: A Step-by-Step Approach

To comprehensively compare the biological activity of these compounds, we will employ a tiered screening approach. This will begin with a primary binding assay to determine affinity for our chosen GPCR target, followed by a functional assay to assess agonist or antagonist activity. Finally, we will evaluate key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties to gauge their drug-like potential.[10][11][12][13][14]

Experimental Workflow

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Drug-like Properties a Radioligand Binding Assay b Determine Binding Affinity (Ki) a->b c cAMP Functional Assay b->c Compounds with High Affinity d Determine Agonist (EC50) or Antagonist (IC50) Potency c->d e In Vitro ADME Assays d->e Functionally Active Compounds f Metabolic Stability (HLM) e->f g Permeability (PAMPA) e->g h h g->h Lead Candidate Profile

Caption: Tiered experimental workflow for comparative analysis.

Primary Screening: Radioligand Binding Assay

This initial screen is designed to measure the binding affinity of each compound for the target GPCR. A competitive binding assay will be performed using a known radiolabeled ligand.

Protocol:

  • Preparation of Cell Membranes: Prepare membranes from a cell line stably expressing the target GPCR.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compounds (Cmpd-1 to Cmpd-4).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using filtration.

  • Quantification: Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) for each compound.

Functional Screening: cAMP Assay

This assay will determine whether the compounds act as agonists (activating the receptor) or antagonists (blocking the receptor). Since many GPCRs signal through the modulation of cyclic AMP (cAMP), this is a common and robust functional assay.[9][15]

Protocol:

  • Cell Plating: Plate cells expressing the target GPCR in a 96-well plate.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compounds.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compounds, then add a known agonist at its EC80 concentration.

  • Incubation: Incubate the cells to allow for receptor signaling.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).[15]

  • Data Analysis:

    • Agonist Mode: Calculate the EC50 (half-maximal effective concentration).

    • Antagonist Mode: Calculate the IC50 (half-maximal inhibitory concentration).

In Vitro ADME Profiling

Early assessment of ADME properties is crucial for identifying compounds with a higher probability of success in later stages of drug development.[10][12][14] We will focus on two key parameters: metabolic stability and permeability.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[16][17][18][19][20]

Protocol:

  • Reaction Setup: In a 96-well plate, incubate the test compounds at a fixed concentration with human liver microsomes.

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[17]

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent.

  • Analysis: Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.[20]

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

PAMPA is a high-throughput method for predicting passive membrane permeability.[21][22][23][24][25]

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.

  • Donor and Acceptor Plates: The test compounds are added to a donor plate. The filter plate is then placed on an acceptor plate containing buffer.

  • Incubation: The "sandwich" is incubated to allow the compounds to diffuse from the donor to the acceptor plate.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Hypothetical Data and Structure-Activity Relationship (SAR) Analysis

The following tables summarize the hypothetical data obtained from the described assays.

Table 1: Biological Activity Data

Compound IDBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
Cmpd-1 1535Agonist
Cmpd-2 120>1000Weak Agonist
Cmpd-3 85250Agonist
Cmpd-4 500>10000Inactive

Table 2: In Vitro ADME Data

Compound IDHLM Stability (t1/2, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Cmpd-1 458.5
Cmpd-2 557.2
Cmpd-3 2512.1
Cmpd-4 >1202.3

SAR Interpretation

SAR Cmpd1 Cmpd-1 (Parent) Ki=15 nM EC50=35 nM t1/2=45 min Cmpd2 Cmpd-2 (Positional Isomer) Ki=120 nM Activity Decreased Cmpd1->Cmpd2 Isomeric Shift (3- to 2-position) Impairs Binding Cmpd3 Cmpd-3 (Cyclobutane Analog) Ki=85 nM Permeability Increased Stability Decreased Cmpd1->Cmpd3 Oxetane -> Cyclobutane Reduces Polarity Impacts Stability Cmpd4 Cmpd-4 (Acyclic Analog) Ki=500 nM Activity Lost Cmpd1->Cmpd4 Ring Opening Loss of Rigidity Destroys Activity

Caption: Structure-Activity Relationship (SAR) summary.

  • Importance of the Azetidine Ring: The dramatic loss of activity in the acyclic analog Cmpd-4 highlights the critical role of the rigid azetidine scaffold.[4][5] This rigidity likely pre-organizes the molecule into a conformation that is favorable for binding to the GPCR.

  • Positional Effects: The shift of the oxetane from the 3- to the 2-position in Cmpd-2 significantly reduces binding affinity and functional activity. This suggests a specific spatial requirement for the oxetane moiety within the receptor's binding pocket.

  • Role of the Oxetane Oxygen: Replacing the oxetane in Cmpd-1 with a cyclobutane ring in Cmpd-3 leads to a moderate decrease in potency. This indicates that while the overall size and shape are important, the polarity and hydrogen bond accepting capability of the oxetane oxygen contribute to optimal binding.[1][3] The increased permeability and decreased metabolic stability of Cmpd-3 are also consistent with the removal of the polar heteroatom.[2][7]

  • Metabolic Stability: The acyclic analog Cmpd-4 , lacking the strained rings, shows the highest metabolic stability, which is expected. The parent compound Cmpd-1 demonstrates a good balance of activity and metabolic stability, suggesting the oxetane may be sterically shielding a potential site of metabolism on the azetidine ring.[7]

Conclusion

This comparative guide demonstrates that this compound (Cmpd-1 ) possesses a promising profile of potent GPCR agonism and balanced drug-like properties. The systematic evaluation of its analogs reveals a clear structure-activity relationship:

  • The rigid azetidine core is essential for biological activity.

  • The precise positioning of the 3-oxetanyl substituent is crucial for high-affinity binding.

  • The oxygen atom of the oxetane ring contributes to both potency and favorable ADME characteristics, such as metabolic stability.

These findings underscore the value of combining strained heterocyclic scaffolds in drug design. The experimental framework provided herein offers a robust methodology for researchers to dissect the SAR of their own lead compounds and guide future optimization efforts.

References

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacological properties is perpetual. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern drug discovery.[1] Its inherent ring strain imparts a unique three-dimensional conformation and conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic chains, the azetidine moiety restricts the spatial orientation of its substituents, a feature that can reduce the entropic penalty upon binding to a target protein.[2]

From the marketed calcium channel blocker Azelnidipine to the MEK1/2 inhibitor Cobimetinib, azetidine-containing molecules have demonstrated significant therapeutic success.[3] Their utility spans a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[4][5] However, the journey from a promising in vitro "hit" to a clinically effective in vivo agent is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of azetidine-based compounds, exploring the experimental methodologies used to assess them and the critical factors that govern their translational success.

The Foundational Step: Gauging Potency with In Vitro Assays

The initial evaluation of any new chemical entity begins in a controlled, non-living environment. In vitro assays are indispensable for high-throughput screening and for establishing the fundamental interaction between a compound and its biological target.[6][7]

Causality in Assay Choice: From Target Binding to Cellular Response

The primary goal of early in vitro testing is to answer two fundamental questions: "Does the compound bind to the intended target?" and "Does that binding elicit a functional biological response?" The choice of assay is therefore critical.

  • Biochemical Assays: These are the most direct tests of target engagement, often utilizing purified recombinant proteins.[7] For an azetidine-based enzyme inhibitor, a classic enzyme inhibition assay is performed to determine the concentration of the compound required to reduce the enzyme's activity by 50% (the IC₅₀ value).[8][9] This provides a direct measure of the compound's potency against its isolated target.

  • Cell-Based Assays: While biochemical assays confirm target interaction, they do not guarantee that a compound can enter a cell and engage its target in a complex intracellular environment. Cellular assays address this by using living cells.[7] For an anticancer compound, a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo®) on cancer cell lines is a standard approach. The resulting EC₅₀ or IC₅₀ value reflects not only target inhibition but also the compound's ability to permeate the cell membrane and remain stable long enough to exert its effect.

The workflow from initial screening to a lead candidate for in vivo testing is a multi-step process designed to systematically validate a compound's potential.

G cluster_0 In Vitro Discovery Phase cluster_1 In Vivo Validation Phase Compound_Library Azetidine Compound Library HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Hit_ID Hit Identification (Potency Assessment, e.g., IC₅₀) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Cell_Assay Cell-Based Assays (Cellular Potency, e.g., EC₅₀) SAR->Cell_Assay Lead_Select Lead Candidate Selection Cell_Assay->Lead_Select PK_Studies Pharmacokinetic (ADME) Studies Lead_Select->PK_Studies Advance to In Vivo Efficacy_Models Efficacy in Disease Models (e.g., Xenografts) PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Efficacy_Models->Tox_Studies

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.[1]

Case Study: Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when aberrantly activated, promotes tumor cell proliferation, survival, and metastasis. It is considered a prime therapeutic target for various cancers.[10] A series of potent (R)-azetidine-2-carboxamide analogues have been developed as direct STAT3 inhibitors.[11][12]

In Vitro Efficacy: Potency and Selectivity

The initial assessment of these compounds was performed using an Electrophoretic Mobility Shift Assay (EMSA), a biochemical technique to quantify the inhibition of STAT3 binding to its target DNA sequence.[11] This directly measures the compound's ability to disrupt STAT3's primary function.

The results demonstrated sub-micromolar potency for several analogues. Critically, these compounds were also tested against other STAT family members (STAT1 and STAT5) to assess selectivity—a key parameter to minimize off-target effects. A highly selective compound is more likely to have a cleaner safety profile in vivo.

CompoundSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)Selectivity (STAT1/STAT3)Selectivity (STAT5/STAT3)
5o 0.38> 18> 18> 47-fold> 47-fold
8i 0.34> 18> 18> 52-fold> 52-fold
H172 (9f) 0.98> 15.8> 15.8> 16-fold> 16-fold
H182 0.38> 15.8> 15.8> 41-fold> 41-fold
Data synthesized from multiple sources.[10][11]

The data clearly show that compounds like 5o and 8i are highly potent and selective inhibitors of STAT3 in a cell-free system. This strong in vitro profile makes them excellent candidates for further evaluation.

G cluster_cell cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (Inactive Monomer) JAK->STAT3_inactive Phosphorylates (p) STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Promotes Azetidine_Inhibitor Azetidine Compound Azetidine_Inhibitor->STAT3_inactive Binds & Inhibits Phosphorylation

Caption: The STAT3 signaling pathway and the inhibitory mechanism of azetidine-based compounds.

The Proving Ground: In Vivo Efficacy Evaluation

While in vitro data establish potential, in vivo studies are the true test of a compound's therapeutic utility.[13][14] These studies, conducted in living organisms, account for a host of complex physiological variables that are absent in a petri dish, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1]

The azetidine scaffold is often employed to enhance metabolic stability.[15] Its compact, rigid structure can be more resistant to metabolic degradation, such as N-dealkylation, compared to larger heterocyclic linkers, potentially leading to a longer half-life and greater drug exposure in the body.[15]

Causality in Model Selection: Mimicking Human Disease

For anticancer drugs, mouse tumor models are the established standard for predicting clinical outcomes.[13][16] The most common model is the tumor xenograft, where human cancer cells are implanted into immunodeficient mice.[16][17] This allows for the direct assessment of a compound's effect on human tumor growth in a living system.

In Vivo Efficacy of Azetidine-Based STAT3 Inhibitors

Promising compounds from the in vitro assays were advanced into triple-negative breast cancer (TNBC) xenograft models.[10] Mice bearing established tumors were treated with the azetidine compounds, and tumor growth was monitored over time compared to a vehicle-treated control group.

The results were compelling. The azetidine compound H182 , which showed high potency in vitro (IC₅₀ = 0.38 µM), also demonstrated a significant antitumor response in vivo. As a single agent, it effectively inhibited the growth of TNBC xenografts.[10] Furthermore, when a salt form of the compound (H278 ) was combined with radiation, it completely blocked tumor growth and improved survival in syngeneic mouse models.[10]

This successful translation from in vitro potency to in vivo efficacy underscores the value of the azetidine scaffold. The compound was not only potent against its target but also possessed the necessary pharmacokinetic properties (e.g., solubility, metabolic stability) to reach the tumor in sufficient concentrations to exert its therapeutic effect.[12]

Experimental Protocols: A Self-Validating System

The trustworthiness of experimental data hinges on the robustness of the protocols used.[1] Methodologies must be detailed, reproducible, and include appropriate controls to ensure the validity of the results.

Protocol 1: In Vitro STAT3 Inhibition via Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To determine the IC₅₀ of an azetidine-based compound against STAT3 DNA-binding activity.

  • Principle: This assay detects the binding of STAT3 protein to a radiolabeled DNA probe. In the presence of an effective inhibitor, this binding is disrupted, leading to a decrease in the radioactive signal of the protein-DNA complex.[11]

  • Methodology:

    • Prepare Nuclear Extracts: Culture NIH3T3/v-Src fibroblasts (which contain activated STAT3) and prepare nuclear protein extracts using a standard cell lysis and fractionation protocol. Determine total protein concentration via a Bradford or BCA assay.

    • Inhibitor Pre-incubation: In a series of microcentrifuge tubes, pre-incubate a fixed amount of nuclear extract with increasing concentrations of the azetidine test compound (e.g., 0.1 µM to 50 µM) for 30 minutes at room temperature. Include a vehicle-only control (e.g., DMSO).

    • DNA Binding Reaction: Add a ³²P-radiolabeled high-affinity sis-inducible element (hSIE) DNA probe, which binds specifically to STAT3, to each tube. Incubate for another 20 minutes at room temperature to allow for protein-DNA binding.

    • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel to separate the bound STAT3:DNA complexes from the free, unbound DNA probe. The larger protein-DNA complexes will migrate more slowly.

    • Data Acquisition & Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).[11][12]

    • IC₅₀ Calculation: Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study
  • Objective: To evaluate the antitumor efficacy of an azetidine-based compound in a mouse model of human cancer.

  • Principle: Human tumor cells are implanted in immunodeficient mice. Once tumors are established, treatment with the test compound begins. Efficacy is measured by the reduction in tumor growth rate or overall tumor volume compared to a control group.[16]

  • Methodology:

    • Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 for TNBC) under standard conditions. Harvest cells during the logarithmic growth phase.

    • Animal Model: Use female athymic nude mice (6-8 weeks old). Allow them to acclimate for at least one week before the study begins.

    • Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cancer cells suspended in a solution like Matrigel into the flank of each mouse.

    • Tumor Monitoring & Randomization: Monitor the mice daily. Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Treatment Administration: Prepare the azetidine compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol). Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, daily for 21 days). The control group receives the vehicle only.

    • Data Collection: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

    • Endpoint & Analysis: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., Western blot for target engagement). Compare the tumor growth curves between the treated and control groups to determine statistical significance.

Conclusion

The development of azetidine-based compounds provides a compelling illustration of the modern drug discovery paradigm. Their success hinges on a rigorous, multi-stage evaluation process that begins with precise in vitro characterization and culminates in robust in vivo validation. The conformational rigidity and metabolic stability conferred by the azetidine scaffold often provide a strong foundation for translating high in vitro potency into meaningful in vivo efficacy.[2][15] By understanding the causality behind experimental design and appreciating the distinct yet complementary roles of in vitro and in vivo models, researchers can more effectively navigate the complex path from chemical synthesis to potential therapeutic application.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for 1-(3-Oxetanyl)-3-azetidinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking Novel Scaffolds in Drug Discovery

In modern medicinal chemistry, the strategic use of small, three-dimensional scaffolds is crucial for developing drug candidates with improved physicochemical and pharmacokinetic properties.[1] The 1-(3-oxetanyl)-3-azetidinamine core is a prime example, combining the polar, metabolically stable oxetane ring with the versatile azetidine moiety.[2][3][4][5] This unique combination offers potential advantages in creating compounds that can modulate historically challenging targets. However, a novel scaffold's promise can only be realized through a rigorous and systematic validation of its mechanism of action (MoA). Understanding precisely how a compound engages its target and modulates a biological pathway is the cornerstone of building a successful therapeutic program.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of this promising class of derivatives. We will move beyond a simple checklist of experiments, focusing instead on the causal logic behind each step—a phased approach designed to build a robust, data-driven narrative of a compound's biological activity from initial target identification to in-cell functional validation.

A Phased, Logic-Driven Approach to MoA Validation

The journey from a hit compound to a validated lead requires a multi-faceted experimental strategy.[6][7] Our approach is structured in four distinct phases, each designed to answer critical questions and build upon the data generated in the previous stage. This workflow ensures that resources are deployed efficiently, and that confidence in the MoA increases at every step.

Diagram 1: Phased MoA Validation Workflow

MoA_Validation_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement & Confirmation cluster_2 Phase 3: Functional & Cellular Activity cluster_3 Phase 4: Selectivity & Comparative Profiling P1_Phenotypic Phenotypic Screening P2_CETSA Cellular Thermal Shift Assay (CETSA) P1_Phenotypic->P2_CETSA Hypothesis Generation P1_Affinity Affinity Purification-MS P1_Affinity->P2_CETSA Hypothesis Generation P3_Biochem Biochemical/Enzymatic Assays P2_CETSA->P3_Biochem Target Confirmed P2_NanoBRET NanoBRET™ Target Engagement P2_NanoBRET->P3_Biochem Target Confirmed P3_Cellular Cell-Based Functional Assays P3_Biochem->P3_Cellular Biochemical Activity Verified P4_Selectivity Broad Selectivity Screening (e.g., Kinome Scan) P3_Cellular->P4_Selectivity Cellular Efficacy Verified P4_Comparison Head-to-Head Comparison with Alternative Compounds P4_Selectivity->P4_Comparison Selectivity Profile Established GPCR_Pathway cluster_0 Cell Membrane Agonist Agonist GPCR Gs-Coupled GPCR Agonist->GPCR Activates Compound 1-(3-Oxetanyl)-3- azetidinamine Derivative Compound->GPCR Inhibits AC Adenylate Cyclase GPCR->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

References

A Researcher's Guide to Cross-Reactivity Profiling of 3-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative of Selectivity

The 3-substituted azetidine motif has become a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a desirable vector for exiting a binding pocket and can impart improved physicochemical properties such as solubility and metabolic stability.[1][2][3] However, this same reactivity and unique geometry necessitate a rigorous evaluation of off-target interactions. As kinase inhibitors, for example, 3-substituted azetidine derivatives often target the highly conserved ATP-binding site, creating a significant potential for cross-reactivity across the human kinome, which comprises over 500 members.[4][5][6]

Inhibition of off-target kinases can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[5] Therefore, a comprehensive cross-reactivity profile is not merely a regulatory checkbox but a critical component of understanding a compound's true mechanism of action and therapeutic potential. This guide provides a comparative overview of current strategies for profiling the selectivity of 3-substituted azetidine derivatives, supported by experimental workflows and data interpretation. We will follow a hypothetical lead compound, AZD-123 , a potent inhibitor of Kinase A, through a tiered cross-reactivity profiling cascade.

Part 1: The Profiling Cascade: From Broad Screening to Cellular Target Engagement

A robust strategy for assessing the selectivity of a compound like AZD-123 is a multi-tiered approach. This begins with a broad, high-throughput screen to identify potential off-targets, followed by more focused and physiologically relevant assays to confirm and quantify these interactions.

Profiling_Cascade cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular & Biophysical Validation A Initial Hit Identification (e.g., Kinase A IC50 < 10 nM) B Broad Kinome Panel (e.g., 400+ kinases @ 1 µM) A->B Primary Target Identified C IC50 Determination for Hits (Dose-Response Curves) B->C Hits with >70% Inhibition D Cellular Target Engagement (e.g., CETSA) C->D Confirmed Off-Targets E Phenotypic Screening (Cell Viability, Apoptosis, etc.) C->E Assess Functional Consequences

Figure 1: A tiered workflow for cross-reactivity profiling of a lead compound.

Part 2: Comparative Analysis of Profiling Methodologies

The choice of assay technology is critical and depends on the stage of drug discovery, the desired throughput, and the specific questions being asked. Here, we compare the primary methods used in our profiling cascade.

In Vitro Kinase Profiling: The First Look at the Kinome

Biochemical assays are the workhorse for initial selectivity profiling.[7] They measure the direct interaction of the inhibitor with a purified kinase enzyme. The most common approach is to screen the compound at a single high concentration (e.g., 1 µM) against a large panel of kinases to identify potential off-targets.[8]

Comparison of In Vitro Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[4]Gold standard, direct measurement of catalysis.Requires handling of radioactive materials, low throughput.
Luminescence-Based Measures the amount of ADP produced, which is converted to a luminescent signal (e.g., ADP-Glo™).[9]High throughput, non-radioactive, sensitive.Indirect measurement, potential for compound interference with the detection reagents.
TR-FRET Measures the binding of a phosphorylation-specific antibody to a substrate, bringing a donor and acceptor fluorophore into proximity.[10]Homogeneous ("no-wash") format, high throughput, ratiometric detection minimizes interference.Requires specific antibodies and labeled substrates, can be expensive.

For our hypothetical compound, AZD-123 , we performed an initial screen using a luminescence-based assay against a panel of 410 kinases at a concentration of 1 µM.

Table 1: Illustrative Single-Point Kinome Screen Data for AZD-123 (1 µM)

Kinase Target% InhibitionClassification
Kinase A (On-Target) 99% Potent Hit
Kinase B85%Potential Off-Target
Kinase C78%Potential Off-Target
Kinase D45%Weak Hit
... (406 others)< 30%No Significant Hit

Hits from this initial screen (typically >70% inhibition) are then selected for full dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Table 2: Comparative IC50 Values for AZD-123

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
Kinase A (On-Target) 8 -
Kinase B25031.25
Kinase C1,500187.5

This data provides a quantitative measure of selectivity. A higher selectivity ratio indicates a more selective compound.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are essential, they do not account for cell permeability, target accessibility, or competition with high intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound engages its target protein within intact cells.[11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[12][13]

CETSA_Workflow A Treat intact cells with AZD-123 or DMSO (vehicle) B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot, AlphaScreen) C->D E Plot % soluble protein vs. temperature to generate 'melting curve' D->E F Stabilization by AZD-123 causes a rightward shift in the curve (ΔTm) E->F

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

By performing CETSA for both the intended target (Kinase A) and the identified off-target (Kinase B), we can confirm that AZD-123 engages both in a cellular environment. A significant thermal shift for Kinase B would validate it as a true cellular off-target, warranting further investigation.

Phenotypic Screening: Uncovering Functional Consequences

Ultimately, the most important question is what functional effect the off-target activity has. Phenotypic screening assesses a compound's impact on observable cellular characteristics, such as viability, morphology, or the activation of specific signaling pathways, without a preconceived target bias.[14][15][16] This approach is crucial for identifying unexpected toxicities or even new therapeutic opportunities.[17]

For AZD-123, we would compare its effects in a cell line where Kinase A is the primary driver of proliferation versus a cell line where Kinase B is known to be critical.

Table 3: Comparative Phenotypic Effects of AZD-123

Cell LinePrimary DependencyEC50 (Cell Viability, nM)On-Target IC50 (Kinase A, nM)Off-Target IC50 (Kinase B, nM)Interpretation
Cell Line 1 Kinase A158250Potency in cells is consistent with on-target inhibition.
Cell Line 2 Kinase B3008250Potency in cells is consistent with off-target (Kinase B) inhibition.
Cell Line 3 Neither A nor B>10,0008250Suggests potential for a therapeutic window and lack of general cytotoxicity at effective doses.

If AZD-123 shows potent activity in "Cell Line 2," it strongly suggests that the inhibition of Kinase B has a functional consequence that must be considered in the overall assessment of the compound.[18]

Part 3: Detailed Experimental Protocols

Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 of an inhibitor against a specific kinase using an ADP-Glo™ or similar assay format.[9]

Materials:

  • Kinase of interest (e.g., Kinase B)

  • Kinase substrate peptide

  • ATP

  • AZD-123

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of AZD-123 in 100% DMSO. Create an 11-point, 3-fold serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 25 nL of the serially diluted AZD-123 or DMSO control to each well.

    • Prepare a kinase/substrate mixture in kinase assay buffer. Add 5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer (the concentration should be at the Km for the specific kinase).

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

This protocol describes a method for verifying target engagement in intact cells.[11][19]

Materials:

  • Cell line expressing the target protein (e.g., Kinase B)

  • Cell culture medium

  • AZD-123 or DMSO control

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target protein

  • Standard Western Blot reagents and equipment

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with AZD-123 at the desired concentration (e.g., 1 µM) or DMSO for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Determine protein concentration and normalize samples.

    • Analyze the amount of soluble target protein at each temperature point by Western Blot using a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment group (DMSO and AZD-123), plot the relative band intensity against the temperature.

    • Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm).

Conclusion

The cross-reactivity profiling of 3-substituted azetidine derivatives is a multifaceted process that is essential for successful drug development. A tiered approach, beginning with broad in vitro screening and progressing to cell-based target engagement and phenotypic assays, provides a comprehensive understanding of a compound's selectivity profile. By comparing data from biochemical, biophysical, and cellular assays, researchers can make informed decisions, mitigate risks of off-target toxicity, and ultimately develop safer and more effective therapeutics. The illustrative case of AZD-123 demonstrates how a logical, evidence-based cascade can de-risk a promising lead compound and elucidate its true biological activity.

References

A Comparative Guide to the Structure-Activity Relationships of Azetidine and Phenoxy Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two pivotal scaffolds in modern medicinal chemistry: azetidine and phenoxy analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights that drive the therapeutic potential of these compound classes. By presenting objective comparisons supported by experimental data, this guide aims to empower informed decision-making in the design of novel therapeutics.

Introduction: The Strategic Importance of Azetidine and Phenoxy Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, and the phenoxy group, an ether linkage to a phenyl ring, are prevalent motifs in a vast array of pharmacologically active compounds.[1] The inherent ring strain of the azetidine moiety imparts a unique conformational rigidity, influencing the molecule's three-dimensional structure and its interaction with biological targets.[1] This structural feature has been exploited in the development of agents with a wide spectrum of activities, including antibacterial, anticancer, and anti-inflammatory effects.[2]

Similarly, the phenoxy group serves as a versatile pharmacophore, often involved in crucial hydrophobic and π-stacking interactions within the binding pockets of enzymes and receptors. Its presence in a molecule can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[2] Phenoxyacetic acid derivatives, for instance, are a well-established class of anti-inflammatory agents.[2][3]

This guide will explore the SAR of these two scaffolds, both independently and in hybrid structures, across various therapeutic areas. We will examine how subtle structural modifications can lead to profound changes in biological activity, providing a rationale for the design of more potent and selective drug candidates.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of both azetidine and phenoxy analogs is exquisitely sensitive to their substitution patterns. This section provides a comparative analysis of their SAR in key therapeutic areas, supported by quantitative data.

Anticancer Activity

Both azetidine and phenoxy moieties have been incorporated into potent anticancer agents. The SAR of these compounds often revolves around their ability to inhibit specific kinases or other signaling proteins crucial for cancer cell proliferation and survival.

Azetidine-containing compounds, particularly azetidin-2-ones (β-lactams), have demonstrated significant cytotoxic effects against various cancer cell lines.[4] For instance, a series of 2-azetidinone derivatives has been evaluated for their anti-breast cancer properties, with some compounds exhibiting potent anti-proliferative activity with IC50 values in the low micromolar range.[5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways like the PI3K/Akt pathway.[5]

Phenoxy derivatives have also been extensively explored as anticancer agents, with many acting as kinase inhibitors. For example, 4-phenoxyquinoline derivatives have been identified as potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase, with IC50 values in the nanomolar range.[6]

Table 1: Comparative Anticancer Activity of Azetidine and Phenoxy Analogs

Compound IDCore ScaffoldTarget/Cell LineIC50 (µM)Key Structural FeaturesReference
A1 2-AzetidinoneMCF-7 (Breast Cancer)5.792-bromo ethyl acrylonitrile substituent[5]
A2 2-AzetidinoneMDA-MB-231 (Breast Cancer)6.862-bromo ethyl acrylonitrile substituent[5]
A3 Azetidine-basedStat30.38-0.98Irreversible binding to Cys426 and Cys468[7][8]
P1 4-PhenoxyquinolinePDGFr0.050Benzamide at 4-position of phenoxy group[6]
P2 4-PhenoxyquinolinePDGFr0.13Unsubstituted at 4-position of phenoxy group[6]
AP1 Azetidinyl-OxadiazolylMCF-7 (Breast Cancer)89-94% inhibition4-substituted phenyl groups[9]

SAR Insights:

  • For the 2-azetidinone series, the presence of an electron-withdrawing group like the 2-bromo ethyl acrylonitrile moiety appears to be crucial for potent anti-proliferative activity.[5]

  • In the azetidine-based Stat3 inhibitors, the azetidine ring serves as a scaffold to present a reactive group that forms a covalent bond with cysteine residues in the target protein, leading to irreversible inhibition.[7][8]

  • For the 4-phenoxyquinoline PDGFr inhibitors, substitution at the 4-position of the phenoxy ring dramatically influences potency, with a benzamide group leading to a significant increase in activity compared to an unsubstituted phenoxy ring.[6]

  • In hybrid molecules containing both azetidine and phenoxy-related (oxadiazole) moieties, the substitution pattern on the aromatic rings plays a key role in determining anticancer efficacy.[9]

Anti-inflammatory Activity

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many anti-inflammatory drugs. Both azetidine and phenoxy-containing compounds have been developed as COX inhibitors.

Phenoxyacetic acid derivatives are a classic example of non-steroidal anti-inflammatory drugs (NSAIDs).[10] Their anti-inflammatory effect is often attributed to the inhibition of prostaglandin synthesis via the COX pathway.[10] The substitution pattern on the phenoxy ring can modulate the potency and selectivity for COX-1 versus COX-2.

While less common, azetidine derivatives have also been investigated for their anti-inflammatory properties. The rigid azetidine scaffold can be used to orient key functional groups for optimal interaction with the active site of COX enzymes.

Table 2: Comparative Anti-inflammatory Activity of Phenoxy Acetic Acid Derivatives

Compound IDCore ScaffoldIn Vitro COX-2 IC50 (µM)In Vivo % Inhibition of Paw EdemaKey Structural FeaturesReference
PA1 Pyrazoline-phenoxyacetic acid0.03-Pyrazoline substituent[11]
PA2 Pyrazoline-phenoxyacetic acid0.03-Pyrazoline substituent with different substitution[11]
PA3 Phenoxyacetic acid derivative0.06-0.0963.35%Specific substitutions on the phenoxy ring[10]
PA4 (2-phenoxyphenyl)acetic acid-Active in adjuvant arthritis testHalogen substitution on the phenoxy ring[12]

SAR Insights:

  • For phenoxyacetic acid derivatives, the introduction of specific substituents on the phenoxy ring is a key strategy to enhance COX-2 inhibitory activity and in vivo anti-inflammatory efficacy.[10]

  • The presence of halogen atoms on the phenoxy ring of (2-phenoxyphenyl)acetic acids significantly enhances anti-inflammatory activity.[12]

  • The combination of a phenoxyacetic acid moiety with other heterocyclic rings, such as pyrazoline, can lead to highly potent COX-2 inhibitors.[11]

Antibacterial Activity

Azetidin-2-ones, the core structure of β-lactam antibiotics, are renowned for their antibacterial activity, which stems from the inhibition of bacterial cell wall synthesis.[13] The SAR of β-lactams is well-established, with modifications to the side chains at the C3 and N1 positions of the azetidinone ring profoundly affecting the antibacterial spectrum and resistance to β-lactamases.

Phenoxy-containing compounds have also demonstrated antibacterial properties, although their mechanism of action is often different from that of β-lactams.

Table 3: Comparative Antibacterial Activity of Azetidine Analogs

Compound IDCore ScaffoldBacterial StrainActivity (MIC in µg/mL or Zone of Inhibition in mm)Key Structural FeaturesReference
AZ1 Azetidine derivativeE. coli25 mm zone of inhibition2-chlorobenzaldehyde derived[14]
AZ2 Azetidine derivativeS. aureus22 mm zone of inhibitionSpecific hydrazone derivative[14]

SAR Insights:

  • For the azetidine derivatives synthesized from substituted benzaldehydes, the presence of a chloro group on the benzaldehyde moiety (as in AZ1) resulted in more potent antibacterial activity compared to the unsubstituted analog.[14]

Key Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular pathways targeted by these analogs is essential for rational drug design.

Cyclooxygenase (COX) Inhibition

Many of the anti-inflammatory phenoxy analogs exert their effects by inhibiting the COX-1 and/or COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 plays a role in maintaining the integrity of the gastrointestinal lining.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Gastro Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->Prostaglandins_Gastro Prostaglandins_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflam Phenoxy_Analogs Phenoxy Analogs (Selective COX-2 Inhibitors) Phenoxy_Analogs->COX2 Inhibition

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Some azetidine analogs may exert their anti-inflammatory or anticancer effects through modulation of this pathway.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors Biological_Response Biological Response (Inflammation, Apoptosis) Downstream_Effectors->Biological_Response Azetidine_Analogs Azetidine Analogs Azetidine_Analogs->p38_MAPK Inhibition

Caption: Overview of the p38 MAPK Signaling Pathway.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The trustworthiness of SAR studies hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of a representative azetidin-2-one and for a key biological assay.

Synthesis of 2-Azetidinones (β-Lactams) via Staudinger Cycloaddition

The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis.[15][16][17][18][19] The causality behind this choice of reaction lies in its versatility and the ability to introduce diverse substituents on the azetidinone ring.

Staudinger_Synthesis cluster_0 Staudinger [2+2] Cycloaddition Imine Imine (Schiff Base) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene Ketene (from Acid Chloride + Base) Ketene->Zwitterion Beta_Lactam β-Lactam (Azetidin-2-one) Zwitterion->Beta_Lactam Ring Closure

Caption: The Staudinger Synthesis of β-Lactams.

Step-by-Step Protocol for the Synthesis of a 4-Aryl-3-chloro-2-oxoazetidin-1-yl Derivative:

  • Synthesis of the Schiff Base (Imine):

    • Dissolve an appropriate aromatic aldehyde (10 mmol) and a primary amine (10 mmol) in ethanol (50 mL).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration. Wash with cold ethanol and dry.

  • Staudinger [2+2] Cycloaddition:

    • In a round-bottom flask, dissolve the synthesized Schiff base (5 mmol) in anhydrous 1,4-dioxane (30 mL).

    • Add triethylamine (1.5 mL, ~10.8 mmol) to the solution and cool the mixture in an ice bath to 0-5 °C with continuous stirring.

    • Slowly add chloroacetyl chloride (0.8 mL, ~10 mmol) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-6 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2-azetidinone derivative.

    • Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. The characteristic C=O stretch of the β-lactam ring in the IR spectrum typically appears around 1740-1760 cm⁻¹.

In Vitro MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21][22] Its selection is based on its reliability, sensitivity, and suitability for high-throughput screening of potential anticancer agents.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) in complete growth medium.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density to the optimal seeding concentration (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37 °C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship studies of azetidine and phenoxy analogs have unveiled critical insights for the development of novel therapeutic agents. The conformational constraints imposed by the azetidine ring and the versatile binding interactions facilitated by the phenoxy group offer a rich playground for medicinal chemists.

Future research in this area should focus on:

  • Hybridization and Scaffolding: The design and synthesis of novel hybrid molecules that combine the favorable properties of both azetidine and phenoxy scaffolds.

  • Target Selectivity: Fine-tuning the substitution patterns to achieve higher selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects and improving the safety profile of drug candidates.

  • Advanced Drug Delivery Systems: Exploring the use of these analogs in targeted drug delivery systems to enhance their therapeutic efficacy and minimize systemic toxicity.

  • Computational Modeling: Employing advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the molecular interactions that govern the biological activity of these compounds and to guide the design of next-generation analogs.

By leveraging the principles of SAR and integrating advanced synthetic and biological evaluation techniques, the full therapeutic potential of azetidine and phenoxy analogs can be realized, paving the way for the discovery of innovative medicines to address unmet medical needs.

References

A Researcher's Guide to Assessing the Metabolic Stability of Oxetane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Ring in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. A compound's inherent metabolic liabilities can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites. In recent years, the incorporation of the oxetane ring—a four-membered cyclic ether—into drug scaffolds has emerged as a powerful strategy to enhance metabolic stability and other desirable physicochemical properties.[1][2][3]

This guide provides an in-depth comparison of the metabolic stability of oxetane-containing compounds against common alternatives, supported by experimental data and detailed protocols. The oxetane moiety can act as a bioisosteric replacement for more metabolically susceptible groups like gem-dimethyl or carbonyl moieties.[4][5][6] Its unique structural and electronic features, including high polarity and three-dimensionality, contribute to improved metabolic profiles, often by sterically shielding vulnerable sites from enzymatic attack or redirecting metabolism altogether.[6][7][8]

Comparative Metabolic Stability: A Data-Driven Overview

The strategic replacement of metabolically labile groups with an oxetane ring has been shown to significantly decrease the rate of metabolism. The primary metric for evaluating this in vitro is intrinsic clearance (CLint) , which measures the inherent ability of liver enzymes to metabolize a drug. A lower CLint value signifies greater metabolic stability.[3]

The gem-Dimethyl Dilemma and the Oxetane Solution

The gem-dimethyl group is frequently used to block metabolically weak methylene positions. However, this substitution invariably increases lipophilicity, which can negatively impact other properties like solubility and off-target effects.[4][6] The oxetane motif, occupying a similar molecular volume, serves as a more polar and often more stable alternative.[4][6]

Table 1: Comparison of Metabolic Stability: Oxetane vs. gem-Dimethyl and Other Analogs in Human Liver Microsomes (HLM)

Parent ScaffoldAnalog MoietyIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Fold Improvement with OxetaneReference Compound
Scaffold A gem-Dimethyl150-Compound 1
Oxetane 25 6.0x Compound 2
Scaffold B Carbonyl>200 (High)-Compound 3
Oxetane 45 >4.4x Compound 4
Scaffold C Cyclobutane88-Compound 5
Oxetane 32 2.8x Compound 6

Note: Data is illustrative, based on trends reported in medicinal chemistry literature.[2][4][5][9]

Mechanism of Enhanced Stability: Blocking and Redirecting Metabolism

The primary enzymes responsible for Phase I drug metabolism are the Cytochrome P450 (CYP450) family.[10][11] The oxetane ring enhances stability through two main mechanisms:

  • Steric Shielding : The rigid, three-dimensional structure of the oxetane can physically block CYP450 enzymes from accessing and oxidizing nearby metabolically vulnerable positions.[6][7]

  • Metabolic Shunting : Oxetanes can be substrates for microsomal epoxide hydrolase (mEH), undergoing hydrolysis to form a diol.[7][12][13] This opens up a non-oxidative metabolic pathway, reducing the compound's reliance on the often-crowded CYP450 system and thereby lowering the risk of drug-drug interactions (DDIs).[7][8][12][14]

Below is a conceptual diagram illustrating how an oxetane can shield a vulnerable metabolic site compared to a gem-dimethyl group.

cluster_0 Metabolic Fate Comparison M1 Molecule with gem-Dimethyl Group CYP CYP450 Enzyme M1->CYP Vulnerable Site Accessible M2 Molecule with Oxetane Moiety M2->CYP Vulnerable Site Shielded mEH mEH Enzyme M2->mEH Hydrolysis Met1 Oxidized Metabolite (Rapid Metabolism) CYP->Met1 Met2 Blocked Metabolism (High Stability) CYP->Met2 Met3 Diol Metabolite (Alternative Pathway) mEH->Met3

Caption: Oxetane shielding a metabolic "hotspot" from CYP450 enzymes.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of an oxetane-containing molecule, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This is often the first-line screening assay. It utilizes liver microsomes, which are subcellular fractions rich in Phase I enzymes like CYP450s.[15][16] It is cost-effective and suitable for high-throughput screening.[15]

G start Start: Prepare Reagents reagents 1. Test Compound (1 µM) 2. Liver Microsomes (0.5 mg/mL) 3. Phosphate Buffer (pH 7.4) start->reagents preincubation Pre-incubate mixture at 37°C reagents->preincubation initiation Initiate Reaction: Add NADPH (Cofactor) preincubation->initiation sampling Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) initiation->sampling termination Stop Reaction: Add cold Acetonitrile with Internal Standard (IS) sampling->termination processing Centrifuge to Pellet Protein termination->processing analysis Analyze Supernatant by LC-MS/MS processing->analysis calculation Calculate % Remaining vs. Time analysis->calculation end Determine t½ and CLint calculation->end

Caption: Standard workflow for an in vitro liver microsomal stability assay.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in acetonitrile.[17]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[18]

    • Prepare an NADPH regenerating system (cofactor solution) containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[17] Keep on ice.

    • Prepare a termination solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation :

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to achieve a final concentration of 1 µM. Include positive controls (e.g., Dextromethorphan, Verapamil) and negative controls (minus NADPH).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[17]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[18]

  • Sampling and Termination :

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold termination solution.[16] This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis :

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration])

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), providing a more physiologically relevant model. It contains the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[19][20][21] It is often used as a secondary screen for promising compounds identified from microsomal assays.[20]

  • Cell Preparation :

    • Thaw cryopreserved hepatocytes (e.g., human, dog) according to the supplier's protocol.

    • Determine cell viability (e.g., via Trypan Blue exclusion); it should be >80%.

    • Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[22]

  • Incubation :

    • Pre-warm the hepatocyte suspension to 37°C in a shaking water bath.

    • Add the test compound (typically at 1 µM final concentration) to initiate the assay.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Termination :

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and terminate the reaction by adding them to cold acetonitrile with an internal standard.[21][22]

  • Sample Processing and Analysis :

    • The procedure is identical to the microsomal assay: centrifuge to pellet cell debris and protein, then analyze the supernatant by LC-MS/MS.

  • Data Analysis :

    • Data analysis for t½ is the same as the microsomal assay.

    • Calculate intrinsic clearance (CLint) using the following equation:[23]

      • CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [Cell Density])

Conclusion and Future Outlook

The strategic incorporation of oxetane rings is a validated and highly effective tactic in modern medicinal chemistry to overcome metabolic liabilities.[5] By acting as a robust bioisostere for metabolically susceptible groups, the oxetane moiety can sterically hinder CYP450-mediated oxidation and, in some cases, shunt metabolism through alternative, non-oxidative pathways like mEH hydrolysis.[7][12]

The experimental workflows detailed here—the high-throughput microsomal stability assay and the more physiologically complete hepatocyte stability assay—provide a reliable framework for quantifying the metabolic advantages conferred by this unique structural motif. As drug discovery programs continue to push the boundaries of chemical space, the oxetane ring will undoubtedly remain a key tool for designing safer, more effective, and more durable therapeutics.

References

A Comparative Guide to the Synthesis of Functionalized Azetidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a crucial building block in modern medicinal chemistry. Its unique conformational properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide range of biologically active molecules. This guide provides a comparative overview of the most prominent synthetic routes to functionalized azetidines, offering insights into their mechanisms, advantages, limitations, and practical applications. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.

Intramolecular Cyclization of γ-Amino Alcohols and Derivatives

One of the most classical and widely employed methods for the synthesis of azetidines is the intramolecular cyclization of γ-amino alcohols and their derivatives. This approach relies on the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution reaction.

Mechanistic Insights

The core of this strategy involves the activation of the hydroxyl group of a γ-amino alcohol, transforming it into a good leaving group. This is typically achieved by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide. The nitrogen atom of the amine then acts as an intramolecular nucleophile, displacing the leaving group to form the four-membered ring. The choice of activating agent and reaction conditions is critical to favor the desired intramolecular cyclization over competing intermolecular reactions.

Key Advantages:
  • Readily available starting materials: γ-amino alcohols can be prepared from a variety of precursors, including amino acids and α,β-unsaturated esters.

  • Good control over stereochemistry: The stereochemistry of the starting γ-amino alcohol can often be translated directly to the final azetidine product.

  • Versatility: This method allows for the synthesis of a wide range of substituted azetidines.

Limitations:
  • Potential for side reactions: Intermolecular polymerization and elimination reactions can compete with the desired cyclization, particularly with unhindered substrates.

  • Harsh reaction conditions: The activation and cyclization steps may require harsh conditions that are not compatible with sensitive functional groups.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

A representative protocol for the synthesis of 1-benzhydrylazetidin-3-ol via intramolecular cyclization is as follows:

  • Step 1: Epichlorohydrin Ring-Opening. To a solution of benzhydrylamine (1 equivalent) in methanol at 0°C, epichlorohydrin (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude amino alcohol.

  • Step 2: Cyclization. The crude amino alcohol is dissolved in a 1 M aqueous solution of sodium hydroxide. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 1-benzhydrylazetidin-3-ol.

Visualizing the Workflow:

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization A Benzhydrylamine C γ-Amino Alcohol Intermediate A->C B Epichlorohydrin B->C E 1-Benzhydrylazetidin-3-ol C->E Intramolecular Nucleophilic Substitution D NaOH (aq) D->E

Caption: Intramolecular cyclization of a γ-amino alcohol derivative.

The Paterno-Büchi Reaction: A Photochemical Approach

The Paterno-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. When an imine is used in place of the carbonyl compound, the reaction yields an azetidine, a process known as the aza-Paterno-Büchi reaction.

Mechanistic Insights

Upon photoexcitation, the imine is promoted to an excited state, which then reacts with the ground-state alkene. The reaction can proceed through either a singlet or triplet excited state, and the regioselectivity and stereoselectivity are influenced by the electronic properties of the reactants and the stability of the diradical or exciplex intermediates. The aza-Paterno-Büchi reaction has been successfully applied to the synthesis of a variety of functionalized azetidines.

Key Advantages:
  • Access to unique substitution patterns: This method can provide access to azetidines with substitution patterns that are difficult to achieve through other routes.

  • Mild reaction conditions: The reaction is typically carried out at room temperature using UV light, which is compatible with a range of functional groups.

Limitations:
  • Limited substrate scope: The reaction is often limited to specific combinations of imines and alkenes.

  • Mixtures of regioisomers and stereoisomers: The reaction can produce mixtures of products, which may require challenging purification.

  • Specialized equipment: The use of photochemical reactors is required.

Visualizing the Workflow:

G cluster_0 Photoexcitation cluster_1 [2+2] Cycloaddition A Imine C Excited State Imine A->C B UV Light (hν) B->C E Azetidine C->E Diradical or Exciplex Intermediate D Alkene D->E

Caption: The aza-Paterno-Büchi reaction for azetidine synthesis.

[2+2] Cycloadditions of Imines and Ketenes

The [2+2] cycloaddition of imines and ketenes, often referred to as the Staudinger synthesis of β-lactams, can be adapted to synthesize certain azetidine derivatives. While the primary products are β-lactams (azetidin-2-ones), subsequent reduction of the carbonyl group provides access to the corresponding azetidines.

Mechanistic Insights

This reaction is believed to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. Subsequent ring closure of this intermediate affords the β-lactam ring. The stereochemical outcome of the reaction is often dependent on the geometry of the imine and the substituents on both reactants.

Key Advantages:
  • High diastereoselectivity: The Staudinger synthesis can often be highly diastereoselective, providing good control over the relative stereochemistry of the substituents on the azetidine ring.

  • Readily available starting materials: Imines and ketenes (or their precursors, such as acyl chlorides) are generally accessible.

Limitations:
  • Formation of β-lactam intermediate: The initial product is a β-lactam, which requires an additional reduction step to obtain the azetidine.

  • Limited functional group tolerance: The reactive nature of ketenes can limit the compatibility with certain functional groups.

Visualizing the Workflow:

G cluster_0 [2+2] Cycloaddition cluster_1 Reduction A Imine C β-Lactam (Azetidin-2-one) A->C B Ketene B->C E Azetidine C->E D Reducing Agent (e.g., LiAlH4) D->E

Caption: Synthesis of azetidines via [2+2] cycloaddition and reduction.

Ring Contraction of Larger Heterocycles

The synthesis of azetidines can also be achieved through the ring contraction of larger nitrogen-containing heterocycles, such as pyrrolidines or piperidines. These reactions often involve rearrangements that lead to the extrusion of a carbon atom or other small molecules.

Mechanistic Insights

Various rearrangement reactions can be employed for ring contraction. For example, the Wolff rearrangement of α-diazo ketones derived from proline can lead to the formation of azetidine-2-carboxylic acid derivatives. Another approach involves the photochemical or thermal rearrangement of N-substituted pyrrolidinones. The specific mechanism depends on the chosen rearrangement and the nature of the starting material.

Key Advantages:
  • Access to highly functionalized azetidines: This method can provide access to complex azetidine structures that are not easily accessible through other routes.

  • Stereospecificity: In some cases, the stereochemistry of the starting heterocycle can be retained in the final azetidine product.

Limitations:
  • Multi-step synthesis of precursors: The synthesis of the starting larger heterocycle can be lengthy and complex.

  • Harsh reaction conditions: Some ring contraction reactions require high temperatures or the use of potent reagents.

  • Limited generality: The scope of these reactions can be limited to specific substrates.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsKey AdvantagesKey Limitations
Intramolecular Cyclization γ-Amino alcohols and derivativesReadily available starting materials, good stereocontrol, versatility.Potential for side reactions, may require harsh conditions.
Aza-Paterno-Büchi Reaction Imines and alkenesAccess to unique substitution patterns, mild reaction conditions.Limited substrate scope, potential for isomeric mixtures, requires specialized equipment.
[2+2] Cycloaddition of Imines and Ketenes Imines and ketenes (or precursors)High diastereoselectivity, readily available starting materials.Forms β-lactam intermediate requiring reduction, limited functional group tolerance.
Ring Contraction Larger N-heterocycles (e.g., pyrrolidines)Access to highly functionalized azetidines, potential for stereospecificity.Multi-step precursor synthesis, harsh conditions, limited generality.

Conclusion

The synthesis of functionalized azetidines is a dynamic field with a variety of powerful methods at the disposal of the modern chemist. The choice of synthetic route is a critical decision that should be guided by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. While classical methods such as the intramolecular cyclization of γ-amino alcohols remain highly relevant, photochemical and rearrangement strategies offer unique opportunities for accessing novel azetidine scaffolds. A thorough understanding of the mechanisms, advantages, and limitations of each approach is paramount for the successful design and execution of a synthetic plan for these valuable building blocks in drug discovery.

Safety Operating Guide

Navigating the Uncharted: A Risk-Based Approach to the Proper Disposal of 1-(3-Oxetanyl)-3-azetidinamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Prioritizing Safety for a Novel Compound

As researchers and drug development professionals, we operate on the frontier of chemical synthesis, often handling novel compounds for which established safety and disposal protocols do not yet exist. 1-(3-Oxetanyl)-3-azetidinamine is one such molecule. The absence of a specific Safety Data Sheet (SDS) from major suppliers or entries in regulatory databases necessitates a disposal strategy grounded in first principles, risk assessment, and an unwavering commitment to safety.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. By analyzing the hazards inherent in its constituent functional groups—the strained azetidine and oxetane rings, and the reactive amine moiety—we can construct a robust and defensible disposal plan. This document is not a substitute for a formal, site-specific risk assessment conducted by qualified Environmental, Health, and Safety (EHS) professionals, but rather a guide to inform that critical process.

Hazard Identification: A Molecule of Dual Character

The structure of this compound presents a combination of hazards that must be respected. Our disposal plan is predicated on understanding the risks posed by its two core components.

  • Azetidine and Amine Functionality: The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom. Like many small-ring amines, it should be treated as potentially corrosive, caustic, and readily absorbed through the skin. Amines are also typically basic and can react exothermically with acids. The primary amine group contributes to its potential for biological activity and toxicity.

  • Oxetane Functionality: The oxetane ring is a four-membered cyclic ether. Strained ethers like oxetanes can be susceptible to ring-opening reactions. A critical, though less common, hazard for cyclic ethers compared to their acyclic counterparts is the potential, under specific conditions, to form explosive peroxides over time, particularly if exposed to air and light.

Based on this analysis, the compound should be presumptively classified as a corrosive, toxic, and potentially reactive chemical waste.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the presumptive hazards, a stringent PPE protocol is mandatory for any personnel handling this compound, from initial synthesis to final disposal.

Hazard Class Rationale Required PPE
Dermal Corrosivity/Toxicity Azetidines and amines can cause severe skin burns and may be absorbed dermally, leading to systemic toxicity.Gloves: Nitrile gloves are a common starting point, but for extended contact or spill cleanup, heavier-duty butyl or Viton gloves should be used. Always double-glove. Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or spill response, a chemically resistant apron or full suit is required.
Ocular Corrosivity As a potentially caustic amine, splashes can cause irreversible eye damage.Eye Protection: ANSI Z87.1-compliant safety glasses are the absolute minimum. Chemical splash goggles are required for all handling operations. A full-face shield must be worn over goggles when handling larger volumes (>50 mL) or during procedures with a high splash risk.
Inhalation Toxicity While the volatility of this specific compound is unknown, related small-molecule amines can have toxic vapors.Respiratory Protection: All handling must occur within a certified chemical fume hood. In the event of a significant spill outside of a fume hood, a self-contained breathing apparatus (SCBA) may be necessary for emergency response personnel.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating risk.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry. If safe to do so, close the fume hood sash.

  • Assess & Equip: Do not re-enter without the appropriate PPE as defined in the table above.

  • Contain: For liquid spills, surround the area with a universal absorbent material (e.g., vermiculite or a commercial spill pillow). Do not use combustible absorbents like paper towels.

  • Neutralize (with extreme caution): For small spills, a weak acid solution (e.g., 5% citric acid) could theoretically be used for neutralization, but this may produce an exothermic reaction. This step should only be performed by highly trained personnel after a thorough risk assessment. The primary recommended method is absorption.

  • Collect & Package: Carefully collect the absorbed material using non-sparking tools. Place it into a clearly labeled, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) drum).

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department immediately.

Step-by-Step Disposal Procedure

The guiding principle for disposal is to prevent environmental release and ensure the safety of waste handlers. This workflow assumes the material is being handled on a research scale (i.e., grams to tens of grams).

Step 1: Initial Waste Collection
  • Segregation is Key: Collect all waste containing this compound at the point of generation. This includes neat (pure) material, contaminated solvents, reaction mixtures, and contaminated consumables (e.g., gloves, wipes, silica gel).

  • Dedicated Waste Container: Use a dedicated, properly vented, and clearly labeled HDPE or glass waste container.

  • Labeling Standard: The label must, at a minimum, include:

    • "Hazardous Waste"

    • "this compound" and any solvents present with their approximate percentages.

    • The primary hazard warnings: "Corrosive," "Toxic," "Reactive."

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 2: Waste Stream Classification
  • Consult EHS: Your institution's EHS department is the final authority on waste classification. Provide them with all known information about the compound and the process that generated the waste.

  • Probable Classification: Based on its structure, this waste will likely be classified under Resource Conservation and Recovery Act (RCRA) regulations as toxic hazardous waste. It is non-halogenated, which is an important distinction for disposal routing.

Step 3: On-Site Neutralization (Expert Use Only)
  • High-Risk Procedure: Neutralizing the amine's basicity with an acid before disposal is a potential option but is NOT recommended without expert consultation. The reaction could be highly exothermic, and the resulting salt may have different solubility or toxicity profiles.

  • If Deemed Necessary: This should only be attempted by a trained chemist in a controlled setting (e.g., in an ice bath, within a fume hood) by slowly adding a weak acid. The resulting neutralized solution must still be disposed of as hazardous waste.

Step 4: Final Packaging and Removal
  • Secure Containment: Ensure the waste container is sealed tightly and the exterior is clean and free of contamination.

  • Scheduled Pickup: Arrange for pickup by your institution's certified hazardous waste management provider. Do not pour this chemical down the drain or dispose of it in regular trash under any circumstances.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow start Start: Waste Generated (this compound) ppe Step 1: Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) start->ppe spill Spill or Neat Material? ppe->spill neat Neat Compound or Concentrated Solution spill->neat Neat spill_proc Execute Spill Protocol: 1. Evacuate & Alert 2. Contain with Absorbent 3. Collect in Sealed Container spill->spill_proc Spill container Step 2: Collect in Dedicated HDPE Hazardous Waste Container neat->container spill_proc->container labeling Step 3: Label Container Correctly (Name, Hazards, Date, PI) container->labeling ehs Step 4: Consult EHS for Waste Stream Classification labeling->ehs pickup Step 5: Arrange Pickup by Certified Waste Handler ehs->pickup end End: Safe & Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Responsibility

The proper disposal of novel research chemicals like this compound is a cornerstone of laboratory safety and environmental stewardship. By adopting a risk-based approach founded on the known hazards of its chemical motifs, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or compliance. Always default to the most conservative safety measures and work in close partnership with your institution's EHS professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.